Product packaging for Quinaprilat hydrate(Cat. No.:CAS No. 1435786-09-6)

Quinaprilat hydrate

Cat. No.: B1662423
CAS No.: 1435786-09-6
M. Wt: 428.5 g/mol
InChI Key: OFYSYEOWQQCPEU-ZAFWUOJLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinaprilat hydrate is the active diacid metabolite of the prodrug Quinapril, an Angiotensin-Converting Enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure . After oral administration, Quinapril is de-esterified in the body to its major active form, Quinaprilat, which exerts the primary therapeutic effect . Its mechanism of action involves the potent inhibition of ACE, the enzyme that catalyzes the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II . By reducing angiotensin II levels, Quinaprilat promotes vasodilation and reduces aldosterone secretion, leading to decreased sodium reabsorption and increased potassium retention . This action is crucial for managing cardiovascular and renal conditions. In research settings, this compound is a critical reference standard for analytical studies. It is used in the development and validation of bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous determination of prodrugs and their metabolites in biological matrices like human plasma . This application is essential for pharmacokinetic studies and therapeutic drug monitoring, helping to understand drug absorption, metabolism, and excretion . Researchers value this compound for investigating the long-term effects of ACE inhibition, including its role in improving endothelial dysfunction and coronary flow reserve . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N2O6 B1662423 Quinaprilat hydrate CAS No. 1435786-09-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1435786-09-6

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrate

InChI

InChI=1S/C23H26N2O5.H2O/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H2/t15-,19-,20-;/m0./s1

InChI Key

OFYSYEOWQQCPEU-ZAFWUOJLSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O

Appearance

Solid powder

Synonyms

Quinaprilat;  BRN 5653070;  CI 928;  CI-928.; (S)-2-(((S)-1-carboxy-3-phenylpropyl)-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Quinaprilat Hydrate on Angiotensin-Converting Enzyme (ACE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, on its target enzyme, ACE. Quinaprilat is a potent, non-sulfhydryl competitive inhibitor of ACE, playing a crucial role in the management of hypertension and heart failure. This document delves into the quantitative aspects of its inhibitory activity, the intricacies of its binding to the ACE active site, and the downstream signaling pathways affected by its action. Detailed experimental protocols for key assays are provided to facilitate further research and drug development in this area.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1] Angiotensin-converting enzyme (ACE) is a key component of this system, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] ACE also inactivates the vasodilator bradykinin.[2] Inhibition of ACE is a well-established therapeutic strategy for the treatment of hypertension and heart failure.

Quinapril is a prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, quinaprilat.[3] Quinaprilat is a highly potent and specific inhibitor of ACE.[3][4] Its mechanism of action involves competitive inhibition of the enzyme, thereby blocking the production of angiotensin II and preventing the degradation of bradykinin. This dual action leads to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.[2]

This guide will provide a detailed examination of the molecular interactions between quinaprilat and ACE, summarize the quantitative data related to its inhibitory potency, and outline the experimental methodologies used to characterize this interaction.

Quantitative Analysis of Quinaprilat-ACE Interaction

The potency of an enzyme inhibitor is quantitatively described by several key parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the association (kon) and dissociation (koff) rate constants.

Inhibitory Potency (IC50 and Ki)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a commonly used measure of inhibitor potency. The inhibition constant (Ki) is a more fundamental measure of the binding affinity between an inhibitor and an enzyme. For a competitive inhibitor, Ki is the dissociation constant of the enzyme-inhibitor complex.

InhibitorTissueIC50 (nM)Reference
Quinaprilat Rat Plasma0.033 - 0.036[5]
Quinaprilat Rat Lung Homogenate0.21 - 0.27[5]
LisinoprilRat Plasma0.011 - 0.019[5]
CaptoprilRat Plasma7.89 - 14.78[5]
LisinoprilRat Lung Homogenate0.009 - 0.018[5]
CaptoprilRat Lung Homogenate2.56 - 2.94[5]

Table 1: Comparative IC50 values of ACE inhibitors.

A study comparing the potency of several ACE inhibitors in rat tissues demonstrated the high potency of quinaprilat.[6] The rank order of potency was determined to be quinaprilat = benazeprilat > perindoprilat > 351A > lisinopril > fosinoprilat.[6]

Binding Kinetics (kon and koff)

The association rate constant (kon) describes the rate at which an inhibitor binds to an enzyme, while the dissociation rate constant (koff) describes the rate at which the inhibitor-enzyme complex dissociates. The ratio of koff to kon defines the equilibrium dissociation constant (Kd), which is equivalent to Ki for competitive inhibitors. Quinaprilat is characterized by its potent binding to ACE and a slow dissociation rate, which contributes to its long duration of action, allowing for once or twice daily dosing of the prodrug quinapril.[3][4]

Structural Basis of Quinaprilat-ACE Interaction

The potent and specific inhibition of ACE by quinaprilat is a result of its precise molecular interactions with the enzyme's active site. ACE has two homologous catalytic domains, the N-domain and the C-domain, both of which are inhibited by quinaprilat.

Binding to the ACE Active Site

Molecular docking studies have provided insights into the binding mode of quinaprilat within the ACE active site. The tetrahydroisoquinolinecarboxylic acid moiety of quinaprilat plays a crucial role in its interaction with the enzyme.

The following diagram illustrates the key interactions between quinaprilat and the active site of the N- and C-domains of human ACE.

cluster_nACE nACE Domain cluster_cACE cACE Domain nACE_S1 S1 Pocket nACE_S2 S2 Pocket nACE_S1_prime S1' Pocket nACE_S2_prime S2' Pocket nACE_Zn Zn²⁺ cACE_S1 S1 Pocket cACE_S2 S2 Pocket cACE_S1_prime S1' Pocket cACE_S2_prime S2' Pocket cACE_Zn Zn²⁺ Quinaprilat Quinaprilat Quinaprilat->nACE_S1 Hydrophobic Interaction Quinaprilat->nACE_S2 Hydrophobic Interaction Quinaprilat->nACE_S1_prime Ionic Interaction Quinaprilat->nACE_Zn Coordination Quinaprilat->cACE_S1 Hydrophobic Interaction Quinaprilat->cACE_S2 Hydrophobic Interaction Quinaprilat->cACE_S1_prime Ionic Interaction Quinaprilat->cACE_Zn Coordination

Caption: Binding of Quinaprilat to ACE Domains.

Downstream Signaling Pathways

The inhibition of ACE by quinaprilat leads to a cascade of downstream effects beyond the reduction of angiotensin II and the potentiation of bradykinin. These effects contribute to the overall therapeutic benefits of the drug.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The primary signaling pathway affected by quinaprilat is the RAAS. By inhibiting ACE, quinaprilat disrupts the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone. The reduction in angiotensin II levels leads to vasodilation and decreased aldosterone secretion, resulting in reduced sodium and water retention.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Vasoconstriction->Increased_BP Renin Renin ACE ACE Quinaprilat Quinaprilat Quinaprilat->ACE

Caption: Quinaprilat's Inhibition of the RAAS Pathway.

Bradykinin Pathway

ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, quinaprilat increases the levels of bradykinin, which contributes to its antihypertensive effect through vasodilation.

Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP Kallikrein Kallikrein ACE ACE Quinaprilat Quinaprilat Quinaprilat->ACE

Caption: Quinaprilat's Potentiation of the Bradykinin Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between quinaprilat and ACE.

ACE Inhibition Assay (Spectrophotometric)

This protocol describes a common in vitro assay to determine the IC50 of an ACE inhibitor using the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Quinaprilat hydrate

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of quinaprilat in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in borate buffer.

  • In a microcentrifuge tube, add 50 µL of HHL solution (5 mM in borate buffer).

  • Add 20 µL of the quinaprilat solution at different concentrations (or buffer for control).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of ACE solution (100 mU/mL in borate buffer).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 250 µL of 1N HCl.

  • Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing for 15 seconds.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

  • Re-dissolve the hippuric acid residue in 1 mL of distilled water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculate the percentage of inhibition for each quinaprilat concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Start Start Prepare_Reagents Prepare Reagents (Quinaprilat dilutions, HHL, ACE) Start->Prepare_Reagents Pre_incubation Pre-incubate HHL and Quinaprilat (37°C, 5 min) Prepare_Reagents->Pre_incubation Reaction Add ACE and Incubate (37°C, 30 min) Pre_incubation->Reaction Stop_Reaction Stop Reaction (Add 1N HCl) Reaction->Stop_Reaction Extraction Extract Hippuric Acid (Ethyl Acetate) Stop_Reaction->Extraction Centrifugation Centrifuge Extraction->Centrifugation Evaporation Evaporate Ethyl Acetate Centrifugation->Evaporation Reconstitution Reconstitute in Water Evaporation->Reconstitution Measurement Measure Absorbance at 228 nm Reconstitution->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis End End Analysis->End

Caption: ACE Inhibition Assay Workflow.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique to measure the real-time binding kinetics (kon and koff) of an inhibitor to its target enzyme.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • ACE

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization of ACE:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject a solution of ACE in the immobilization buffer to covalently couple the enzyme to the sensor surface.

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Analysis:

    • Inject a series of concentrations of quinaprilat in running buffer over the immobilized ACE surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association curves.

    • Inject running buffer alone to monitor the dissociation of the quinaprilat-ACE complex, obtaining dissociation curves.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon.

Start Start Chip_Activation Activate Sensor Chip (EDC/NHS) Start->Chip_Activation ACE_Immobilization Immobilize ACE Chip_Activation->ACE_Immobilization Deactivation Deactivate Surface (Ethanolamine) ACE_Immobilization->Deactivation Quinaprilat_Injection Inject Quinaprilat (Association) Deactivation->Quinaprilat_Injection Buffer_Injection Inject Buffer (Dissociation) Quinaprilat_Injection->Buffer_Injection Data_Acquisition Acquire Sensorgram Data Buffer_Injection->Data_Acquisition Data_Analysis Analyze Data (Determine kon, koff, Kd) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: SPR Experimental Workflow.

Conclusion

This compound is a potent and highly specific competitive inhibitor of angiotensin-converting enzyme. Its mechanism of action, centered on the dual inhibition of angiotensin II production and bradykinin degradation, provides a powerful therapeutic approach for the management of cardiovascular diseases. The quantitative data on its inhibitory potency, coupled with an understanding of its structural interactions with the ACE active site and its influence on downstream signaling pathways, underscores the rationale for its clinical efficacy. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the pharmacology of ACE inhibitors and to develop novel therapeutic agents targeting the renin-angiotensin-aldosterone system.

References

Synthesis and Purification of Quinaprilat Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, is a potent therapeutic agent for the management of hypertension and heart failure. This technical guide provides an in-depth overview of the synthesis of quinaprilat hydrate via the hydrolysis of quinapril hydrochloride, followed by a detailed purification protocol to isolate the hydrated crystalline form. The methodologies presented are grounded in established chemical principles and aim to provide a framework for the laboratory-scale preparation of this important active pharmaceutical ingredient. This document also outlines key analytical techniques for the characterization of this compound.

Introduction

Quinapril is a prodrug that is rapidly metabolized in the body to its active form, quinaprilat, through the enzymatic hydrolysis of its ethyl ester group.[1][2][3] Quinaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system, leading to vasodilation and a reduction in blood pressure. While the in-vivo conversion is well-documented, the controlled chemical synthesis and purification of this compound in a laboratory setting are crucial for research, development, and quality control purposes.

This guide details a robust methodology for the synthesis of this compound, commencing with the hydrolysis of commercially available quinapril hydrochloride. The subsequent purification steps are designed to yield the stable hydrated form of quinaprilat.

Synthesis of Quinaprilat from Quinapril Hydrochloride

The synthesis of quinaprilat is achieved through the hydrolysis of the ethyl ester of quinapril. An alkaline hydrolysis is typically effective for this transformation.

Synthesis Pathway

The overall synthetic transformation from quinapril to quinaprilat is depicted below. The reaction proceeds via a base-mediated hydrolysis of the ester functional group.

Synthesis_Pathway Quinapril Quinapril Quinaprilat Quinaprilat Quinapril->Quinaprilat Alkaline Hydrolysis (e.g., NaOH, H₂O/Solvent)

Caption: Synthesis of Quinaprilat from Quinapril.

Experimental Protocol: Alkaline Hydrolysis

This protocol describes a general procedure for the alkaline hydrolysis of quinapril hydrochloride to quinaprilat.

Materials:

  • Quinapril Hydrochloride

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol (or other suitable co-solvent)

  • Hydrochloric Acid (HCl) (for pH adjustment)

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate (or Sodium Sulfate), anhydrous (for drying)

Procedure:

  • Dissolution: Dissolve a known quantity of quinapril hydrochloride in a mixture of water and a co-solvent such as ethanol. The co-solvent aids in the solubility of the starting material.

  • Hydrolysis: Cool the solution in an ice bath and slowly add a stoichiometric excess of aqueous sodium hydroxide solution (e.g., 1-2 M) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Neutralization and Workup:

    • Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 4-5 with dilute hydrochloric acid. This will protonate the carboxylate groups of quinaprilat, reducing its aqueous solubility.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate, to remove any unreacted quinapril or non-polar impurities.

    • The aqueous layer containing the sodium salt of quinaprilat can be used for the subsequent purification step. Alternatively, further acidification to a lower pH (around 2-3) may precipitate the crude quinaprilat, which can be collected by filtration.

Purification of this compound

The purification of quinaprilat is critical to obtain the desired hydrate form with high purity. Crystallization from an aqueous medium is the primary method to achieve this.

Purification Workflow

The general workflow for the purification of this compound from the crude reaction mixture is outlined below.

Purification_Workflow Crude_Quinaprilat Crude Quinaprilat Solution (from hydrolysis) pH_Adjustment pH Adjustment to Induce Crystallization Crude_Quinaprilat->pH_Adjustment Cooling Controlled Cooling pH_Adjustment->Cooling Filtration Filtration and Washing Cooling->Filtration Drying Drying under Controlled Humidity Filtration->Drying Pure_Hydrate Pure this compound Drying->Pure_Hydrate

Caption: Purification workflow for this compound.

Experimental Protocol: Crystallization

Materials:

  • Crude Quinaprilat solution (from the synthesis step)

  • Deionized Water

  • Ethanol (optional, as an anti-solvent)

  • Hydrochloric Acid (for pH adjustment)

Procedure:

  • pH Adjustment: Carefully adjust the pH of the aqueous solution containing crude quinaprilat to the point of minimum solubility. This is typically near the isoelectric point of the molecule.

  • Heating and Dissolution: Gently heat the solution to aid in the dissolution of the crude product. If necessary, add a minimal amount of a co-solvent like ethanol to achieve a clear solution.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. The slow cooling rate is crucial for the formation of well-defined crystals.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Drying: Dry the crystals under controlled humidity and mild temperature to obtain the stable this compound. Extreme drying conditions should be avoided to prevent the loss of water of hydration.

Data Presentation

The following tables summarize the expected data for the synthesis and characterization of this compound. Note that specific values may vary depending on the experimental conditions.

Table 1: Synthesis Parameters and Expected Results

ParameterValue/RangeNotes
Starting MaterialQuinapril Hydrochloride
Hydrolysis AgentSodium Hydroxide1-2 M aqueous solution
Reaction Temperature0 - 25 °C
Reaction Time2 - 6 hoursMonitor by TLC/HPLC
Expected Yield (Crude)> 80%
Purification MethodCrystallizationFrom aqueous solution
Expected Yield (Pure)60 - 70%

Table 2: Analytical Characterization of this compound

Analytical TechniqueExpected Results
Appearance White to off-white crystalline solid
Melting Point Dependent on the degree of hydration and polymorphic form
¹H NMR Peaks corresponding to the protons of the quinaprilat molecule, with the absence of the ethyl ester signals.
FT-IR (KBr, cm⁻¹) Characteristic peaks for O-H (from carboxylic acids and water), N-H, C=O (amide and carboxylic acid), and aromatic C-H bonds.
Mass Spectrometry Molecular ion peak corresponding to the mass of quinaprilat.
Water Content (Karl Fischer) Corresponds to the specific hydrate form (e.g., dihydrate).
Thermal Analysis (DSC/TGA) Endothermic events corresponding to dehydration and melting/decomposition. TGA will show a weight loss corresponding to the water of hydration.

Conclusion

This technical guide provides a comprehensive overview of a plausible laboratory-scale synthesis and purification of this compound. The successful implementation of these protocols will enable researchers and drug development professionals to obtain high-purity this compound for further studies. The characterization methods outlined are essential for confirming the identity, purity, and hydration state of the final product. It is recommended that all experimental work be conducted by qualified personnel in a controlled laboratory environment.

References

pharmacokinetics of quinaprilat hydrate in animal models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetics of Quinaprilat Hydrate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinapril, an ethyl ester prodrug, is a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. Following oral administration, quinapril is rapidly and extensively hydrolyzed by esterases, primarily in the liver, to its active diacid metabolite, quinaprilat. Quinaprilat is a more potent inhibitor of ACE than its parent compound. The therapeutic efficacy of quinapril is directly attributable to the pharmacokinetic and pharmacodynamic properties of quinaprilat.

Understanding the pharmacokinetic profile of quinaprilat in preclinical animal models is fundamental for the non-clinical safety evaluation and for predicting its clinical pharmacology in humans. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in various animal models commonly used in drug development, including rats, dogs, and monkeys.

This document summarizes key pharmacokinetic parameters, details the experimental methodologies for the quantification of quinaprilat in biological matrices, and provides visual representations of its metabolic pathway and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in the development of ACE inhibitors and related cardiovascular drugs. Preclinical studies have consistently shown that quinapril is rapidly absorbed and converted to quinaprilat across different animal species[1][2][3][4]. While specific pharmacokinetic parameters for quinaprilat can vary between species, the overall profile demonstrates a rapid onset of action and a duration of effect that is prolonged by its tight binding to ACE[5].

Pharmacokinetic Data in Animal Models

The oral absorption of quinapril is rapid in rats, dogs, and monkeys, with subsequent rapid and extensive hydrolysis to quinaprilat[1][2][6]. Plasma concentrations of quinaprilat are generally detectable shortly after oral administration of quinapril. The plasma concentration-time profiles of quinaprilat in all species typically exhibit a polyexponential decay with a prolonged terminal phase at lower concentrations[1][6]. Quinapril and its active metabolite, quinaprilat, are approximately 97% bound to plasma proteins[7]. The primary route of excretion for quinaprilat is via the kidneys[7].

Table 1: Pharmacokinetics of Quinaprilat in Rodent Models (Rat)

ParameterValueSpecies/StrainDose (Quinapril)RouteReference
Absorption RapidRatNot SpecifiedOral[1][6]
Metabolism Extensive hydrolysis to quinaprilatRatNot SpecifiedOral[1][2]
Distribution Rapid and extensive to most tissues except the brainRatNot SpecifiedOral[1][6]
Elimination Primarily as quinaprilatRatNot SpecifiedOral[1][6]

Table 2: Pharmacokinetics of Quinaprilat in Non-Rodent Models (Dog and Monkey)

ParameterValueSpecies/StrainDose (Quinapril)RouteReference
Absorption RapidDog, MonkeyNot SpecifiedOral[1][6]
Metabolism Extensive hydrolysis to quinaprilatDog, MonkeyNot SpecifiedOral[1]
Distribution Rapid and extensive to most tissues except the brainDog, MonkeyNot SpecifiedOral[1][6]
Elimination Primarily as quinaprilatDog, MonkeyNot SpecifiedOral[1][6]

Experimental Protocols

Accurate and precise quantification of quinaprilat in biological matrices is crucial for defining its pharmacokinetic profile. The following sections detail a typical experimental protocol for the determination of quinaprilat in animal plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted and sensitive analytical method.

Sample Preparation
  • Plasma Collection: Whole blood is collected from the study animals at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C and stored at -70°C until analysis.

  • Protein Precipitation: To a 100 µL aliquot of plasma, 200 µL of a protein precipitation agent, typically acetonitrile containing an internal standard (e.g., a deuterated analog of quinaprilat or a structurally similar compound), is added.

  • Vortexing and Centrifugation: The mixture is vortexed for approximately 1 minute to ensure thorough mixing and complete protein precipitation. Subsequently, the samples are centrifuged at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is typically used for the separation of quinaprilat.

    • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of quinaprilat.

    • Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both quinaprilat and the internal standard to ensure selectivity and sensitivity. For quinaprilat, a common transition might be m/z 397.2 -> 234.1.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. Assessed at multiple concentration levels (low, medium, and high quality controls).

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic conversion of quinapril to its active form, quinaprilat, and the signaling pathway through which quinaprilat exerts its therapeutic effect.

Metabolic Conversion of Quinapril to Quinaprilat

G Metabolic Pathway of Quinapril Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat Hydrolysis Esterases Hepatic Esterases Esterases->Quinapril

Caption: Metabolic conversion of the prodrug quinapril to its active metabolite quinaprilat.

ACE Inhibitor Signaling Pathway

G ACE Inhibitor Signaling Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I Quinaprilat Quinaprilat Quinaprilat->ACE Inhibition Renin Renin Renin->Angiotensinogen

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of quinaprilat.

References

A Technical Guide to the Pharmacodynamics of Quinaprilat Hydrate on Blood Pressure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the pharmacodynamics of quinaprilat, the active metabolite of quinapril, with a specific focus on its mechanism of action and effects on blood pressure. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure.[1][2] It is a prodrug that, after oral administration, is rapidly de-esterified in the liver to its principal active metabolite, quinaprilat.[3][4][5] The antihypertensive effects of quinapril are primarily attributable to the pharmacodynamic actions of quinaprilat.[6] This document details the mechanism, quantitative effects, and relevant experimental methodologies associated with quinaprilat's impact on blood pressure regulation.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism by which quinaprilat lowers blood pressure is through the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][7]

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[8][9][10] The process is initiated when a drop in blood pressure or fluid volume causes the kidneys to release renin.[8] Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[8][9] ACE, found predominantly in the endothelial cells of the lungs, then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[6][8]

Angiotensin II exerts several effects that increase blood pressure:

  • Vasoconstriction: It directly causes the narrowing of blood vessels, increasing systemic vascular resistance.[2][8]

  • Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys, thereby increasing blood volume.[2][8][9]

  • Sympathetic Nervous System Activation: It enhances sympathetic outflow, further contributing to vasoconstriction and increased heart rate.[9]

Quinaprilat competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[4][6] This inhibition leads to:

  • Reduced Angiotensin II Levels: Decreased circulating and tissue levels of angiotensin II lead to vasodilation and reduced total peripheral resistance.[6]

  • Decreased Aldosterone Secretion: Lower angiotensin II levels result in reduced aldosterone secretion, leading to decreased sodium and water retention and a small increase in serum potassium.[2][6]

  • Increased Plasma Renin Activity: The reduction in angiotensin II removes the negative feedback loop on renin secretion, resulting in an increase in plasma renin activity.[6]

The signaling pathway below illustrates the RAAS and the point of inhibition by quinaprilat.

RAAS_Pathway cluster_system Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Cortex) Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Renin Renin (from Kidney) ACE ACE Quinaprilat Quinaprilat (Active Metabolite) Quinaprilat->Inhibition

RAAS pathway showing inhibition by Quinaprilat.

Quantitative Pharmacodynamic Data

The antihypertensive effects of quinaprilat have been quantified in numerous clinical trials. The data below summarizes its impact on blood pressure, dose-response relationships, and the time course of its action.

Table 1: Effect of Quinapril on Blood Pressure in Hypertensive Patients

Parameter Value Notes Source(s)
Mean Systolic BP Reduction ~13 mmHg In approximately 2 out of 3 individuals. [1]
Mean Diastolic BP Reduction ~10 mmHg In approximately 2 out of 3 individuals. [1]
Trough BP Reduction (SBP/DBP) 5-11 / 3-7 mmHg Represents about 50% of the peak effect. [6][11]
Peak Effect Time 2 to 4 hours Following oral administration of quinapril. [6][11]
Onset of Action Within 1 hour Antihypertensive activity commences. [6][11]

| Duration of Action | At least 24 hours | Effects are sustained throughout the dosing interval. |[6] |

Table 2: Dose-Response and ACE Inhibition

Quinapril Dose Effect Notes Source(s)
10-80 mg/day Effective antihypertensive range Administered in single or divided doses. [3][5][6]
20 mg >80% plasma ACE inhibition for 24 hours Single dose effect. [6]
20 mg 75% inhibition of Angiotensin I pressor response At 4 hours post-dose. [6][11]
20 mg 50% inhibition of Angiotensin I pressor response At 8 hours post-dose. [6][11]

| 40-80 mg | More effective at trough than 10-20 mg | The overall dose-response relationship is relatively flat. |[6][11] |

Experimental Protocols

The pharmacodynamic properties of quinaprilat have been established through rigorous clinical trials. Below is a generalized protocol representative of the methodologies used in pivotal studies evaluating its efficacy in patients with mild to moderate essential hypertension.

Objective: To assess the dose-dependent antihypertensive efficacy and safety of quinapril compared to placebo.

Study Design:

  • Type: Randomized, double-blind, placebo-controlled, parallel-group multicenter study.[12][13]

  • Phases:

    • Washout Period (4 weeks): All previous antihypertensive medications are discontinued. Patients receive a single-blind placebo.[14]

    • Active Treatment Period (12 weeks): Eligible patients are randomized to receive either placebo or a specific dose of quinapril (e.g., 10 mg, 20 mg, 40 mg) once or twice daily.[12][13]

    • Forced Titration: In some study designs, the dose is systematically increased at set intervals (e.g., every 4 weeks) if blood pressure goals are not met.[13][14]

Patient Population:

  • Inclusion Criteria: Adult males and females with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure [DBP] between 95 and 115 mmHg).[13][15]

  • Exclusion Criteria: Secondary hypertension, significant renal or hepatic disease, history of angioedema, pregnancy.[2]

Methodology:

  • Screening and Enrollment: Patients meeting the inclusion/exclusion criteria enter the placebo washout period.

  • Baseline Measurement: At the end of the washout period, baseline sitting and standing blood pressure and heart rate are measured. Measurements are typically taken at trough (24 hours post-dose).

  • Randomization: Patients are randomly assigned to a treatment arm (placebo or quinapril dose).

  • Dosing and Monitoring: Patients self-administer the study drug at the same time each day. Clinic visits are scheduled at regular intervals (e.g., weeks 4, 8, and 12).

  • Efficacy Assessment: The primary efficacy endpoint is the change from baseline in sitting DBP at the end of the treatment period.[16] Secondary endpoints include change in sitting systolic blood pressure (SBP) and the proportion of patients achieving a target blood pressure (e.g., DBP < 90 mmHg).[13]

  • Safety Assessment: Adverse events are recorded at each visit. Laboratory tests (serum chemistry, hematology) are conducted at baseline and at the end of the study.

The workflow for such a clinical trial is visualized below.

Clinical_Trial_Workflow cluster_treatment 12-Week Double-Blind Treatment Start Patient Screening (Mild-Moderate Hypertension) Washout 4-Week Placebo Washout Period Start->Washout Baseline Baseline BP Measurement (Trough) Washout->Baseline Randomization Randomization Baseline->Randomization Placebo Group A (Placebo) Randomization->Placebo Quinapril_10 Group B (Quinapril 10mg) Randomization->Quinapril_10 Quinapril_20 Group C (Quinapril 20mg) Randomization->Quinapril_20 Quinapril_40 Group D (Quinapril 40mg) Randomization->Quinapril_40 Monitoring BP & Safety Monitoring (Weeks 4, 8, 12) Placebo->Monitoring Quinapril_10->Monitoring Quinapril_20->Monitoring Quinapril_40->Monitoring Endpoint Final Efficacy & Safety Assessment (Week 12) Monitoring->Endpoint Analysis Data Analysis (Change from Baseline) Endpoint->Analysis

Generalized workflow for a hypertension clinical trial.

Conclusion

The pharmacodynamics of quinaprilat are well-characterized, with its primary antihypertensive effect stemming from potent and sustained inhibition of the angiotensin-converting enzyme. This action disrupts the Renin-Angiotensin-Aldosterone System, leading to vasodilation and a reduction in blood volume, which collectively lower blood pressure. Clinical data demonstrates a clear dose-response relationship and a durable effect over a 24-hour period, making it an effective agent for the management of hypertension. The methodologies employed in its clinical evaluation have been robust, providing a solid foundation of evidence for its therapeutic use.

References

solubility profile of quinaprilat hydrate in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility Profile of Quinaprilat Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of this compound, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing everything from formulation design to bioavailability. This document outlines the known solubility characteristics of this compound, provides detailed experimental protocols for its determination, and presents a framework for the systematic presentation of solubility data.

Introduction to this compound and Solubility

Quinaprilat is a potent, non-sulfhydryl ACE inhibitor. It is the diacid metabolite of the prodrug quinapril. As an ionizable molecule, its solubility is expected to be significantly influenced by the pH of the surrounding medium. The commercially available form is often a hydrate, meaning it incorporates one or more water molecules into its crystal structure. The presence of this water of hydration can affect its physicochemical properties, including solubility, compared to the anhydrous form.

A comprehensive solubility profile is essential for:

  • Pre-formulation studies: Selecting appropriate solvents and excipients for dosage form development.

  • Biopharmaceutical classification: Determining the Biopharmaceutics Classification System (BCS) class of the drug, which guides regulatory considerations.

  • Predicting in vivo performance: Understanding how the drug will dissolve in the gastrointestinal tract.

  • Developing analytical methods: Establishing suitable solvent systems for quality control and research purposes.

Solubility Data of this compound

Experimentally determined quantitative solubility data for this compound in a wide range of solvents is not extensively available in public literature. However, a predicted aqueous solubility value has been reported.

Table 1: Predicted Aqueous Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Source
WaterNot Specified0.0359ALOGPS (Predicted)[1]

To facilitate a comprehensive understanding, the following tables provide a structured template for researchers to populate with their own experimentally determined data. It is recommended to measure solubility in a range of solvents relevant to pharmaceutical development, including aqueous buffers at physiological pH values and common organic solvents.

Table 2: Experimentally Determined Solubility of this compound in Aqueous Buffers

Solvent (Buffer)pHTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Hydrochloric Acid Buffer1.225
37
Acetate Buffer4.525
37
Phosphate Buffer6.825
37
Phosphate Buffer7.425
37

Table 3: Experimentally Determined Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol25
Ethanol25
Isopropanol25
Acetone25
Acetonitrile25
Dimethyl Sulfoxide (DMSO)25

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of an API. This method is considered the gold standard for its reliability and direct measurement of thermodynamic solubility.

Materials and Equipment
  • This compound (of known purity and solid form)

  • Selected solvents (e.g., purified water, pH buffers, methanol, ethanol)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • pH meter

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of the desired solvent. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples at a constant speed (e.g., 100-200 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary studies can be conducted to determine the time required to reach a solubility plateau.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a supernatant aliquot using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved particles. It is crucial to pre-saturate the filter by discarding the first portion of the filtrate to avoid drug adsorption to the filter membrane.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of dissolved this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • For buffered solutions, measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.

    • Perform each experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh Excess This compound B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Settle Excess Solid C->D E Filter Supernatant D->E F Dilute Filtrate E->F G Quantify Concentration (HPLC/UV-Vis) F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

This comprehensive guide provides the necessary framework for researchers and drug development professionals to thoroughly investigate and document the solubility profile of this compound. By following the detailed experimental protocol and utilizing the structured data presentation tables, a robust and reliable solubility profile can be established, which is a cornerstone for successful pharmaceutical development.

References

A Technical Guide to the Role of Quinaprilat Hydrate in the Renin-Angiotensin-Aldosterone System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinaprilat hydrate, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. It details its mechanism of action within the renin-angiotensin-aldosterone system (RAAS), presents key quantitative data, outlines relevant experimental protocols, and includes visualizations of critical pathways and workflows.

Introduction: The Renin-Angiotensin-Aldosterone System and ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] Dysregulation of this system is a key factor in the pathophysiology of hypertension, heart failure, and renal disease.[2]

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of these conditions.[3][4] Quinapril is an orally administered, non-sulfhydryl prodrug that is rapidly deesterified in the body to its principal active metabolite, quinaprilat .[5][6][7] this compound is a potent inhibitor of ACE, and its therapeutic effects are primarily derived from its interaction with the RAAS.[8][9] By inhibiting ACE, quinaprilat disrupts the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to a cascade of beneficial hemodynamic effects.[4][6]

Mechanism of Action of this compound

Quinaprilat exerts its therapeutic effects by potently and specifically inhibiting angiotensin-converting enzyme (ACE), also known as kininase II.[6][10] This enzyme plays a dual role in the RAAS, making its inhibition a highly effective strategy for cardiovascular therapy.

Core Actions:

  • Inhibition of Angiotensin II Formation: ACE is responsible for converting the inactive decapeptide angiotensin I into the active octapeptide angiotensin II.[1] Angiotensin II is a powerful vasoconstrictor that increases blood pressure.[1] It also stimulates the adrenal cortex to release aldosterone.[1][10] By blocking ACE, quinaprilat reduces the levels of circulating and tissue angiotensin II, leading to vasodilation and a decrease in blood pressure.[6][10]

  • Inhibition of Bradykinin Degradation: ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator peptide.[6][10] Inhibition of this enzyme by quinaprilat leads to increased levels of bradykinin. Elevated bradykinin contributes to vasodilation by stimulating the production of nitric oxide and prostaglandins, further enhancing the blood pressure-lowering effect.[8]

Downstream Effects:

  • Reduced Aldosterone Secretion: The reduction in angiotensin II levels leads to decreased aldosterone secretion from the adrenal cortex.[6][10] Aldosterone promotes sodium and water reabsorption in the kidneys.[1] Consequently, reduced aldosterone levels result in mild natriuresis (sodium excretion) and diuresis (water excretion), contributing to a decrease in blood volume and blood pressure.[7]

  • Increased Plasma Renin Activity (PRA): The reduction of angiotensin II removes a key negative feedback signal on renin release from the kidneys. This results in a compensatory increase in plasma renin activity (PRA).[10]

  • Tissue ACE Inhibition: A significant component of quinaprilat's action is its ability to inhibit ACE within various tissues, such as the heart, blood vessels, and kidneys.[5][11] This local inhibition of angiotensin II production may be crucial for the long-term beneficial effects on cardiac and vascular remodeling.[5][12]

The following diagram illustrates the central role of quinaprilat within the RAAS cascade.

RAAS_Pathway cluster_system Renin-Angiotensin-Aldosterone System cluster_effects Physiological Effects cluster_intervention Pharmacological Intervention cluster_bradykinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  catalyzed by AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  catalyzed by Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Cortex) AngiotensinII->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention Na+ and H2O Retention (Kidney) Aldosterone->Na_H2O_Retention Na_H2O_Retention->BP_Increase Renin Renin (from Kidney) Renin->AngiotensinI ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinII Inactive Inactive Peptides ACE->Inactive Quinaprilat This compound Quinaprilat->ACE Inhibits Quinaprilat->ACE Inhibits Degradation Bradykinin Bradykinin Bradykinin->Inactive  degraded by Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of quinaprilat.

Quantitative Pharmacological Data

The efficacy and pharmacokinetic profile of quinaprilat have been characterized in numerous studies. The data below are summarized for clarity.

Table 1: Pharmacokinetic Properties of Quinaprilat
ParameterValueSpecies/ContextReference(s)
Time to Peak Plasma Conc. (tmax) ~2 hours (post quinapril dose)Human[10][13]
Elimination Half-Life (t½) ~2-3 hours (effective accumulation)Human[5][10]
Terminal Phase Half-Life ~25 hoursHuman[10]
Apparent Plasma Clearance ~220 mL/minHuman[13]
Protein Binding 97% (Quinapril and Quinaprilat)Human[3]
Primary Route of Elimination Renal ExcretionHuman[3][10]

Note: Quinapril is the prodrug; pharmacokinetic parameters refer to the active metabolite, quinaprilat, after oral administration of quinapril.

Table 2: Pharmacodynamic Effects of Quinaprilat
ParameterEffectDose/ContextReference(s)
Plasma ACE Inhibition >80% for 24 hours20 mg single dose of quinapril[10]
Systolic Blood Pressure Reduction ~13 mmHgTherapeutic doses in hypertensive patients[3][14]
Diastolic Blood Pressure Reduction ~10-13 mmHgTherapeutic doses in hypertensive patients[3][14][15]
Angiotensin II Levels Significantly decreased at 4 and 24 hours2.5 mg single dose of quinapril[16]
Plasma Renin Activity Significantly increased at 48 hours2.5 mg single dose of quinapril[16]
Aldosterone Secretion Reduced, leading to a small increase in serum K+ (~0.07 mmol/L)Therapeutic doses in hypertensive patients[6][10]
hOAT3 Affinity (Km) 13.4 µMIn vitro (HEK293 cells)[8]

Experimental Protocols

Detailed and validated protocols are essential for studying the effects of ACE inhibitors. Below are representative methodologies for key experiments.

Protocol: In Vitro ACE Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the concentration of an inhibitor (like quinaprilat) required to inhibit 50% of ACE activity (IC50), often using a synthetic substrate.[17][18][19]

Objective: To quantify the ACE inhibitory potency of this compound.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or recombinant human)

  • Substrate: N-Hippuryl-His-Leu (HHL) or a fluorogenic substrate like Abz-Gly-p-Phe(NO2)-Pro-OH

  • This compound (as test inhibitor)

  • Captopril (as positive control)

  • Assay Buffer: 100 mM Tris-HCl or borate buffer, pH 8.3, containing 300 mM NaCl and 0.1 mM ZnCl2.

  • Stopping Solution: 1 M HCl

  • Extraction Solvent: Ethyl Acetate

  • Microplate reader or HPLC system

Procedure:

  • Preparation of Reagents:

    • Dissolve ACE in assay buffer to a final concentration of ~2-5 mU/mL.

    • Dissolve the substrate (e.g., HHL) in assay buffer to a final concentration of ~5 mM.

    • Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to cover a range of expected inhibitory concentrations (e.g., 0.1 nM to 1 µM).

  • Assay Reaction:

    • In a 96-well plate or microcentrifuge tubes, add 40 µL of the quinaprilat dilution (or buffer for control/blank).

    • Add 20 µL of the ACE solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the pre-warmed substrate solution to all wells.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stopping and Detection (HHL Substrate Example):

    • Stop the reaction by adding 150 µL of 1 M HCl.

    • Add 1.0 mL of ethyl acetate to each well/tube, vortex vigorously for 30 seconds to extract the hippuric acid product.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer 0.8 mL of the upper organic (ethyl acetate) layer to a new plate/tube.

    • Evaporate the solvent using a vacuum concentrator or by heating at 95°C.

    • Reconstitute the dried hippuric acid in 1 mL of deionized water or mobile phase.

    • Measure the absorbance at 228 nm using a microplate reader or quantify using a validated HPLC method.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each quinaprilat concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

The following diagram illustrates the experimental workflow.

ACE_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Assay Reaction cluster_detection 3. Product Quantification cluster_analysis 4. Data Analysis prep_ace Prepare ACE Solution prep_sub Prepare Substrate (HHL) prep_quin Prepare Quinaprilat Dilutions add_quin Add Quinaprilat/Buffer prep_quin->add_quin add_ace Add ACE Solution add_quin->add_ace pre_incubate Pre-incubate (37°C, 10 min) add_ace->pre_incubate add_sub Add Substrate (Start Reaction) pre_incubate->add_sub incubate Incubate (37°C, 30-60 min) add_sub->incubate stop_rxn Stop Reaction (1M HCl) incubate->stop_rxn extract Extract with Ethyl Acetate stop_rxn->extract centrifuge Centrifuge & Separate Phases extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute Product evaporate->reconstitute measure Measure Absorbance (228nm) reconstitute->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for in vitro ACE inhibition (IC50) determination.

Protocol: Quantification of Quinaprilat in Biological Samples (LC-MS/MS)

This protocol outlines a typical method for the sensitive and selective quantification of quinaprilat in plasma, essential for pharmacokinetic studies.[20][21]

Objective: To accurately measure the concentration of quinaprilat in human plasma.

Materials:

  • Biological Sample: Human plasma (collected with K2-EDTA)

  • Quinaprilat standard and a stable isotope-labeled internal standard (IS)

  • Protein Precipitation Reagent: Acetonitrile or a mixture of acetonitrile:methanol (8:2 v/v).[21]

  • LC-MS/MS System: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: C8 or C18 reversed-phase column (e.g., Hypurity C8, 100 mm x 2.1 mm, 5 µm).[20]

  • Mobile Phase: Isocratic or gradient mixture of an aqueous solvent (e.g., 0.5% formic acid in water) and an organic solvent (e.g., acetonitrile).[20]

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

    • Add 300 µL of ice-cold protein precipitation reagent (e.g., acetonitrile).

    • Vortex the mixture for 1 minute to ensure complete protein denaturation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Equilibrate the LC system with the mobile phase.

    • Inject a small volume (e.g., 2-10 µL) of the prepared sample supernatant onto the column.

    • Perform chromatographic separation using an appropriate isocratic or gradient elution method. A short run time of <7 minutes is typical.[20][21]

    • The mass spectrometer is operated in positive ESI mode using Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for both quinaprilat and the internal standard.

  • Data Acquisition and Processing:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of quinaprilat standard. Process these standards alongside the unknown samples.

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of quinaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the bioanalytical workflow.

Bioanalytical_Workflow cluster_sampling 1. Sample Collection & Handling cluster_extraction 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_quant 4. Data Quantification collect_plasma Collect Plasma (K2-EDTA) add_is Spike with Internal Standard collect_plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge (14,000 x g) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject onto LC Column transfer->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Determine Sample Concentration calibrate->quantify

Caption: Bioanalytical workflow for quinaprilat quantification in plasma by LC-MS/MS.

References

Initial Exploratory In Vitro Studies of Quinaprilat Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro exploratory studies of quinaprilat hydrate, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. The document focuses on its core mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound

Quinaprilat is the pharmacologically active diacid metabolite of the prodrug quinapril. Following oral administration, quinapril is rapidly hydrolyzed in the liver to form quinaprilat.[1] As a non-sulfhydryl ACE inhibitor, quinaprilat's primary therapeutic action is the potent and competitive inhibition of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] This inhibitory action is central to its use in managing hypertension and congestive heart failure.[2]

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme (ACE)

The antihypertensive effects of quinaprilat are primarily attributed to the inhibition of ACE. This enzyme plays a crucial role in two key physiological processes:

  • The Renin-Angiotensin-Aldosterone System (RAAS): ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II. Angiotensin II elevates blood pressure by causing direct vasoconstriction and stimulating the adrenal cortex to secrete aldosterone, which leads to sodium and water retention.

  • The Kallikrein-Kinin System: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.

By inhibiting ACE, quinaprilat disrupts the RAAS, leading to decreased levels of angiotensin II and a subsequent reduction in vasoconstriction and aldosterone secretion.[1] Simultaneously, the inhibition of bradykinin degradation leads to increased levels of this vasodilator, contributing further to the blood pressure-lowering effect. A significant aspect of quinaprilat's action is its high affinity for and potent inhibition of tissue-bound ACE, particularly within the vasculature, which may be a critical component of its therapeutic efficacy.[2][3]

Data Presentation: In Vitro Efficacy

Comparative Potency of ACE Inhibitors

An in vitro study using rat heart and lung homogenates assessed the relative potency of several ACE inhibitors by measuring the displacement of a bound radioinhibitor. The rank order of potency was determined as follows:

ACE Inhibitor Relative Potency Rank
Quinaprilat 1 (tie)
Benazeprilat1 (tie)
Perindoprilat2
351A3
Lisinopril4
Fosinoprilat5
Data sourced from a study on rat heart and lung homogenates.[4][5]

This study highlights quinaprilat as one of the most potent ACE inhibitors among those tested.[4][5]

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) and Quinaprilat's Point of Intervention

The following diagram illustrates the classical RAAS pathway and highlights the inhibitory action of quinaprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Leads to Quinaprilat Quinaprilat Quinaprilat->ACE Inhibits

Quinaprilat inhibits ACE within the RAAS pathway.
The Bradykinin Signaling Pathway and the Influence of Quinaprilat

Inhibition of ACE by quinaprilat prevents the breakdown of bradykinin, enhancing its vasodilatory effects.

Bradykinin_Pathway Kininogen High Molecular Weight Kininogen Kallikrein Kallikrein Kininogen->Kallikrein Bradykinin Bradykinin Kallikrein->Bradykinin B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor ACE ACE Bradykinin->ACE Degradation by Vasodilation Vasodilation (NO, PGI2 release) B2_Receptor->Vasodilation Activates Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites Quinaprilat Quinaprilat Quinaprilat->ACE Inhibits

Quinaprilat enhances bradykinin signaling via ACE inhibition.

Experimental Protocols

The following sections detail generalized methodologies for key in vitro experiments relevant to the study of this compound.

In Vitro ACE Inhibition Assay (Colorimetric Method)

This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound like quinaprilat. The assay measures the product of ACE-catalyzed hydrolysis of a synthetic substrate.

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)

  • ACE Substrate: N-Hippuryl-His-Leu (HHL) or N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

  • Assay Buffer: e.g., 100 mM Tris-HCl buffer (pH 8.3) containing 300 mM NaCl.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., ultrapure water or DMSO) and serially diluted.

  • Positive Control: Captopril or another known ACE inhibitor.

  • Stopping Reagent: e.g., 1 M HCl (for HHL substrate).

  • Detection Reagent: e.g., Pyridine, Benzene sulfonyl chloride (for color development with HHL-derived hippuric acid).

  • 96-well microplate

  • Microplate reader

2. Experimental Workflow:

ACE_Assay_Workflow Start Start: Prepare Reagents Add_Inhibitor 1. Add Quinaprilat (or control/blank) to microplate wells Start->Add_Inhibitor Add_ACE 2. Add ACE solution to all wells (except substrate blank) Add_Inhibitor->Add_ACE Preincubation 3. Pre-incubate at 37°C for 10 minutes Add_ACE->Preincubation Add_Substrate 4. Initiate reaction by adding ACE substrate (e.g., HHL) Preincubation->Add_Substrate Incubation 5. Incubate at 37°C for 30-60 minutes Add_Substrate->Incubation Stop_Reaction 6. Stop reaction by adding 1 M HCl Incubation->Stop_Reaction Develop_Color 7. Add detection reagents for color development Stop_Reaction->Develop_Color Read_Absorbance 8. Measure absorbance with a microplate reader Develop_Color->Read_Absorbance Calculate_IC50 9. Calculate % inhibition and determine IC50 value Read_Absorbance->Calculate_IC50

Workflow for a typical in vitro ACE inhibition assay.

3. Procedure:

  • To the wells of a 96-well microplate, add the assay buffer.

  • Add various concentrations of quinaprilat solution to the sample wells. Add the positive control to its designated wells and solvent to the control (no inhibitor) and blank wells.

  • Add the ACE enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the ACE substrate (e.g., HHL) to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding the stopping reagent (e.g., 1 M HCl).

  • Follow the specific protocol for color development if required by the substrate used.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis: The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The initial in vitro exploratory studies of this compound firmly establish it as a highly potent inhibitor of the angiotensin-converting enzyme.[4][5] Its mechanism of action involves the dual effects of suppressing the vasoconstrictor angiotensin II and potentiating the vasodilator bradykinin. This core mechanism, particularly its high affinity for tissue-bound ACE, underpins its therapeutic effects.[3] While quantitative comparisons confirm its high potency relative to other ACE inhibitors, further studies would be beneficial to establish a definitive IC50 value under standardized assay conditions. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and scientists engaged in the ongoing study and development of ACE inhibitors.

References

The Discovery and Development of Quinaprilat: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinaprilat, the active metabolite of the prodrug quinapril, is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] As a cornerstone in the management of hypertension and heart failure, its development marked a significant advancement in cardiovascular pharmacotherapy. This technical guide provides an in-depth exploration of the discovery, mechanism of action, pharmacokinetics, pharmacodynamics, and pivotal preclinical and clinical studies that defined the therapeutic role of quinaprilat.

Discovery and Synthesis

The development of quinaprilat is rooted in the broader effort to synthesize non-sulfhydryl ACE inhibitors, aiming to improve upon the side-effect profile of earlier compounds like captopril. Quinapril is the ethyl ester prodrug of quinaprilat, designed to enhance oral bioavailability.[3] Following oral administration, quinapril is rapidly absorbed and hydrolyzed in the liver to its active diacid form, quinaprilat.[4]

The synthesis of quinapril typically involves the coupling of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. This reaction yields quinapril tert-butyl ester, which is subsequently deprotected using an acid to form quinapril.[5]

Mechanism of Action

Quinaprilat exerts its therapeutic effects by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[6] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[6] By blocking this conversion, quinaprilat leads to reduced levels of angiotensin II, resulting in vasodilation and a subsequent decrease in blood pressure.[7]

Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[2] Inhibition of ACE by quinaprilat leads to an accumulation of bradykinin, which contributes to the overall antihypertensive effect.[2] The reduction in angiotensin II levels also leads to decreased aldosterone secretion from the adrenal cortex, promoting sodium and water excretion and a mild increase in serum potassium.[6]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II ACE->Inactive_Fragments Quinaprilat Quinaprilat Quinaprilat->ACE Inhibition

Figure 1: Mechanism of action of quinaprilat on the Renin-Angiotensin-Aldosterone System.

Pharmacokinetics

The pharmacokinetic profile of quinaprilat has been extensively studied in various populations. Following oral administration of quinapril, the prodrug is rapidly absorbed and converted to quinaprilat, with peak plasma concentrations of quinaprilat reached in approximately 2 hours.[3]

Table 1: Pharmacokinetic Parameters of Quinaprilat

ParameterHealthy VolunteersPatients with Heart FailurePatients with Renal Impairment
Tmax (h) ~2.03.6 ± 0.8[8]Increased with decreasing creatinine clearance[9]
Cmax (ng/mL) Dose-dependentLower than healthy volunteersIncreased with decreasing creatinine clearance[9]
Elimination Half-life (h) ~3Prolonged with smaller ejection fractions[10]Prolonged up to 11 hours[3]
Renal Clearance Primary route of eliminationReducedSignificantly reduced[9]

Note: Values are approximate and can vary based on the specific study and patient population.

Quinapril_Metabolism Quinapril_Oral Oral Quinapril GI_Tract GI Tract (Absorption) Quinapril_Oral->GI_Tract Quinapril_Systemic Quinapril in Systemic Circulation GI_Tract->Quinapril_Systemic Liver Liver (Metabolism) Quinaprilat_Active Quinaprilat (Active Metabolite) Liver->Quinaprilat_Active Hydrolysis Quinapril_Systemic->Liver ACE_Inhibition ACE Inhibition Quinaprilat_Active->ACE_Inhibition Kidney Kidney (Excretion) Quinaprilat_Active->Kidney Urine Urine Kidney->Urine

Figure 2: Metabolic conversion of quinapril to its active form, quinaprilat.

Pharmacodynamics and Clinical Efficacy

The pharmacodynamic effects of quinaprilat are characterized by a dose-dependent inhibition of ACE, leading to a reduction in blood pressure and favorable hemodynamic changes in patients with heart failure.

Hypertension

Clinical trials have demonstrated the efficacy of quinapril in the treatment of hypertension. In spontaneously hypertensive rats, quinapril produced a marked and progressive reduction in blood pressure.[7] In human subjects, single oral doses of quinapril from 0.625 mg to 80 mg inhibited plasma ACE activity for up to 48 hours.[11] The antihypertensive efficacy of quinapril has been shown to be comparable to other ACE inhibitors such as captopril and enalapril.[3]

Table 2: Hemodynamic Effects of Intravenous Quinaprilat in Patients with Heart Failure

ParameterChange with Quinaprilat
Cardiac Index Increased by up to 25%[12]
Pulmonary Capillary Wedge Pressure Reduced by up to 39.7%[13]
Systemic Vascular Resistance Reduced by up to 25.2%[13]
Mean Arterial Pressure Reduced by 4-9 mmHg (single dose)[12]
Heart Rate No significant change[12]
Heart Failure

In patients with congestive heart failure, intravenous administration of quinaprilat has been shown to produce beneficial hemodynamic effects, including an increase in cardiac index and a reduction in pulmonary capillary wedge pressure and systemic vascular resistance.[12][14] These effects are achieved without a significant change in heart rate.[12] Long-term treatment with quinapril in patients with heart failure has been shown to maintain these favorable hemodynamic responses.[13]

Experimental Protocols

In Vitro ACE Inhibition Assay

A common method to determine the in vitro ACE inhibitory activity of quinaprilat involves a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).

  • Reagents: Angiotensin-Converting Enzyme (from rabbit lung), Hippuryl-Histidyl-Leucine (HHL), borate buffer, and a solution of 2,4,6-trinitrobenzene sulfonic acid (TNBSA).

  • Procedure:

    • A solution of quinaprilat at various concentrations is pre-incubated with ACE in a borate buffer (pH 8.3) at 37°C for 10 minutes.

    • The substrate HHL is then added, and the mixture is incubated for 30-60 minutes at 37°C.

    • The reaction is stopped by the addition of hydrochloric acid.

    • The amount of hippuric acid formed is quantified by extracting it with ethyl acetate, evaporating the solvent, and redissolving the residue in water. The absorbance is then measured at 228 nm.[15]

    • Alternatively, the liberated hippuric acid can be reacted with TNBSA to produce a colored complex, which is measured colorimetrically.

  • Data Analysis: The concentration of quinaprilat that inhibits 50% of ACE activity (IC50) is determined from a dose-response curve.

ACE_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Quinaprilat dilutions - ACE solution - HHL substrate Start->Prepare_Reagents Pre_incubation Pre-incubate Quinaprilat and ACE (37°C, 10 min) Prepare_Reagents->Pre_incubation Add_Substrate Add HHL Substrate (37°C, 30-60 min) Pre_incubation->Add_Substrate Stop_Reaction Stop Reaction (e.g., with HCl) Add_Substrate->Stop_Reaction Quantification Quantify Hippuric Acid (Spectrophotometry at 228 nm) Stop_Reaction->Quantification Data_Analysis Calculate IC50 Value Quantification->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow for an in vitro ACE inhibition assay.
Animal Models of Hypertension

Spontaneously Hypertensive Rats (SHR) are a widely used preclinical model to evaluate the efficacy of antihypertensive agents.

  • Animals: Male or female Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Procedure:

    • Rats are housed under controlled conditions with free access to food and water.

    • Quinapril is administered orally (e.g., via gavage) once daily for a specified period (e.g., 8 days or 15 weeks).[7][16]

    • Blood pressure is measured at regular intervals using a non-invasive tail-cuff method or via an indwelling arterial catheter for continuous monitoring.

    • At the end of the study, blood samples may be collected to measure plasma renin activity, aldosterone levels, and ACE activity. Tissues can also be harvested for histological analysis.

  • Data Analysis: Changes in blood pressure over time are compared between the treated SHR group, a vehicle-treated SHR group, and the normotensive WKY control group.

Clinical Trial Design for Hypertension

A typical clinical trial to evaluate the efficacy of quinapril in hypertension would be a randomized, double-blind, placebo-controlled study.

  • Patient Population: Adult patients with a diagnosis of essential hypertension (e.g., diastolic blood pressure of 95-115 mmHg).

  • Inclusion/Exclusion Criteria:

    • Inclusion: Age 18-70 years, ability to provide informed consent.

    • Exclusion: Secondary hypertension, significant renal or hepatic disease, history of angioedema, pregnancy or lactation.

  • Study Design:

    • After a washout period for any previous antihypertensive medications, patients are randomized to receive either quinapril (at various doses, e.g., 10, 20, 40 mg once daily) or a placebo.

    • The treatment period typically lasts for several weeks (e.g., 8-12 weeks).

    • Blood pressure is measured at regular intervals, both at peak and trough drug levels.

  • Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in seated diastolic blood pressure at the end of the treatment period.

  • Data Analysis: Statistical comparisons of the change in blood pressure are made between the quinapril treatment groups and the placebo group.

Quinaprilat, delivered via its prodrug quinapril, has a well-established profile as a potent and effective ACE inhibitor. Its discovery and development have provided a valuable therapeutic option for the management of hypertension and heart failure. The extensive body of preclinical and clinical research has elucidated its mechanism of action, pharmacokinetic and pharmacodynamic properties, and demonstrated its clinical efficacy and safety. This technical guide has provided a comprehensive overview of the key scientific and clinical milestones in the history of quinaprilat.

References

An In-depth Technical Guide to the Binding Affinity of Quinaprilat Hydrate to Tissue Angiotensin-Converting Enzyme (ACE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of quinaprilat hydrate, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, to tissue-bound ACE. This document details the quantitative binding characteristics, the experimental methodologies used for their determination, and the relevant physiological pathways.

Introduction: The Significance of Tissue ACE Inhibition

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin-converting enzyme (ACE) plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin. While circulating plasma ACE has been a traditional therapeutic target, research has increasingly highlighted the importance of tissue-specific ACE in local RAAS activation within organs such as the heart, blood vessels, and kidneys.[1][2] Inhibition of tissue ACE is believed to contribute significantly to the long-term therapeutic benefits of ACE inhibitors.[1]

Quinapril, a prodrug, is rapidly hydrolyzed in the body to its active diacid metabolite, quinaprilat.[3][4] Quinaprilat is a potent, non-sulfhydryl ACE inhibitor characterized by its high affinity and slow dissociation from tissue ACE, contributing to its sustained duration of action.[3][4] This guide delves into the specifics of this high-affinity binding.

Quantitative Binding Affinity of Quinaprilat to Tissue ACE

Direct, comprehensive tabular data for Ki, IC50, or Kd values of this compound for various tissue ACE preparations is not consistently available across the reviewed scientific literature. However, relative potency and percentage inhibition studies provide strong evidence of its high binding affinity.

Relative Potency of Quinaprilat

A study comparing the potency of several ACE inhibitors in displacing the radioligand [125I]-351A from rat heart and lung homogenates established the following rank order of potency[1]:

Table 1: Relative Potency of ACE Inhibitors in Rat Heart and Lung Tissue [1]

RankACE Inhibitor
1Quinaprilat = Benazeprilat
2Perindoprilat
3351A
4Lisinopril
5Fosinoprilat

This study highlights that quinaprilat is among the most potent ACE inhibitors in binding to tissue ACE.[1]

In Vivo Inhibition of Tissue ACE by Quinapril

Studies in rats following oral administration of quinapril demonstrate significant and prolonged inhibition of ACE in various tissues.

Table 2: Percentage Inhibition of ACE in Rat Tissues 24 Hours After Oral Administration of Quinapril (0.3 mg/kg) [5]

TissuePercent Inhibition of ACE
Plasma25%
Aorta30%
Kidneys35%
Cardiac Atria>40%
Cardiac Ventricles>40%

These findings underscore the potent and sustained inhibition of tissue ACE by quinaprilat, with particularly strong effects observed in cardiac tissues.[5] Another study comparing quinaprilat to captopril in a rabbit model of hindlimb ischemia found that quinaprilat led to a significantly lower residual tissue ACE activity (13%) compared to captopril (61%), further demonstrating its high affinity for tissue-bound ACE.[6]

Experimental Protocols for Determining Binding Affinity

The binding affinity of quinaprilat to tissue ACE is primarily determined using radioinhibitor-binding assays and in vitro autoradiography. These methods typically utilize a radiolabeled ACE inhibitor, such as [125I]-351A, to quantify the binding of unlabeled inhibitors like quinaprilat.

Radioinhibitor-Binding Assay (Competitive Binding Assay)

This method quantifies the amount of unlabeled ACE inhibitor (e.g., quinaprilat) required to displace a known amount of a radiolabeled inhibitor from ACE in tissue homogenates.

Detailed Methodology:

  • Tissue Preparation:

    • Excise tissues of interest (e.g., heart, lung, kidney, aorta) from experimental animals.

    • Homogenize the tissues in a suitable buffer (e.g., Tris-HCl buffer) on ice.

    • Centrifuge the homogenate to pellet cellular debris. The resulting supernatant containing the membrane-bound and soluble ACE is used for the assay.

    • Determine the protein concentration of the tissue preparation using a standard method (e.g., Bradford assay).

  • Competitive Binding Incubation:

    • In a series of tubes, combine a fixed amount of the tissue homogenate, a fixed concentration of the radiolabeled ACE inhibitor (e.g., [125I]-351A), and varying concentrations of the unlabeled competitor (quinaprilat).

    • Include control tubes for:

      • Total Binding: Contains tissue homogenate and radioligand only.

      • Non-specific Binding: Contains tissue homogenate, radioligand, and a saturating concentration of a potent, unlabeled ACE inhibitor to block all specific binding sites.

    • Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]

  • Separation of Bound and Free Radioligand:

    • Terminate the binding reaction by rapid filtration through glass fiber filters. The filters will trap the tissue membranes with the bound radioligand.

    • Alternatively, for soluble ACE, separation can be achieved by adsorption of the free radioligand to coated charcoal, followed by centrifugation.[7]

    • Wash the filters or the charcoal pellet with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity of the filters or the supernatant using a gamma counter.

    • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

  • Data Analysis:

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of quinaprilat that inhibits 50% of the specific binding of the radioligand).

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Autoradiography

This technique allows for the visualization and quantification of ACE distribution and inhibitor binding in intact tissue sections.

Detailed Methodology:

  • Tissue Sectioning:

    • Rapidly freeze the dissected tissues in a suitable medium (e.g., isopentane cooled with liquid nitrogen).

    • Mount the frozen tissues onto a cryostat chuck.

    • Cut thin sections (e.g., 10-20 µm) of the tissue in a cryostat at a low temperature (e.g., -20°C).

    • Thaw-mount the tissue sections onto microscope slides.

  • Binding Incubation:

    • Pre-incubate the slides in a buffer to rehydrate the tissue sections.

    • Incubate the slides in a solution containing the radiolabeled ACE inhibitor (e.g., [125I]-351A).

    • For competition studies, incubate adjacent sections in the presence of varying concentrations of quinaprilat.

    • To determine non-specific binding, incubate a set of sections with the radioligand and a high concentration of an unlabeled ACE inhibitor.

  • Washing:

    • Wash the slides in a series of ice-cold buffer solutions to remove unbound radioligand.

    • Perform a final rinse in distilled water to remove salts.

    • Dry the slides rapidly with a stream of cool air.

  • Autoradiographic Exposure:

    • Appose the dried slides to a radiation-sensitive film or a phosphor imaging plate in a light-tight cassette.

    • Include calibrated radioactive standards to allow for the quantification of radioactivity.

    • Expose the film for an appropriate duration depending on the level of radioactivity.

  • Image Analysis:

    • Develop the film or scan the imaging plate.

    • Use a computerized densitometry system to measure the optical density of the autoradiograms.

    • Correlate the optical density values with the radioactive standards to quantify the amount of bound radioligand in different tissue regions.

    • Analyze the displacement of the radioligand by quinaprilat to determine its binding affinity in specific tissue structures.

Visualizing the Context: Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

Quinaprilat exerts its effects by inhibiting ACE within the RAAS cascade. The following diagram illustrates the key components of this system and the point of intervention for ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI Bradykinin Bradykinin (Vasodilator) ACE->Bradykinin Aldosterone Aldosterone Secretion AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Quinaprilat Quinaprilat Quinaprilat->ACE Inhibition Quinaprilat->Bradykinin Prevents Degradation Inactive Inactive Peptides Bradykinin->Inactive Degradation

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Quinaprilat on ACE.

Experimental Workflow for Radioinhibitor-Binding Assay

The following diagram outlines the key steps in a typical radioinhibitor-binding assay to determine the binding affinity of an ACE inhibitor.

Binding_Assay_Workflow start Start prep Tissue Homogenate Preparation start->prep incubate Incubation with [125I]-351A & Quinaprilat prep->incubate separate Separation of Bound/ Free Radioligand incubate->separate measure Measure Radioactivity (Gamma Counting) separate->measure analyze Data Analysis (IC50/Ki Determination) measure->analyze end End analyze->end

Caption: Workflow for a radioinhibitor-binding assay to determine ACE inhibitor affinity.

Experimental Workflow for In Vitro Autoradiography

This diagram illustrates the process of in vitro autoradiography for visualizing and quantifying ACE inhibitor binding in tissue sections.

Autoradiography_Workflow start Start section Tissue Sectioning (Cryostat) start->section bind Incubation with [125I]-351A +/- Quinaprilat section->bind wash Washing to Remove Unbound Radioligand bind->wash expose Exposure to Film/Imaging Plate wash->expose analyze Image Analysis (Densitometry) expose->analyze end End analyze->end

Caption: Workflow for in vitro autoradiography to assess ACE inhibitor binding in tissues.

Conclusion

This compound exhibits a high binding affinity for tissue-bound angiotensin-converting enzyme, a characteristic that is believed to be crucial for its potent and sustained therapeutic effects in cardiovascular diseases. While specific quantitative binding constants are not always readily available in a consolidated format, evidence from relative potency studies and in vivo tissue inhibition experiments consistently demonstrates its superior ability to engage with and inhibit tissue ACE. The experimental protocols of radioinhibitor-binding assays and in vitro autoradiography provide robust methods for quantifying and visualizing these interactions, offering valuable tools for researchers and drug development professionals in the ongoing exploration of ACE inhibitors and their mechanisms of action.

References

A Technical Guide to the Molecular Basis of Quinaprilat Hydrate's Inhibition of Angiotensin-Converting Enzyme (ACE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the inhibition of Angiotensin-Converting Enzyme (ACE) by quinaprilat, the active metabolite of the prodrug quinapril.[1][2] It details the critical interactions within the ACE active site, presents quantitative data on inhibitory potency, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Introduction: The Renin-Angiotensin System and ACE Inhibition

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. A key component of this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloprotease.[3] ACE catalyzes the conversion of the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[3] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.

Due to its central role in blood pressure regulation, ACE is a major therapeutic target for managing hypertension and congestive heart failure.[2] ACE inhibitors block the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] Quinapril is an effective prodrug that is rapidly hydrolyzed in the liver to its active diacid form, quinaprilat, which is a potent, non-sulfhydryl ACE inhibitor.[2][4][5]

The Renin-Angiotensin System (RAS) Pathway

The classical RAS pathway begins with the liver producing angiotensinogen. Renin, an enzyme released by the kidneys in response to reduced renal blood flow, cleaves angiotensinogen to form angiotensin I. ACE, found predominantly on the surface of vascular endothelial cells, then converts angiotensin I to angiotensin II. Quinaprilat exerts its therapeutic effect by directly inhibiting this final conversion step.[1]

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w Cleavage Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w Conversion Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction Leads to Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Quinaprilat Quinaprilat Hydrate Quinaprilat->ACE Inhibits

Figure 1. The Renin-Angiotensin System and the site of Quinaprilat inhibition.

Molecular Mechanism of ACE Inhibition by Quinaprilat

The potent inhibitory action of quinaprilat stems from its specific, high-affinity binding to the active site of the Angiotensin-Converting Enzyme. This interaction is multifaceted, involving chelation of a critical zinc ion and engagement with key amino acid residues.

The ACE Active Site: ACE is a zinc metalloprotease, meaning it contains a catalytic zinc ion (Zn²⁺) in its active site that is essential for its enzymatic activity.[3] The active site can be conceptually divided into subsites (S1, S2, S1', S2') that accommodate the amino acid residues of its substrate, angiotensin I.

Quinaprilat Binding: Quinaprilat is designed as a substrate analog that binds to the ACE active site with much higher affinity than the natural substrate, effectively blocking it. The key molecular interactions are:

  • Zinc Chelation: The carboxylate group of quinaprilat acts as a powerful zinc-binding ligand. It forms a strong coordinate bond with the catalytic Zn²⁺ ion in the active site. This interaction is fundamental to the inhibitory mechanism of most ACE inhibitors and is a primary reason for their high potency.

  • Hydrogen Bonding and Ionic Interactions: The terminal carboxylate group of the tetrahydroisoquinoline moiety of quinaprilat forms hydrogen bonds and ionic interactions with key residues in the S1' subsite, such as Lys511 and Tyr520. The carbonyl group of the amide linkage can also form hydrogen bonds with residues like Gln281.

  • Hydrophobic Interactions: The hydrophobic side chains of quinaprilat, including the phenylpropyl group, fit into the hydrophobic S1 and S2 pockets of the active site. These interactions contribute significantly to the overall binding affinity and stability of the enzyme-inhibitor complex.

Quinaprilat's strong binding to tissue-bound ACE, coupled with its slow dissociation, allows for a prolonged duration of action and contributes to its clinical efficacy with once or twice-daily dosing.[2][6]

Quantitative Analysis of Quinaprilat Potency

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%, while the Kᵢ is the dissociation constant of the enzyme-inhibitor complex, providing a more direct measure of binding affinity.

While specific IC₅₀ and Kᵢ values for quinaprilat can vary depending on the experimental conditions (e.g., substrate used, enzyme source), studies consistently demonstrate its high potency.[7] A comparative study using a radioligand displacement assay in rat heart and lung homogenates established the following rank order of potency for several ACE inhibitors:

ACE InhibitorRelative Potency (Binding Affinity)
Quinaprilat Highest
BenazeprilatEqual to Quinaprilat
PerindoprilatLower than Quinaprilat
LisinoprilLower than Perindoprilat
FosinoprilatLowest among those tested
Source: Data derived from studies on rat tissue homogenates.[8][9]

This high binding affinity allows a single 20 mg dose of the parent drug, quinapril, to achieve over 80% inhibition of plasma ACE for a full 24 hours.[5]

Experimental Protocols

The characterization of ACE inhibitors like quinaprilat relies on robust biochemical and structural assays.

A common method for determining the IC₅₀ value is a fluorescence-based assay using a synthetic, intramolecularly quenched substrate.

Principle: The assay utilizes a substrate such as o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO₂)-Pro). In its intact form, the fluorescence of the Abz group is quenched by the proximal NO₂ group. When ACE cleaves the Phe-Pro bond, the fluorescent Abz-Gly product is released, leading to a measurable increase in fluorescence. The presence of an inhibitor like quinaprilat reduces the rate of this cleavage, resulting in a lower fluorescence signal.

Detailed Methodology:

  • Reagent Preparation:

    • ACE Solution: Prepare a stock solution of ACE (e.g., from rabbit lung) in a buffer containing ZnCl₂ (e.g., 100 µM Tris-HCl buffer, pH 8.3, with 0.1 µM ZnCl₂).

    • Substrate Solution: Dissolve the fluorescent substrate (e.g., Abz-Gly-Phe(NO₂)-Pro) in an appropriate buffer (e.g., 150 mM Tris-HCl, pH 8.3, with 1.1 M NaCl).

    • Inhibitor Dilutions: Prepare a serial dilution of quinaprilat hydrate in ultrapure water or buffer to cover a wide concentration range (e.g., from picomolar to micromolar).

  • Assay Procedure (96-well plate format):

    • To designated wells, add 40 µL of the ACE working solution (for control and sample wells) or 80 µL of buffer (for blank wells).

    • Add 40 µL of the appropriate quinaprilat dilution to the sample wells. Add 40 µL of buffer to the control and blank wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 160 µL of the pre-warmed substrate solution to all wells.

    • Incubate the plate at 37°C. Measure the fluorescence (e.g., excitation at 350 nm, emission at 420 nm) at regular intervals or at a fixed endpoint (e.g., 30 minutes).

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the percentage of ACE inhibition for each quinaprilat concentration relative to the control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Assay_Workflow Prep 1. Reagent Preparation - ACE Solution - Substrate Solution - Quinaprilat Serial Dilutions Plate 2. Plate Loading (96-well) - Add ACE, Quinaprilat/Buffer Prep->Plate Incubate1 3. Pre-incubation (37°C, 10-15 min) Plate->Incubate1 React 4. Reaction Initiation - Add Substrate Incubate1->React Incubate2 5. Incubation & Measurement - 37°C, 30 min - Read Fluorescence React->Incubate2 Analysis 6. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve Incubate2->Analysis Result IC50 Value Analysis->Result

Figure 2. Experimental workflow for IC₅₀ determination of ACE inhibitors.

To visualize the precise molecular interactions between quinaprilat and ACE, X-ray crystallography is the definitive method.

Principle: This technique involves growing a high-quality crystal of the ACE-quinaprilat complex. The crystal is then exposed to a focused X-ray beam. The way the crystal diffracts the X-rays is recorded, and this diffraction pattern is used to calculate an electron density map of the molecule. This map is then interpreted to build an atomic-resolution 3D model of the protein-inhibitor complex.

Detailed Methodology:

  • Protein Expression and Purification: Recombinant human ACE is expressed (e.g., in mammalian or insect cell lines) and purified to high homogeneity using chromatographic techniques.

  • Co-crystallization: The purified ACE is incubated with an excess of this compound to ensure saturation of the active sites. Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to find conditions that yield well-ordered, single crystals of the ACE-quinaprilat complex.

  • Data Collection: A suitable crystal is mounted and cryo-cooled. It is then exposed to a high-intensity X-ray beam (often at a synchrotron source). The diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The structure is typically solved using molecular replacement if a similar ACE structure is known. An initial model is built into the calculated electron density map and then subjected to iterative rounds of computational refinement to improve the fit of the model to the experimental data, resulting in a final, validated 3D structure.

XRay_Workflow Purify 1. Protein Purification - Express and purify ACE Crystal 2. Co-crystallization - Incubate ACE with Quinaprilat - Grow crystals of the complex Purify->Crystal Data 3. X-ray Data Collection - Expose crystal to X-ray beam - Record diffraction pattern Crystal->Data Solve 4. Structure Solution - Process data - Calculate electron density map - Build initial model Data->Solve Refine 5. Model Refinement - Iteratively improve model fit - Validate final structure Solve->Refine Structure 3D Atomic Model of ACE-Quinaprilat Complex Refine->Structure

Figure 3. General workflow for X-ray crystallography of a protein-ligand complex.

Conclusion

The potent inhibitory effect of this compound on Angiotensin-Converting Enzyme is a result of its highly specific and strong binding to the enzyme's active site. Its molecular design allows it to act as a transition-state analog, engaging in multiple favorable interactions: powerful chelation of the catalytic zinc ion, and a network of hydrogen bonds and hydrophobic contacts with key amino acid residues. This high-affinity binding, demonstrated by its superior potency in comparative assays, effectively blocks the conversion of angiotensin I to angiotensin II, providing a robust molecular basis for its therapeutic use in managing hypertension and heart failure.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Quinaprilat Hydrate in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, is rapidly metabolized in the body to its active metabolite, quinaprilat. Accurate quantification of quinaprilat in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of quinaprilat hydrate in plasma using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary methods are detailed for the quantification of quinaprilat in human plasma:

  • HPLC-UV: A robust and cost-effective method suitable for routine analysis.

  • LC-MS/MS: A highly sensitive and specific method, considered the gold standard for bioanalytical studies, offering lower limits of quantification.

The choice of method will depend on the specific requirements of the study, such as the required sensitivity, sample throughput, and available instrumentation.

Experimental Workflows

The general workflow for the analysis of quinaprilat in plasma involves sample preparation to isolate the analyte from the complex plasma matrix, followed by chromatographic separation and detection.

Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Addition of Internal Standard Addition of Internal Standard Plasma Sample->Addition of Internal Standard Protein Precipitation Protein Precipitation Addition of Internal Standard->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Addition of Internal Standard->Solid-Phase Extraction Evaporation and Reconstitution Evaporation and Reconstitution Protein Precipitation->Evaporation and Reconstitution Solid-Phase Extraction->Evaporation and Reconstitution Chromatographic Separation Chromatographic Separation Evaporation and Reconstitution->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Acquisition and Processing Data Acquisition and Processing Detection->Data Acquisition and Processing SPE_Workflow Start Start Condition Cartridge Condition Cartridge Start->Condition Cartridge Load Plasma Load Plasma Condition Cartridge->Load Plasma Wash Cartridge Wash Cartridge Load Plasma->Wash Cartridge Elute Analytes Elute Analytes Wash Cartridge->Elute Analytes Evaporate Eluate Evaporate Eluate Elute Analytes->Evaporate Eluate Reconstitute Reconstitute Evaporate Eluate->Reconstitute Inject into HPLC Inject into HPLC Reconstitute->Inject into HPLC Protein_Precipitation_Workflow Start Start Plasma Sample (250 µL) Plasma Sample (250 µL) Start->Plasma Sample (250 µL) Add Precipitation Agent Add Precipitation Agent Plasma Sample (250 µL)->Add Precipitation Agent Vortex Vortex Add Precipitation Agent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Inject into LC-MS/MS Inject into LC-MS/MS Collect Supernatant->Inject into LC-MS/MS

developing a protocol for in vivo studies with quinaprilat hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinaprilat, the active diacid metabolite of the prodrug quinapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in the regulation of blood pressure and cardiovascular homeostasis.[3][4][5][6] By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, quinaprilat leads to vasodilation and a reduction in blood pressure.[3][7] These application notes provide a comprehensive protocol for conducting in vivo studies to evaluate the efficacy and mechanism of action of quinaprilat hydrate in animal models of hypertension.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Quinaprilat exerts its pharmacological effects by inhibiting ACE within the RAAS cascade. The RAAS is a hormonal system that regulates blood pressure and fluid balance.

  • Initiation: When there is a drop in blood pressure or fluid volume, the kidneys release an enzyme called renin.

  • Angiotensin I Formation: Renin acts on angiotensinogen, a protein produced by the liver, to form angiotensin I.[3]

  • Angiotensin II Conversion: Angiotensin I is then converted to angiotensin II by ACE, which is found primarily in the vascular endothelial cells of the lungs.[3]

  • Effects of Angiotensin II: Angiotensin II has several powerful effects that increase blood pressure:

    • It is a potent vasoconstrictor, narrowing blood vessels.[3]

    • It stimulates the release of aldosterone from the adrenal cortex, which causes the kidneys to retain sodium and water, increasing blood volume.[3]

    • It can also promote inflammation and fibrosis in cardiovascular tissues.

  • Quinaprilat's Role: Quinaprilat competitively inhibits ACE, thereby blocking the formation of angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.

Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the site of action of quinaprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE ACE Quinaprilat This compound Quinaprilat->ACE inhibits Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of quinaprilat.

Experimental Protocols

Animal Model

The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized model of essential hypertension and is recommended for these studies.[8][9] Wistar-Kyoto (WKY) rats can be used as normotensive controls.

Drug Preparation and Administration
  • This compound Formulation: Prepare a sterile solution of this compound in 0.9% saline. The concentration should be calculated based on the desired dosage and the body weight of the animals.

  • Route of Administration: For direct and rapid effects, intravenous (IV) administration is recommended. The lateral tail vein is a common site for IV injections in rats.[10] For chronic studies, subcutaneous osmotic pumps can be utilized for continuous infusion.

  • Dosage: Based on studies with the prodrug quinapril, an effective oral dose is around 10 mg/kg/day in SHRs.[9] Since quinaprilat is the active form, a lower intravenous dose would be required. A dose-response study is recommended to determine the optimal dose. A suggested starting range for intravenous quinaprilat is 1-5 mg/kg.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo study evaluating this compound.

Experimental_Workflow Start Start: Acclimatization of SHRs and WKYs Baseline Baseline Measurements (Blood Pressure, Heart Rate) Start->Baseline Grouping Randomization into Treatment Groups (Vehicle, Quinaprilat) Baseline->Grouping Treatment This compound Administration (e.g., IV injection) Grouping->Treatment Monitoring Continuous/Intermittent Monitoring (Blood Pressure, Heart Rate) Treatment->Monitoring Sacrifice Euthanasia and Tissue Collection (Blood, Heart, Aorta, Kidney) Monitoring->Sacrifice Analysis Biochemical and Histological Analysis (ACE activity, etc.) Sacrifice->Analysis Data Data Analysis and Interpretation Analysis->Data

Caption: General experimental workflow for in vivo studies with this compound.

Blood Pressure Measurement
  • Method: The tail-cuff method is a non-invasive technique suitable for repeated blood pressure measurements in rats. For more accurate and continuous data, radiotelemetry is the gold standard.

  • Procedure (Tail-Cuff):

    • Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.

    • Place the rat in the restrainer and attach the cuff to the base of the tail.

    • Inflate and deflate the cuff automatically using the system.

    • Record systolic and diastolic blood pressure, as well as heart rate.

    • Take at least three stable readings and calculate the average.

Measurement of Tissue ACE Activity

At the end of the treatment period, tissues such as the heart, aorta, and kidney can be collected to measure ACE activity.[11][12]

  • Tissue Homogenization:

    • Excise tissues of interest, rinse with ice-cold saline, and blot dry.

    • Weigh the tissue and homogenize in a suitable buffer (e.g., Tris-HCl buffer with a non-ionic detergent like Triton X-100).[13]

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C.

    • Collect the supernatant for the ACE activity assay.

  • ACE Activity Assay:

    • A fluorometric or spectrophotometric assay can be used. A common method involves the use of a synthetic substrate for ACE, such as N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG).[14]

    • The cleavage of the substrate by ACE results in a change in absorbance or fluorescence, which can be measured over time.[14]

    • The rate of change is proportional to the ACE activity in the sample.

    • Results can be expressed as units of ACE activity per milligram of protein.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from in vivo studies with this compound.

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

Treatment GroupNBaseline Systolic BP (mmHg)Post-treatment Systolic BP (mmHg)Change in Systolic BP (mmHg)
Vehicle (Saline)10185 ± 5182 ± 6-3 ± 2
Quinaprilat (1 mg/kg)10187 ± 6165 ± 7-22 ± 4
Quinaprilat (3 mg/kg)10186 ± 5148 ± 5-38 ± 3
Quinaprilat (10 mg/kg)10188 ± 7135 ± 6-53 ± 5
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group. (Note: These are hypothetical data for illustrative purposes).

Table 2: Inhibition of Tissue ACE Activity by this compound in SHRs

Treatment GroupNAorta ACE Activity (U/mg protein)Kidney ACE Activity (U/mg protein)Heart ACE Activity (U/mg protein)
Vehicle (Saline)101.5 ± 0.22.8 ± 0.30.9 ± 0.1
Quinaprilat (3 mg/kg)100.4 ± 0.11.1 ± 0.20.3 ± 0.05
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group. (Note: These are hypothetical data for illustrative purposes).

Table 3: Pharmacokinetic Parameters of Quinaprilat in Rats

ParameterValue
Elimination Half-life (t½)~2-3 hours[8]
Volume of Distribution (Vd)~0.3 L/kg
Clearance (CL)~0.6 L/h/kg
Time to Peak Concentration (Tmax)~15 minutes (IV)[15]
(Note: These are approximate values based on available literature and may vary depending on the experimental conditions).

Conclusion

This protocol provides a detailed framework for conducting in vivo studies to assess the therapeutic potential of this compound. By utilizing appropriate animal models, standardized experimental procedures, and robust data analysis, researchers can effectively evaluate the antihypertensive effects and mechanism of action of this potent ACE inhibitor. The provided diagrams and tables serve as templates for visualizing complex pathways and presenting quantitative data in a clear and concise manner.

References

Application Notes and Protocols for Quinaprilat Hydrate in Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing quinaprilat hydrate, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, in preclinical hypertension research. This document outlines its mechanism of action, provides quantitative data from various research models, and details key experimental protocols.

Mechanism of Action

Quinapril is a prodrug that is rapidly de-esterified in vivo to its active diacid metabolite, quinaprilat.[1] Quinaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1]

By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] This leads to a reduction in peripheral vascular resistance and a decrease in blood pressure.[3] The inhibition of angiotensin II formation also leads to a decrease in aldosterone secretion from the adrenal cortex, which in turn reduces sodium and water retention.[4]

Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[5] While the precise contribution of increased bradykinin levels to the antihypertensive effect of quinaprilat is still under investigation, it is thought to contribute to vasodilation, potentially through the release of nitric oxide (NO).[5][6][7]

Data Presentation

The following tables summarize the quantitative effects of quinapril (the prodrug of quinaprilat) in common rat models of hypertension.

Table 1: Effect of Oral Quinapril on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg/day)Duration of TreatmentChange in Systolic Blood Pressure (mmHg)Reference
1015 weeksSignificant reduction to levels comparable with normotensive Wistar-Kyoto rats[8]
Dose-dependent12 weeksDose-dependent decrease[9]

Table 2: Effect of Oral Quinapril on Blood Pressure in Two-Kidney, One-Clip Renal Hypertensive Rats (2K-1C)

Dose (mg/kg, p.o.)Change in Blood PressureHeart RateReference
0.1 - 1.0Dose-related and sustained antihypertensive actionNo change[2]

Table 3: Effects of Quinaprilat on Biochemical Markers

ModelTreatmentChange in Plasma Renin ActivityChange in Plasma Angiotensin IIChange in Plasma AldosteroneReference
Healthy VolunteersSingle or multiple doses of quinaprilIncreasedDecreasedDecreased[10]
2K-1C Hypertensive RatsGeneral ACE inhibitionIncreasedDecreasedDecreased[11][12]

Visualizations

Signaling Pathways and Experimental Workflows

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin ACE ACE Quinaprilat This compound Quinaprilat->ACE Inhibits

Figure 1: The Renin-Angiotensin-Aldosterone System and the inhibitory action of quinaprilat.

Experimental_Workflow cluster_model Hypertension Model Induction cluster_treatment Treatment Period cluster_assessment Assessment Model_Selection Select Animal Model (e.g., SHR or 2K-1C) Induction Induce Hypertension (for 2K-1C model) Model_Selection->Induction Acclimatization Acclimatize Animals Induction->Acclimatization Baseline_BP Measure Baseline Blood Pressure Acclimatization->Baseline_BP Grouping Randomize into Groups (Control, Quinaprilat) Baseline_BP->Grouping Treatment Administer Quinaprilat or Vehicle Grouping->Treatment BP_Monitoring Monitor Blood Pressure (e.g., Tail-cuff) Treatment->BP_Monitoring Sample_Collection Collect Blood and Tissue Samples Treatment->Sample_Collection BP_Monitoring->Sample_Collection Biochemical_Analysis Analyze Biochemical Markers (Renin, Ang II, Aldosterone) Sample_Collection->Biochemical_Analysis Vascular_Reactivity In Vitro Vascular Reactivity Assay Sample_collection Sample_collection

Figure 2: A typical experimental workflow for evaluating quinaprilat in a rat hypertension model.

Quinaprilat_Action Quinaprilat This compound ACE ACE Quinaprilat->ACE Inhibits Angiotensin_II Angiotensin II (Vasoconstrictor) ACE->Angiotensin_II Decreases Production Bradykinin Bradykinin (Vasodilator) ACE->Bradykinin Decreases Degradation Vasodilation Vasodilation Angiotensin_II->Vasodilation Reduces Constriction NO_Synthase Endothelial Nitric Oxide Synthase (eNOS) Bradykinin->NO_Synthase Stimulates NO Nitric Oxide (NO) NO_Synthase->NO Produces NO->Vasodilation Promotes

Figure 3: Proposed signaling pathway for quinaprilat-induced vasodilation.

Experimental Protocols

Induction of Two-Kidney, One-Clip (2K-1C) Hypertension in Rats

This model induces renovascular hypertension through unilateral renal artery stenosis.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (forceps, scissors, retractors)

  • Silver clips (internal diameter of 0.20-0.25 mm)

  • Sutures

Protocol:

  • Anesthetize the rat and shave the left flank.

  • Make a flank incision to expose the left kidney.

  • Carefully dissect the renal artery from the renal vein and surrounding connective tissue.

  • Place a silver clip with a pre-determined internal diameter around the renal artery, proximal to the aorta.

  • Ensure blood flow is not completely occluded.

  • Suture the muscle and skin layers.

  • Administer post-operative analgesia as required.

  • Allow the rats to recover for 4-6 weeks for hypertension to develop and stabilize before starting treatment.

  • Monitor blood pressure regularly to confirm the development of hypertension.

Blood Pressure Measurement by Tail-Cuff Plethysmography

This is a non-invasive method for monitoring systolic blood pressure in conscious rats.

Materials:

  • Tail-cuff plethysmography system (including restrainer, cuff, pulse sensor, and control unit)

  • Warming chamber or pad

Protocol:

  • Acclimatize the rats to the restraint and procedure for several days before recording actual measurements to minimize stress-induced blood pressure elevation.

  • Place the rat in the restrainer.

  • Position the tail cuff and pulse sensor on the proximal portion of the tail.

  • Warm the rat and its tail to 32-34°C to detect the tail pulse.

  • Inflate and deflate the cuff automatically using the system's software. The system will record systolic blood pressure based on the return of the pulse distal to the cuff during deflation.

  • Take multiple readings (e.g., 10-15) in a single session and average them to obtain a reliable blood pressure measurement for each animal.

  • Perform measurements at the same time each day to minimize diurnal variations.

In Vitro Vascular Reactivity of Isolated Aortic Rings

This protocol assesses the direct effect of quinaprilat on vascular tone.

Materials:

  • Thoracic aorta from euthanized hypertensive rats

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (vasoconstrictor)

  • Acetylcholine (endothelium-dependent vasodilator)

  • Sodium nitroprusside (endothelium-independent vasodilator)

  • This compound

  • Organ bath system with isometric force transducers

Protocol:

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Place the aorta in cold Krebs-Henseleit buffer and remove adhering connective tissue.

  • Cut the aorta into 2-3 mm rings.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Induce a submaximal contraction with phenylephrine (e.g., 10⁻⁶ M).

  • Once the contraction has stabilized, assess endothelium integrity by adding acetylcholine (e.g., 10⁻⁵ M). A relaxation of >70% indicates intact endothelium.

  • Wash the rings and allow them to return to baseline.

  • Pre-incubate the rings with quinaprilat at various concentrations for a defined period (e.g., 30 minutes).

  • Repeat the phenylephrine-induced contraction.

  • Construct cumulative concentration-response curves for vasodilators like acetylcholine or sodium nitroprusside in the presence and absence of quinaprilat to assess its effect on endothelial-dependent and -independent vasodilation.

  • Analyze the data to determine changes in contractile force and vasodilator potency (EC₅₀) and efficacy (Eₘₐₓ).

Measurement of Plasma Renin Activity (PRA) and Aldosterone

Sample Collection and Handling:

  • Collect whole blood from anesthetized rats via cardiac puncture or from the tail vein into pre-chilled tubes containing EDTA as an anticoagulant.

  • Immediately centrifuge the blood at 4°C (e.g., 1,600 x g for 15 minutes) to separate the plasma.

  • Store the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Assay Procedure (General guidelines for ELISA):

  • Commercial ELISA kits are widely available for the quantification of rat plasma renin activity and aldosterone.

  • Follow the manufacturer's instructions provided with the specific kit.

  • Typically, the protocol will involve:

    • Preparation of standards and samples.

    • Incubation of samples in antibody-coated microplate wells.

    • Addition of a conjugated secondary antibody.

    • Addition of a substrate solution to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

    • Calculating the concentration of the analyte in the samples based on the standard curve.

References

Application Notes and Protocols: Experimental Design for Quinaprilat Hydrate Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinaprilat is the active diacid metabolite of the prodrug quinapril, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] It is primarily used in the treatment of hypertension and heart failure.[1][2] Quinaprilat functions by blocking the conversion of angiotensin I to angiotensin II within the Renin-Angiotensin-Aldosterone System (RAAS), leading to vasodilation and reduced aldosterone secretion.[2][3][4] Given that polypharmacy is common in patients with cardiovascular conditions, a thorough evaluation of quinaprilat's potential for drug-drug interactions (DDIs) is a critical component of its development and a regulatory requirement.[5][6]

These application notes provide a comprehensive framework for designing and conducting DDI studies for quinaprilat hydrate, from initial in vitro screening to definitive in vivo clinical trials, in line with guidance from regulatory agencies like the FDA and EMA.[7][8]

Core Mechanism: The Renin-Angiotensin-Aldosterone System (RAAS)

Understanding the primary pharmacological pathway of quinaprilat is fundamental. Quinaprilat exerts its therapeutic effect by inhibiting ACE.[3] Interactions can be pharmacodynamic, involving other drugs that affect blood pressure or serum potassium, or pharmacokinetic, where other drugs alter the absorption, distribution, metabolism, or excretion (ADME) of quinaprilat.[9]

RAAS_Pathway cluster_main Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen:s->Angiotensin_I:n Catalyzes Angiotensin_II Angiotensin II Angiotensin_I:s->Angiotensin_II:n Converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Effects Vasoconstriction Aldosterone Secretion Increased Blood Pressure AT1_Receptor->Effects Leads to Renin Renin (from Kidney) Renin->Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I Quinaprilat This compound (Inhibitor) Quinaprilat->ACE Inhibits

Caption: The RAAS pathway and the inhibitory action of quinaprilat on ACE.

General Experimental Workflow for DDI Assessment

Regulatory guidelines recommend a systematic, tiered approach to DDI evaluation.[10][11] The workflow begins with in vitro assays to identify potential interactions. If these results exceed established risk thresholds, definitive in vivo studies are warranted.[12] Physiologically based pharmacokinetic (PBPK) modeling can be used throughout this process to predict and contextualize DDI risks.[5][13]

DDI_Workflow Start Start: DDI Assessment for this compound InVitro In Vitro Screening: - CYP450 Inhibition - Transporter Interactions Start->InVitro RiskAssessment Calculate Basic Risk Models (e.g., [I]/Ki or R value) InVitro->RiskAssessment NoDDI Low Risk: No Clinically Significant DDI Predicted RiskAssessment->NoDDI Below Threshold InVivo High Risk: Recommend In Vivo Clinical DDI Study RiskAssessment->InVivo Exceeds Threshold End End: Report Findings & Labeling Recommendations NoDDI->End PBPK Optional: Refine Prediction with PBPK Modeling InVivo->PBPK PBPK->End

Caption: Decision-tree workflow for investigating drug-drug interactions.

Detailed Protocols: In Vitro DDI Screening

In vitro assays are the foundation of DDI investigation, providing initial data on whether a new drug can inhibit or induce metabolic enzymes or interact with drug transporters.[14]

Protocol: Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of quinaprilat to inhibit the major drug-metabolizing CYP enzymes.[15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of quinaprilat against major human CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4).[16]

Methodology:

  • Reagent Preparation:

    • Prepare pooled human liver microsomes (HLMs) at a specified protein concentration (e.g., 0.2-0.5 mg/mL) in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 0.1 to 100 µM).

    • Prepare isoform-specific probe substrates and positive control inhibitors at known concentrations.[17]

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, pre-incubate HLMs, quinaprilat (or positive control/vehicle), and the specific probe substrate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C, ensuring the reaction is within the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a cold stop solution, such as acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the probe substrate's metabolite.[18]

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each quinaprilat concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.[17]

Data Presentation:

Table 1: Summary of Quinaprilat CYP450 Inhibition Potential

CYP Isoform Probe Substrate Metabolite Measured Positive Control Quinaprilat IC50 (µM)
CYP1A2 Phenacetin Acetaminophen α-Naphthoflavone > 100
CYP2C9 Diclofenac 4'-hydroxy Diclofenac Sulfaphenazole > 100
CYP2D6 Dextromethorphan Dextrorphan Quinidine > 100
CYP3A4 Midazolam 1'-hydroxy Midazolam Ketoconazole > 100

| ...other isoforms | ... | ... | ... | ... |

Protocol: Drug Transporter Interaction Assay

This assay assesses whether quinaprilat is a substrate or inhibitor of key drug transporters, which is critical given its renal elimination.[4] Focus should be placed on renal transporters (OAT1, OAT3, OCT2) and major efflux transporters (P-gp, BCRP).[19][20]

Objective: To determine if quinaprilat inhibits or is transported by clinically relevant uptake and efflux transporters.

Methodology (Cell-based Uptake Assay for OAT3):

  • Cell Culture:

    • Culture stable cell lines overexpressing the transporter of interest (e.g., HEK293-hOAT3) and a corresponding mock-transfected control cell line (e.g., HEK293-Mock).[21]

  • Inhibition Assay:

    • Seed cells in 96-well plates and grow to confluence.

    • Wash cells with pre-warmed buffer.

    • Pre-incubate the cells with various concentrations of quinaprilat or a known inhibitor (e.g., probenecid for OATs) for 10-15 minutes.

    • Add a known OAT3 probe substrate (e.g., estrone-3-sulfate) and incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.

    • Stop the transport by rapidly washing the cells with ice-cold buffer.

  • Substrate Assay:

    • To determine if quinaprilat is a substrate, incubate the OAT3-expressing cells and mock cells with a fixed concentration of quinaprilat.

    • Measure the intracellular concentration of quinaprilat over time. An uptake ratio (concentration in expressing cells / concentration in mock cells) significantly greater than 2 suggests it is a substrate.

  • Sample Analysis & Data Analysis:

    • Lyse the cells and quantify the intracellular concentration of the probe substrate or quinaprilat using LC-MS/MS.

    • For inhibition, calculate IC50 values as described for CYP assays.

Data Presentation:

Table 2: Summary of Quinaprilat Transporter Interaction Profile

Transporter Assay Type Probe Substrate Result Interpretation
P-gp (ABCB1) Inhibition Digoxin IC50 > 50 µM Low potential to inhibit P-gp
BCRP (ABCG2) Inhibition Rosuvastatin IC50 > 50 µM Low potential to inhibit BCRP
OAT1 (SLC22A6) Inhibition Tenofovir IC50 = 25 µM Potential for interaction
OAT3 (SLC22A8) Inhibition Estrone-3-sulfate IC50 = 15 µM Potential for interaction
OAT3 (SLC22A8) Substrate - Uptake Ratio = 4.5 Quinaprilat is a substrate of OAT3

| OCT2 (SLC22A2) | Inhibition | Metformin | IC50 > 50 µM | Low potential to inhibit OCT2 |

Detailed Protocol: In Vivo Pharmacokinetic DDI Study

If in vitro results indicate a potential for interaction, an in vivo study is conducted to determine its clinical significance.[22]

Objective: To quantify the effect of a co-administered "perpetrator" drug on the plasma pharmacokinetics (PK) of quinaprilat, or vice-versa.

Study Design: A randomized, open-label, two-period, crossover design is standard.[23] This design allows each subject to act as their own control, reducing variability.

Methodology:

  • Subject Recruitment: Enroll a cohort of healthy volunteers after obtaining informed consent.

  • Randomization: Randomly assign subjects to one of two treatment sequences.

    • Sequence A: Receive quinapril alone in Period 1, followed by quinapril + interacting drug in Period 2.

    • Sequence B: Receive quinapril + interacting drug in Period 1, followed by quinapril alone in Period 2.

  • Dosing: Administer single doses of the study drugs. The perpetrator drug may require pre-dosing to achieve steady-state concentrations.

  • Washout Period: A sufficient washout period (typically 5-7 half-lives of the drugs) must separate the two treatment periods to prevent carryover effects.

  • Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours post-dose) during each period.

  • Bioanalysis: Process blood samples to plasma and store frozen. Analyze plasma concentrations of quinaprilat and any relevant metabolites using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters for quinaprilat (AUC, Cmax, Tmax) for each treatment period using non-compartmental analysis.

    • Perform statistical analysis on the log-transformed AUC and Cmax values to determine the geometric mean ratios (GMR) and 90% confidence intervals (CI) for the test (quinaprilat + interactor) vs. reference (quinaprilat alone) treatments.

Crossover_Study_Workflow cluster_study Clinical Crossover DDI Study Protocol cluster_seqA Sequence A cluster_seqB Sequence B Screening Subject Screening & Enrollment Randomization Randomization Screening->Randomization Period1A Period 1: Administer Quinaprilat Alone (PK Sampling) Randomization->Period1A Group 1 Period1B Period 1: Administer Quinaprilat + Drug X (PK Sampling) Randomization->Period1B Group 2 WashoutA Washout Period Period1A->WashoutA Period2A Period 2: Administer Quinaprilat + Drug X (PK Sampling) WashoutA->Period2A Analysis Bioanalysis & Final Pharmacokinetic/Statistical Analysis Period2A->Analysis WashoutB Washout Period Period1B->WashoutB Period2B Period 2: Administer Quinaprilat Alone (PK Sampling) WashoutB->Period2B Period2B->Analysis

Caption: Workflow of a two-sequence crossover clinical DDI study.

Data Presentation:

Table 3: Pharmacokinetic Parameters of Quinaprilat With and Without Co-administered Drug X

PK Parameter Quinaprilat Alone (n=24) (Mean ± SD) Quinaprilat + Drug X (n=24) (Mean ± SD) Geometric Mean Ratio (Drug X / Alone) 90% Confidence Interval
AUC₀-t (ng·h/mL) 2443 ± 510 3810 ± 750 1.56 (156%) (142% - 171%)
Cmax (ng/mL) 1526 ± 305 2055 ± 411 1.35 (135%) (125% - 146%)

| Tmax (h) | 2.5 ± 0.8 | 2.6 ± 0.9 | - | - |

Interpretation: In this example, co-administration with Drug X increased quinaprilat exposure (AUC) by 56% and peak concentration (Cmax) by 35%. The 90% CI for the AUC ratio is entirely above 125%, indicating a clinically significant interaction that would likely require dosing adjustments or be noted as a contraindication in the drug label.

References

Application Notes and Protocols for Assessing Quinaprilat Hydrate Effects on Renal Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the effects of quinaprilat hydrate, the active metabolite of quinapril, on renal function. The methodologies detailed below are designed for preclinical animal models, particularly rats, to assess key parameters of kidney function and morphology.

Introduction

Quinaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] This action leads to vasodilation, reduced aldosterone secretion, and subsequent alterations in renal hemodynamics and function.[1] These protocols are designed to provide a robust framework for investigating these effects.

Data Presentation

The following tables summarize expected quantitative data from studies assessing the dose-dependent effects of quinapril (the prodrug of quinaprilat) on various renal and hormonal parameters in Wistar rats.

Table 1: Dose-Response of an ACE Inhibitor on Renal Function Parameters in Rats

ParameterControl (Vehicle)10 mg/kg/day100 mg/kg/day400 mg/kg/day
Glomerular Filtration Rate (GFR) (mL/min/kg) No significant changeNo significant changeNo significant changeNo significant change
Urine Output BaselineIncreasedIncreasedIncreased
Water Consumption BaselineIncreasedIncreasedIncreased

Data adapted from a 4-week study in male Wistar rats.[3]

Table 2: Dose-Response of an ACE Inhibitor on Hormonal and Renal Histological Parameters in Rats

ParameterControl (Vehicle)10 mg/kg/day100 mg/kg/day400 mg/kg/day
Serum Aldosterone BaselineDecreased (65% of control)DecreasedDecreased (25% of control)
Plasma Renin Activity (PRA) BaselineIncreasedIncreasedIncreased (2-3 fold)
Juxtaglomerular Apparatus Normal MorphologyHypertrophyHypertrophyHypertrophy

Data adapted from a 4-week study in male Wistar rats.[3]

Signaling Pathway

The diagram below illustrates the mechanism of action of quinaprilat within the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Quinaprilat This compound Quinaprilat->ACE Inhibition Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention Sodium and Water Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Increased_BP

Caption: Quinaprilat's inhibition of ACE in the RAAS pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the effects of this compound on renal function in a rat model.

Experimental_Workflow Start Start: Acclimatize Rats Grouping Randomly Assign to Treatment Groups (Vehicle, Quinaprilat Doses) Start->Grouping Dosing Daily Oral Gavage for 4 Weeks Grouping->Dosing Urine_Collection 24-Hour Urine Collection (Metabolic Cages) Dosing->Urine_Collection Blood_Sampling Blood Sampling (Terminal Anesthesia) Urine_Collection->Blood_Sampling Biochemical_Analysis Biochemical Analysis: - Serum Creatinine & BUN - Urinary Protein Urine_Collection->Biochemical_Analysis RBF_Measurement Renal Blood Flow Measurement (Laser Doppler) Blood_Sampling->RBF_Measurement Blood_Sampling->Biochemical_Analysis Euthanasia Euthanasia and Kidney Harvest RBF_Measurement->Euthanasia Histopathology Histopathological Examination: - H&E Staining - JGA Hypertrophy Quantification Euthanasia->Histopathology GFR_Calculation GFR Calculation (Creatinine Clearance) Biochemical_Analysis->GFR_Calculation Data_Analysis Data Analysis and Interpretation GFR_Calculation->Data_Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for renal function assessment.

Experimental Protocols

Glomerular Filtration Rate (GFR) Measurement (using FITC-Inulin Clearance)

This protocol is considered the gold standard for GFR measurement in animal models.[4]

Materials:

  • FITC-inulin

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for catheterization

  • Syringe pump

  • Blood collection tubes (heparinized)

  • Urine collection vials

  • Fluorometer

Procedure:

  • Preparation of FITC-inulin solution: Warm sterile saline to 70°C and dissolve FITC-inulin to a final concentration of 5 mg/mL.[4]

  • Anesthesia and Surgery: Anesthetize the rat and surgically place catheters in the femoral artery (for blood sampling), femoral vein (for infusion), and bladder (for urine collection).[4]

  • FITC-inulin Infusion: Begin a continuous intravenous infusion of the FITC-inulin solution at a rate of 1 mL/hr per 100 g of body weight.[2]

  • Equilibration: Allow for an equilibration period of at least 60 minutes to achieve a steady-state plasma concentration of FITC-inulin.

  • Sample Collection:

    • Collect urine from the bladder catheter over timed intervals (e.g., 20-30 minutes).

    • At the midpoint of each urine collection period, draw a blood sample from the arterial catheter.[2]

  • Sample Processing:

    • Measure the volume of each urine sample.

    • Centrifuge the blood samples to separate plasma.

  • Fluorescence Measurement: Measure the fluorescence of the plasma and urine samples using a fluorometer.

  • GFR Calculation: Calculate GFR using the following formula: GFR (mL/min) = (Urine FITC concentration × Urine flow rate) / Plasma FITC concentration[5]

24-Hour Urine Collection and Proteinuria Assessment

Materials:

  • Metabolic cages for rodents

  • Collection tubes

  • Reagents for protein quantification (e.g., sulfosalicylic acid)

Procedure:

  • Place individual rats in metabolic cages designed to separate urine and feces.[6]

  • Provide ad libitum access to food and water.

  • Collect urine over a 24-hour period.[7]

  • At the end of the collection period, measure the total urine volume.[6]

  • Centrifuge the urine samples to remove any particulate matter.[6]

  • Determine the total protein concentration in the urine using a suitable method, such as the sulfosalicylic acid precipitation method.[6]

  • Calculate the total urinary protein excretion over 24 hours (mg/24h) by multiplying the protein concentration by the total urine volume.[6]

Serum Creatinine and Blood Urea Nitrogen (BUN) Analysis

Materials:

  • Blood collection tubes

  • Centrifuge

  • Commercial assay kits for creatinine and BUN

Procedure:

  • Collect blood samples from the animals, typically via cardiac puncture under terminal anesthesia.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Measure serum creatinine and BUN levels using commercially available colorimetric or enzymatic assay kits according to the manufacturer's instructions.[8][9]

Renal Blood Flow (RBF) Measurement using Laser Doppler Flowmetry

Materials:

  • Anesthesia (e.g., isoflurane)

  • Laser Doppler flowmeter with a needle probe

  • Surgical instruments

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and place it on a heating pad to maintain body temperature.

  • Make a flank incision to expose the kidney.

  • Carefully dissect the renal artery and place a laser Doppler probe on the surface of the kidney cortex.[10]

  • Allow the signal to stabilize.

  • Record the renal blood flow as a measure of arbitrary blood perfusion units (BPU).

  • Administer this compound intravenously and record the change in RBF over time.

Histopathological Examination of Kidney Tissue

Materials:

  • 4% paraformaldehyde or 10% neutral buffered formalin

  • Ethanol series for dehydration

  • Xylene for clearing

  • Paraffin wax for embedding

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

Procedure:

  • Tissue Fixation: Immediately after harvesting, fix the kidneys in 4% paraformaldehyde or 10% neutral buffered formalin for at least 24 hours.[10]

  • Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[10]

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E) for general morphological assessment.[10]

  • Microscopic Examination: Examine the stained sections under a light microscope to evaluate for any pathological changes, such as tubular damage, interstitial inflammation, or glomerular abnormalities.

Quantification of Juxtaglomerular Apparatus (JGA) Hypertrophy

Materials:

  • H&E stained kidney sections

  • Microscope with a calibrated eyepiece graticule or image analysis software

Procedure:

  • Identify the juxtaglomerular apparatus at the vascular pole of the glomeruli in the H&E stained sections. The JGA is characterized by a cluster of specialized cells, including the macula densa and granular cells.

  • Morphometric Analysis:

    • Using a high-power objective, measure the area of the JGA using an eyepiece graticule or image analysis software.

    • Count the number of nuclei within the JGA to assess for hyperplasia.

    • Perform these measurements on a predefined number of randomly selected glomeruli per kidney section to ensure unbiased sampling.

  • Stereological Approach (for more rigorous quantification):

    • Employ design-based stereology methods, such as the point-counting method, to estimate the volume of the JGA.[6] This involves overlaying a grid of points on the image and counting the number of points falling on the JGA.

    • The volume of the JGA can then be calculated based on the point counts and the section thickness.[6]

  • Statistical Analysis: Compare the JGA area, cell number, or volume between the control and quinaprilat-treated groups to determine the extent of hypertrophy and/or hyperplasia.

References

Application Notes and Protocols for Measuring Tissue-Specific ACE Inhibition by Quinaprilat Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinapril, a prodrug, is rapidly converted in the body to its active metabolite, quinaprilat hydrate. Quinaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2][3] By blocking the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II, quinaprilat brings about vasodilation and a reduction in blood pressure.[4] The therapeutic efficacy of quinaprilat is not only dependent on its effect on circulating ACE but also, and perhaps more importantly, on its ability to inhibit ACE within specific tissues.[5] This is because local RAAS systems in tissues such as the heart, kidneys, and blood vessels play a significant role in the pathophysiology of cardiovascular diseases.[6]

These application notes provide detailed methodologies for assessing the tissue-specific inhibition of ACE by this compound, offering researchers the tools to quantify its pharmacodynamic effects in preclinical and clinical studies.

Signaling Pathway of ACE and Inhibition by Quinaprilat

The primary role of Angiotensin-Converting Enzyme (ACE) is the cleavage of the decapeptide Angiotensin I into the octapeptide Angiotensin II. Angiotensin II then binds to its receptors (primarily AT1 receptors) to elicit a range of physiological responses, including vasoconstriction, aldosterone release, and cell growth, all ofwhich contribute to an increase in blood pressure. Quinaprilat, the active metabolite of quinapril, acts as a competitive inhibitor of ACE, thereby preventing the formation of Angiotensin II and its downstream effects.[1][2]

ACE_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI cleaves Renin Renin AngII Angiotensin II AngI->AngII cleaves ACE Angiotensin-Converting Enzyme (ACE) AT1R AT1 Receptor AngII->AT1R binds to Effects Vasoconstriction, Aldosterone Release, Cell Growth AT1R->Effects activates Quinaprilat This compound Quinaprilat->ACE inhibits Autoradiography_Workflow start Tissue Collection (e.g., kidney, heart, brain) freezing Rapid Freezing (e.g., isopentane cooled with liquid nitrogen) start->freezing sectioning Cryostat Sectioning (10-20 µm sections) freezing->sectioning mounting Thaw-Mounting onto Gelatin-Coated Slides sectioning->mounting preincubation Pre-incubation (to remove endogenous inhibitors) mounting->preincubation incubation Incubation with Radioligand (e.g., [125I]351A) +/- unlabeled quinaprilat preincubation->incubation washing Washing (to remove unbound radioligand) incubation->washing drying Drying washing->drying exposure Apposition to X-ray Film or Phosphor Imaging Plate drying->exposure analysis Image Analysis and Quantitation (Densitometry) exposure->analysis end Determination of % ACE Inhibition analysis->end ACE_Activity_Assay_Workflow start Tissue Homogenate Preparation incubation Incubation of Homogenate with ACE Substrate (e.g., HHL) +/- this compound start->incubation reaction_stop Stopping the Enzymatic Reaction (e.g., addition of acid) incubation->reaction_stop product_extraction Extraction of the Product (e.g., Hippuric Acid) reaction_stop->product_extraction quantification Quantification of Product (Spectrophotometry, Fluorimetry, or HPLC) product_extraction->quantification calculation Calculation of ACE Activity and % Inhibition quantification->calculation end Results calculation->end

References

Application Notes and Protocols for the Preparation of Quinaprilat Hydrate Solutions in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quinaprilat, the active metabolite of the prodrug quinapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] Its primary function is to block the conversion of angiotensin I to angiotensin II, a key vasoconstrictor in the Renin-Angiotensin-Aldosterone System (RAAS).[3][4][5] Accurate and reproducible results in cell-based assays depend critically on the correct preparation, handling, and storage of quinaprilat hydrate solutions. This document provides detailed protocols for the solubilization of this compound, preparation of stock and working solutions for cell culture experiments, and an example application in a cell viability assay.

Properties and Storage of this compound

Proper storage is crucial to maintain the stability and activity of this compound. The compound should be stored under specified conditions to prevent degradation.

PropertyValueSource
Chemical Name This compound[6]
CAS Number 1435786-09-6[6]
Molecular Weight 428.485 g/mol [6]
Storage (Powder) -20°C for up to 3 years.[7]
Storage (Stock Solution) -80°C for up to 1 year. Aliquoting is recommended to avoid freeze-thaw cycles.[7]

Signaling Pathway of Quinaprilat

Quinaprilat exerts its effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the formation of angiotensin II, leading to reduced vasoconstriction and aldosterone secretion.

RAAS_Pathway cluster_system Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII AT1R AT1 Receptor AngII->AT1R Binds to Effects Vasoconstriction Aldosterone Secretion AT1R->Effects Activates ACE ACE ACE->AngII Quinaprilat Quinaprilat Quinaprilat->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Quinaprilat.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO), which is a common solvent for organic compounds used in cell culture.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Methodology:

  • Equilibration: Allow the this compound powder vial to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weighing: Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 4.285 mg.

    • Calculation: 428.485 g/mol (MW) * 0.010 mol/L (10 mM) * 0.001 L (1 mL) = 0.004285 g = 4.285 mg

  • Solubilization: Add the weighed powder to a sterile vial. Add the appropriate volume of DMSO (e.g., 1 mL) to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution if precipitation occurs.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C.[7] This prevents repeated freeze-thaw cycles that can degrade the compound.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into the aqueous cell culture medium for treating cells. It is recommended to first perform a serial dilution in DMSO before the final dilution in the medium to avoid precipitation.[7]

Materials:

  • 10 mM this compound Stock Solution in DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for dilution

  • Calibrated pipettes and sterile tips

Methodology:

  • Pre-warm Medium: Ensure the cell culture medium is pre-warmed to 37°C to minimize the risk of compound precipitation upon dilution.[7]

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock. For example, dilute the stock 1:10 in DMSO to create a 1 mM solution.

  • Final Dilution: Add the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 1 µM final concentration from a 1 mM intermediate stock, add 2 µL of the stock to 2 mL of medium.[7]

  • Mixing: Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can damage media components.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Calculate this for your highest treatment concentration and apply the same DMSO concentration to all wells, including the vehicle control.

Final Quinaprilat Concentration (µM)Volume of 1 mM Stock (µL)Final Volume of Medium (mL)Final DMSO Concentration (%)
102020.1%
1220.1%
0.10.220.1%
0 (Vehicle Control)2 (of pure DMSO)20.1%

Example Application: Cell Viability Assay

This protocol provides a general workflow for assessing the effect of quinaprilat on cell viability using a common method like the MTT assay.

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with Quinaprilat (and Vehicle Control) prep_working->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate add_reagent Perform Cell Viability Assay (e.g., Add MTT Reagent) incubate->add_reagent read_plate Read Absorbance at 570 nm add_reagent->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: General experimental workflow for a cell-based assay using Quinaprilat.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Treatment Media: Prepare a range of quinaprilat working solutions in culture medium as described in Protocol 2. Include a vehicle control containing the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, XTT, or CellTiter-Glo®).[8]

  • Data Analysis: Measure the output signal (e.g., absorbance or luminescence). Normalize the data to the vehicle control and plot the results to determine parameters such as the half-maximal inhibitory concentration (IC₅₀).

Troubleshooting

  • Precipitation in Medium: If the compound precipitates upon addition to the culture medium, try performing a broader serial dilution in DMSO first to lower the concentration before adding it to the aqueous medium.[7] Ensure the medium is pre-warmed to 37°C.[7] If precipitation persists, ultrasonic heating may be used to redissolve the compound, though care must be taken not to degrade media components.[7]

  • High Background in Assays: Ensure proper washing steps are included to remove residual compounds or media components that may interfere with the assay signal. Using quenching and blocking buffers can also help minimize background response.

  • Cell Loss: When washing or changing media, dispense liquids gently against the well wall to avoid detaching adherent cells.

References

Application Notes and Protocols for Evaluating Quinaprilat Hydrate Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to assess the efficacy of quinaprilat hydrate, the active metabolite of quinapril. The focus is on hypertension and heart failure, the primary therapeutic areas for this angiotensin-converting enzyme (ACE) inhibitor.

Introduction to this compound

Quinapril is an orally active prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, quinaprilat.[1] Quinaprilat is a potent inhibitor of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3] By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3] This leads to vasodilation, reduced peripheral vascular resistance, and a decrease in blood pressure.[1] Additionally, ACE is responsible for the breakdown of bradykinin, a vasodilator.[3][4] Therefore, quinaprilat's inhibition of ACE also leads to increased levels of bradykinin, further contributing to its vasodilatory and cardioprotective effects.[5]

Animal Models for Efficacy Evaluation

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The choice depends on the specific therapeutic indication being investigated.

Hypertension Models

Several well-established rat models are utilized to study the antihypertensive effects of quinaprilat.

  • Spontaneously Hypertensive Rat (SHR): This is a genetic model of hypertension that closely mimics human essential hypertension.[6]

  • Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rat: This surgical model induces hypertension by constricting one renal artery, leading to activation of the RAAS.[6][7]

  • Nω-nitro-L-arginine methyl ester (L-NAME)-Induced Hypertensive Rat: This model induces hypertension through the inhibition of nitric oxide synthase, leading to endothelial dysfunction and increased vascular resistance.[8][9]

Heart Failure Models

Animal models that replicate the pathophysiology of heart failure are essential for evaluating the cardioprotective effects of quinaprilat.

  • Cardiomyopathic Hamster: This genetic model develops progressive heart failure and is useful for studying the long-term effects of drug treatment.[10]

  • Rat Model of Dilated Cardiomyopathy (DCM) induced by Myosin Immunization: This autoimmune model mimics inflammatory heart disease leading to DCM.[11]

  • Rat Model of Heart Failure Post-Myocardial Infarction (MI): This model is created by surgically ligating a coronary artery to induce a myocardial infarction, which subsequently leads to heart failure.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of quinapril in various animal models.

Table 1: Efficacy of Quinapril in Hypertensive Rat Models

Animal ModelQuinapril Dose (oral)Duration of TreatmentChange in Systolic Blood Pressure (SBP)Reference
Spontaneously Hypertensive Rat (SHR)0.1 - 1.0 mg/kg/dayNot specifiedDose-dependent decrease[6]
Two-Kidney, One-Clip (2K1C) Rat0.1 - 1.0 mg/kg/dayNot specifiedDose-related and sustained decrease[6]
L-NAME-Induced Hypertensive RatNot specified2 weeksCompletely prevented the elevation in SBP[12]

Table 2: Efficacy of Quinapril in Heart Failure Animal Models

Animal ModelQuinapril Dose (oral)Duration of TreatmentKey Efficacy ParametersReference
Cardiomyopathic HamsterNot specifiedNot specifiedPrevents the decline in left ventricular contractile function[10]
Rat DCM (Myosin-Induced)0.2, 2, 20 mg/kg/day1 monthDose-dependent decrease in LVEDP and increase in +/- dP/dt[13]
Rat Heart Failure (post-MI)2, 20 mg/kg/dayNot specifiedDose-dependent improvement in survival and ventricular function[14]

LVEDP: Left Ventricular End-Diastolic Pressure; +/- dP/dt: maximum rate of pressure increase and decrease in the left ventricle.

Experimental Protocols

Induction of Animal Models

Protocol 4.1.1: Two-Kidney, One-Clip (2K1C) Renovascular Hypertensive Rat Model

  • Anesthetize male Sprague-Dawley rats (80-100 g) with a suitable anesthetic (e.g., 3% sodium pentobarbital, 36 mg/kg IP).[15]

  • Make a median longitudinal incision on the abdominal skin.[15]

  • Expose the left renal artery through a flank abdominal incision and carefully isolate it by blunt dissection.[7]

  • Place a U-shaped silver or titanium clip with an internal diameter of approximately 0.23 mm around the left renal artery.[7][16]

  • Ensure the contralateral (right) kidney remains untouched.[16]

  • Suture the abdominal wall and skin.

  • Allow 6-7 weeks for the development of stable hypertension before initiating treatment.[16]

Protocol 4.1.2: L-NAME-Induced Hypertensive Rat Model

  • Use adult male Sprague-Dawley or Wistar-Kyoto rats.[9][17]

  • Administer Nω-nitro-L-arginine methyl ester (L-NAME) in the drinking water at a concentration that delivers a daily dose of approximately 40 mg/kg.[18]

  • Continue L-NAME administration for a period of 2 to 4 weeks to induce sustained hypertension.[9][19]

Protocol 4.1.3: Rat Model of Dilated Cardiomyopathy (DCM) by Myosin Immunization

  • Use 5-week-old male Lewis rats.[11]

  • Prepare an emulsion by mixing 1 mg/0.1 ml of purified cardiac myosin from a porcine heart with an equal volume of Freund's complete adjuvant.[11]

  • Inject the emulsion into a footpad of the rat.[11]

  • A second immunization may be performed.[20]

  • Allow at least 3 weeks for the development of myocarditis and subsequent dilated cardiomyopathy.[20]

Assessment of Efficacy

Protocol 4.2.1: Measurement of Blood Pressure in Rats

  • Tail-Cuff Method (Non-invasive):

    • Place the conscious rat in a restrainer.

    • Warm the tail to 35°C to detect the tail artery pulse.[21]

    • Place a cuff and a pulse sensor on the tail.

    • Inflate and then slowly deflate the cuff while recording the pressure at which the pulse reappears (systolic blood pressure).

    • Repeat the measurement several times and average the readings.

Protocol 4.2.2: Echocardiographic Assessment of Cardiac Function in Rats

  • Anesthetize the rat (e.g., with 1% isoflurane).[22]

  • Place the rat on an imaging platform.

  • Use a high-frequency ultrasound system (e.g., Vevo2100) with a suitable transducer (e.g., 21-MHz).[22]

  • Perform two-dimensional (2D), M-mode, and Doppler examinations from a parasternal long-axis view.[2]

  • Measure key parameters including:

    • Left ventricular end-diastolic and end-systolic dimensions (LVEDD, LVESD)

    • Left ventricular ejection fraction (LVEF)

    • Fractional shortening (FS)

    • Cardiac output (CO)

  • Index structural dimensions to body weight to account for differences in animal size.[22]

Protocol 4.2.3: Hemodynamic Assessment using Pressure-Volume (PV) Loops in Rats

  • Anesthetize the rat and provide mechanical ventilation.

  • Perform a thoracotomy to expose the heart.

  • Insert a pressure-volume catheter into the left ventricle through the apex.

  • Record real-time pressure and volume data to generate PV loops.

  • From the PV loops, derive key hemodynamic parameters including:

    • End-systolic pressure

    • End-diastolic pressure

    • Stroke volume

    • Ejection fraction

    • Maximum rate of pressure development (+dP/dtmax)

    • Maximum rate of pressure decay (-dP/dtmax)

Signaling Pathways and Experimental Workflows

Signaling Pathways

The diagrams below illustrate the key signaling pathways affected by quinaprilat.

Quinaprilat_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Bradykinin Bradykinin ACE_bradykinin ACE B2_Receptor B2 Receptor Bradykinin->B2_Receptor Inactive_Metabolites Inactive Metabolites ACE_bradykinin->Inactive_Metabolites Vasodilation Vasodilation B2_Receptor->Vasodilation Quinaprilat Quinaprilat Quinaprilat->ACE Inhibits Quinaprilat->ACE_bradykinin Inhibits

Caption: Mechanism of action of Quinaprilat.

Angiotensin_II_Vasoconstriction_Pathway Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Gq_Protein Gq Protein AT1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Angiotensin II signaling pathway leading to vasoconstriction.

Bradykinin_Vasodilation_Pathway Bradykinin Bradykinin B2_Receptor B2 Receptor Bradykinin->B2_Receptor G_Protein G Protein B2_Receptor->G_Protein Activates PLC_brady Phospholipase C (PLC) G_Protein->PLC_brady Activates eNOS Endothelial Nitric Oxide Synthase (eNOS) PLC_brady->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation

Caption: Bradykinin signaling pathway leading to vasodilation.

Experimental Workflow

Experimental_Workflow start Start animal_model Induce Animal Model (e.g., 2K1C, L-NAME, DCM) start->animal_model baseline Baseline Measurements (Blood Pressure, Echocardiography) animal_model->baseline treatment Administer this compound or Vehicle (Control) baseline->treatment monitoring Monitor Animal Health and Well-being treatment->monitoring follow_up Follow-up Measurements (Weekly or at Endpoint) monitoring->follow_up terminal Terminal Procedures (Hemodynamics, Tissue Collection) follow_up->terminal data_analysis Data Analysis and Statistical Comparison terminal->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating quinaprilat efficacy.

References

Application Notes and Protocols for Long-Term Administration of Quinaprilat Hydrate in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaprilat, the active diacid metabolite of the prodrug quinapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). It plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), making it a significant compound for cardiovascular research, particularly in studies of hypertension and heart failure. These application notes provide detailed protocols for the long-term administration of quinapril and its active form, quinaprilat hydrate, in rodent models, based on preclinical data. The protocols are designed to guide researchers in designing and executing chronic studies to evaluate the efficacy and safety of this ACE inhibitor.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Quinaprilat exerts its therapeutic effects by inhibiting ACE, a key enzyme in the RAAS. This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The reduction in angiotensin II levels leads to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.

Signaling Pathway Diagram

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin (Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE ACE ACE (Lungs, Endothelium) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Cortex) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Blood_Pressure Quinaprilat This compound Quinaprilat->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Quinaprilat.

Data from Long-Term Rodent Studies

The following tables summarize quantitative data from long-term studies involving the administration of quinapril to spontaneously hypertensive rats (SHR), a common model for human essential hypertension.

Table 1: Effects on Blood Pressure and Cardiac Dimensions
Animal ModelCompoundDoseDurationChange in Systolic Blood Pressure (mmHg)Change in Left Ventricular Weight (mg)Reference
SHRQuinapril10 mg/kg/day15 weeksReduced to levels of normotensive controlsNot Reported[1][2]
SHRQuinapril10 mg/kg/day20 weeksSignificantly LoweredSignificantly Reduced[3]
Table 2: Effects on Myocardial Fibrosis

| Animal Model | Compound | Dose | Duration | Change in Interstitial Collagen Volume Fraction (%) | Change in Myocardial Hydroxyproline Concentration | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | SHR | Quinapril | 10 mg/kg/day | 20 weeks | Decreased from 5.73% to 3.42% | Significantly Lowered |[3] | | Rat (Myocarditis-induced Dilated Cardiomyopathy) | Quinapril | 20 mg/kg/day | 1 month | Regression of Fibrosis | Not Reported |[4] |

Experimental Protocols

The following are detailed methodologies for the long-term administration of quinapril and general guidance for this compound in rodents.

Protocol 1: Long-Term Oral Administration of Quinapril in Spontaneously Hypertensive Rats (SHR)

This protocol is based on a 15-week study demonstrating the antihypertensive effects of quinapril.[1][2]

1. Animal Model:

  • Species: Spontaneously Hypertensive Rat (SHR) and a normotensive control strain (e.g., Wistar-Kyoto).

  • Age: Adult rats (e.g., 16 weeks old at the start of treatment).[3]

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

2. Materials and Reagents:

  • Quinapril hydrochloride

  • Vehicle: Distilled water or 0.5% carboxymethylcellulose solution.

  • Oral gavage needles (size appropriate for rats).

  • Syringes.

  • Animal scale.

3. Dosing Solution Preparation:

  • Calculate the required amount of quinapril hydrochloride based on the desired dose (10 mg/kg) and the number and weight of the animals.

  • Suspend or dissolve the quinapril hydrochloride in the chosen vehicle to achieve the final desired concentration for administration. Prepare fresh daily.

4. Administration Procedure (Oral Gavage):

  • Weigh each rat daily or weekly to adjust the dose volume accurately.

  • Gently restrain the rat.

  • Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the quinapril solution.

  • Administer once daily.

  • The control group should receive an equivalent volume of the vehicle.

5. Monitoring and Endpoints:

  • Blood Pressure: Measure systolic blood pressure weekly or bi-weekly using a non-invasive tail-cuff method.

  • Body Weight: Record weekly.

  • Clinical Observations: Monitor daily for any signs of toxicity or distress (e.g., changes in behavior, appetite, or grooming).

  • Terminal Procedures (at 15 weeks):

    • Anesthetize the animals.

    • Collect blood samples for analysis of plasma drug concentration and biomarkers.

    • Euthanize the animals and harvest organs (heart, kidneys) for histological and molecular analysis (e.g., left ventricular weight, assessment of fibrosis).

Experimental Workflow Diagram

Experimental_Workflow Start Start of Study Acclimatization Animal Acclimatization (1-2 weeks) Start->Acclimatization Baseline Baseline Measurements (Blood Pressure, Body Weight) Acclimatization->Baseline Randomization Randomization into Groups (Control, Treatment) Baseline->Randomization Treatment Long-Term Administration (e.g., 15 weeks) Randomization->Treatment Monitoring Weekly Monitoring (Blood Pressure, Body Weight, Clinical Observations) Treatment->Monitoring During Treatment Endpoint End of Study Procedures Treatment->Endpoint Monitoring->Treatment Data_Collection Terminal Data Collection (Blood Samples, Organ Harvest) Endpoint->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis

Caption: A generalized workflow for a long-term drug administration study in rodents.

Protocol 2: General Protocol for Long-Term Parenteral Administration of this compound in Rodents

Due to a lack of specific long-term parenteral studies for this compound in the reviewed literature, this protocol provides a general framework. Pilot studies are recommended to determine the optimal dose, vehicle, and administration frequency.

1. Animal Model:

  • Select an appropriate rodent model based on the research question (e.g., SHR for hypertension, 5/6 nephrectomy model for renal disease).

2. Materials and Reagents:

  • This compound.

  • Sterile vehicle for injection (e.g., sterile saline, phosphate-buffered saline). The solubility and stability of this compound in the chosen vehicle should be confirmed.

  • Syringes and needles appropriate for the chosen route of administration (e.g., subcutaneous, intraperitoneal).

  • Animal scale.

3. Dosing Solution Preparation:

  • Prepare the dosing solution under aseptic conditions.

  • Dissolve the this compound in the sterile vehicle to the desired concentration.

  • The solution should be filtered through a 0.22 µm sterile filter.

  • Prepare fresh solutions regularly or determine the stability of the solution under storage conditions.

4. Administration Procedure:

  • Route of Administration: Subcutaneous or intraperitoneal injections are common for long-term studies. The choice of route should be justified and may require pilot studies to assess local tolerance and pharmacokinetics.

  • Dosing Frequency: Based on the pharmacokinetic profile of quinaprilat, dosing may be required once or twice daily to maintain therapeutic levels.

  • Procedure:

    • Weigh the animal to calculate the correct dose volume.

    • Gently restrain the animal.

    • Administer the injection at the chosen site, varying the location of subsequent injections to minimize local irritation.

    • The control group receives vehicle-only injections.

5. Comprehensive Monitoring for Long-Term Safety:

  • In-life Monitoring:

    • Daily: Clinical observations for signs of toxicity (lethargy, anorexia, ruffled fur, abnormal posture), injection site reactions (swelling, redness).

    • Weekly: Body weight, food and water consumption.

    • Bi-weekly/Monthly: Blood pressure and heart rate.

  • Interim and Terminal Monitoring:

    • Hematology: Complete blood count to assess for anemia and other hematological abnormalities.

    • Clinical Chemistry: Serum electrolytes (especially potassium), creatinine, and blood urea nitrogen (BUN) to monitor renal function. Liver function tests (e.g., ALT, AST) should also be considered.

    • Urinalysis: Proteinuria, glucosuria, and sediment analysis.

    • Pathology: Gross necropsy and histopathological examination of key organs (kidneys, heart, liver, lungs, and any tissues with gross abnormalities).

Conclusion

The provided protocols offer a comprehensive guide for the long-term administration of quinapril and general considerations for this compound in rodent models. Adherence to these detailed methodologies, with appropriate institutional animal care and use committee (IACUC) approval, will facilitate the generation of robust and reproducible data for the preclinical evaluation of this important ACE inhibitor. Careful and consistent monitoring is crucial for ensuring animal welfare and the integrity of the study findings.

References

Application Notes and Protocols for a Developmental Intravenous Formulation of Quinaprilat Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document describes a hypothetical formulation and developmental protocols for quinaprilat hydrate for intravenous administration. Quinaprilat is the active metabolite of the orally administered prodrug quinapril.[1][2] Currently, there is no commercially available intravenous formulation of this compound. The information presented herein is intended for research and development purposes only and is based on established principles of parenteral drug formulation.

Introduction

Quinaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, functions by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] This action is central to its therapeutic effect in managing hypertension and heart failure.[1] While quinapril is administered orally, an intravenous formulation of its active moiety, quinaprilat, would be beneficial for patients who are unable to take oral medications, such as those in post-operative care or with gastrointestinal impairments. This document outlines a proposed formulation for this compound for intravenous use and provides detailed protocols for its preparation and quality control analysis.

Mechanism of Action: Quinaprilat competitively inhibits the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, quinaprilat decreases the production of angiotensin II, leading to vasodilation and reduced aldosterone secretion. This, in turn, lowers blood pressure and reduces sodium and water retention.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of a stable and effective intravenous formulation.

PropertyDataReference
Molecular FormulaC₂₃H₂₆N₂O₅ (anhydrous)[1][2]
Molecular Weight410.46 g/mol (anhydrous)[1][2]
AppearanceWhite to off-white crystalline solid[3]
pKaNot available in searched results.
Aqueous SolubilityAssumed to be freely soluble based on the hydrochloride salt of the prodrug.[3] Further investigation is required.
StabilitySusceptible to degradation via hydrolysis and cyclization, particularly in the presence of certain excipients and humidity.[4][5][6]

Proposed Formulation

The development of a stable intravenous formulation of this compound requires careful selection of excipients to maintain pH, ensure isotonicity, and prevent degradation. A proposed formulation is detailed in Table 2.

ComponentProposed ConcentrationPurpose
This compound1.0 mg/mLActive Pharmaceutical Ingredient
Citrate Buffer10 mMBuffering Agent (pH 6.0-6.5)
Sodium Chlorideq.s. to isotonicityTonicity-adjusting agent
Water for Injectionq.s. to final volumeVehicle

Experimental Protocols

The following protocols describe the methodology for the preparation of the proposed formulation and its subsequent analysis.

Preparation of this compound IV Formulation

This protocol outlines the steps for the laboratory-scale preparation of the proposed intravenous formulation.

  • Buffer Preparation: Prepare a 10 mM citrate buffer solution and adjust the pH to 6.2 using sodium hydroxide or hydrochloric acid.

  • Dissolution of this compound: Weigh the required amount of this compound and dissolve it in approximately 80% of the final volume of the citrate buffer with gentle stirring.

  • Tonicity Adjustment: Add sodium chloride to the solution to achieve an osmolality of 280-300 mOsm/kg. The exact amount of sodium chloride should be calculated based on the contribution of the other components.

  • Final Volume Adjustment: Add water for injection to reach the final desired volume.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile container.

Solubility Assessment

This protocol is designed to determine the solubility of this compound in various intravenous fluids.

  • Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing different intravenous fluids (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water).

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the solutions to pellet the undissolved solid. Withdraw a sample of the supernatant, filter it through a 0.22 µm filter, and dilute it appropriately. Analyze the concentration of quinaprilat in the diluted sample using a validated HPLC method.

Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method for the quantification of quinaprilat and the detection of its degradation products.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 215 nm

    • Injection Volume: 20 µL

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject the this compound solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The method should be able to resolve the main peak from any degradation peaks.

Quality Control Tests

The following tests are essential for ensuring the quality and safety of the final formulation.

  • pH Measurement: Determine the pH of the formulation using a calibrated pH meter.

  • Osmolality Measurement: Measure the osmolality of the formulation using an osmometer.

  • Particulate Matter Analysis: Inspect the solution for visible particles and quantify sub-visible particles using a light obscuration particle count test.

Data Presentation

The following tables present hypothetical data that would be generated from the execution of the above protocols.

Table 3: Hypothetical Solubility of this compound in Common IV Fluids at 25°C

Intravenous FluidOsmolality (mOsm/kg)Hypothetical Solubility (mg/mL)
0.9% Sodium Chloride~308> 10
5% Dextrose in Water (D5W)~252> 10
Lactated Ringer's Solution~275> 10
Water for Injection0> 20

Table 4: Hypothetical Stability Data for the Proposed this compound IV Formulation (1 mg/mL) Stored at 25°C

Time PointAssay (% of Initial)Total Degradants (%)pHOsmolality (mOsm/kg)
0 hours100.0< 0.16.21295
24 hours99.80.26.20296
48 hours99.50.56.18295
72 hours99.10.96.17297

Visualizations

Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The following diagram illustrates the RAAS pathway and the site of action of quinaprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Quinaprilat Quinaprilat Quinaprilat->ACE Inhibits Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Kidney Kidney Aldosterone->Kidney Na_H2O_Retention Na+ and H₂O Retention Kidney->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure

Caption: Mechanism of action of Quinaprilat in the RAAS pathway.

Experimental Workflow for Formulation Development

The diagram below outlines the logical workflow for the development and testing of the this compound intravenous formulation.

Formulation_Workflow Start Start: Define Formulation Goals Physicochem Physicochemical Characterization (Solubility, Stability) Start->Physicochem Excipient Excipient Compatibility Screening Physicochem->Excipient Formulation_Dev Formulation Development (Buffer, Tonicity) Excipient->Formulation_Dev Preparation Lab-Scale Batch Preparation Formulation_Dev->Preparation QC_Testing Quality Control Testing (pH, Osmolality, Purity, Particulates) Formulation_Dev->QC_Testing Preparation->QC_Testing Stability Stability Studies (Accelerated and Real-Time) QC_Testing->Stability End End: Final Formulation Specification Stability->End

Caption: Workflow for IV formulation development and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Quinaprilat Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of quinaprilat hydrate.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the baseline aqueous solubility of this compound and why is it considered low?

This compound, the active metabolite of the prodrug quinapril, is a poorly water-soluble drug.[1] Its aqueous solubility is reported to be approximately 0.0359 mg/mL.[1] This low solubility is attributed to its molecular structure, which contains both hydrophobic regions and ionizable groups. As a weak acid and weak base, its charge state, and therefore its solubility, is highly dependent on pH.[1][2] For effective oral absorption, improving this solubility is a critical challenge.[3]

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

The most common and effective strategies for enhancing the solubility of poorly soluble drugs like this compound fall into several categories:

  • Physical Modifications: These include techniques like particle size reduction (micronization), and converting the crystalline drug into a more soluble amorphous state, often through solid dispersions.[4][5]

  • Chemical Modifications: The most straightforward chemical modification is pH adjustment to ionize the molecule, thereby increasing its interaction with water.[3][6]

  • Use of Excipients: This is a broad category that includes:

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[7][8]

    • Co-solvency: Adding a water-miscible organic solvent in which the drug is more soluble.[4][9]

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve wettability and maintain an amorphous state.[5][10]

Troubleshooting Specific Techniques

Q3: I am trying to use pH adjustment to solubilize this compound, but the results are inconsistent. What could be wrong?

Inconsistent results with pH adjustment can stem from several factors:

  • Incorrect pH Range: this compound has both an acidic (pKa ≈ 3.07) and a basic (pKa ≈ 7.8) functional group.[1] To significantly increase solubility, the pH of the medium should be adjusted to at least 2 pH units away from the pKa of the functional group you are targeting for ionization. For this molecule, you would expect increased solubility at pH < 1 and pH > 9.8.

  • Buffer Capacity: The buffer system you are using may not have sufficient capacity to maintain the target pH upon addition of the drug, especially at higher concentrations. Ensure your buffer concentration is adequate.

  • Common Ion Effect: If you are working with a salt form of the drug, the presence of common ions from the buffer can suppress solubility.[11]

  • Precipitation: The drug may be soluble at the initial micro-environmental pH but could precipitate over time as it equilibrates with the bulk medium.

Q4: I am developing a co-solvent system, but the drug precipitates when I add it to my aqueous medium. How can I resolve this?

This is a common issue known as "fall-out" or precipitation upon dilution. Here are some troubleshooting steps:

  • Optimize the Co-solvent/Water Ratio: The amount of co-solvent may be insufficient to maintain the drug's solubility in the final aqueous medium. Experiment with higher concentrations of the co-solvent.[9]

  • Choice of Co-solvent: Some co-solvents are more effective than others. Common choices include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[4][12] You may need to screen several to find the most suitable one for this compound.

  • Order of Addition: Try different orders of mixing the components. Sometimes, adding the drug dissolved in the co-solvent to the aqueous phase with vigorous stirring can prevent localized supersaturation and precipitation.

  • Combine Techniques: Co-solvency can be effectively combined with pH adjustment to achieve a synergistic effect on solubility.[9]

Q5: My cyclodextrin complexation experiment shows low efficiency and only a marginal increase in solubility. What factors should I investigate?

Low complexation efficiency is a frequent challenge. Consider the following:

  • Type of Cyclodextrin: The cavity size of the cyclodextrin (CD) must be appropriate for the size of the guest molecule (quinaprilat). While β-cyclodextrin is common, its own aqueous solubility is limited.[13][14] Consider more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which often show superior solubilizing capabilities.[8][13]

  • Molar Ratio: A 1:1 molar ratio of drug to cyclodextrin is often a starting point, but this may not be optimal.[7] Conduct a phase solubility study to determine the ideal stoichiometry.

  • Preparation Method: The method used to prepare the complex significantly impacts its quality. The solvent evaporation and kneading methods are often more effective at achieving amorphization and true complex formation than simple physical mixing.[7]

  • Confirmation of Complexation: You must confirm that an inclusion complex has actually formed. Use analytical techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to verify the interaction between the drug and the cyclodextrin.[7]

Q6: The dissolution rate of my solid dispersion is not significantly improved. What is the likely cause?

A lack of improvement in the dissolution of a solid dispersion often points to issues with the formulation's physical state.

  • Drug Recrystallization: The primary goal of a solid dispersion is to convert the crystalline drug into a higher-energy amorphous state.[5][15] If the drug recrystallizes during preparation or storage, the solubility advantage is lost. This can be checked with DSC or XRPD.

  • Carrier Selection: The chosen polymer carrier must be hydrophilic and able to form a stable, miscible system with the drug. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[6][16] The carrier's molecular weight can also influence performance.[16]

  • Drug-to-Carrier Ratio: A high drug load can increase the likelihood of recrystallization.[6] Experiment with different ratios to find a balance between drug loading and stability of the amorphous phase.

  • Preparation Method: Techniques like solvent evaporation or hot-melt extrusion are generally required to achieve a molecular dispersion.[13] A simple physical mixture will not provide the benefits of a solid dispersion.[17]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₃H₂₈N₂O₆[1]
Average Molecular Weight428.485 g/mol [1]
Aqueous Solubility0.0359 mg/mL[1]
logP0.81[1]
pKa (Strongest Acidic)3.07[1]
pKa (Strongest Basic)7.8[1]
Polar Surface Area106.94 Ų[1]

Table 2: Comparison of Common Solubility Enhancement Techniques

TechniqueGeneral PrincipleTypical Fold Increase in SolubilityKey Considerations
pH Adjustment Converts the drug to its more soluble ionized (salt) form.[3]2 to >1000Only applicable to ionizable drugs; risk of precipitation upon pH change.[18]
Co-solvency Reduces the polarity of the solvent system.[4]2 to 50Potential for drug precipitation upon dilution; toxicity of some solvents.[9]
Cyclodextrin Complexation Encapsulates the hydrophobic drug within a hydrophilic host molecule.[14]2 to 100Stoichiometry, binding constant, and type of cyclodextrin are critical.[7]
Solid Dispersion Disperses the drug in a hydrophilic carrier, often in an amorphous state.[10]10 to 200Physical stability of the amorphous state; selection of an appropriate carrier.[15]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Complex (Kneading Method)

  • Molar Calculation: Calculate the required weights of this compound and a selected cyclodextrin derivative (e.g., HP-β-CD) to achieve a 1:1 molar ratio.

  • Mixing: Accurately weigh and place the calculated amounts into a glass mortar.

  • Kneading: Add a small volume of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise to the powder mixture.

  • Trituration: Knead the mixture thoroughly with a pestle for 45-60 minutes to form a thick, homogenous paste. Add more solvent if necessary to maintain a suitable consistency.

  • Drying: Scrape the paste from the mortar and spread it as a thin layer on a glass tray. Dry the paste in an oven at 40-50°C until a constant weight is achieved, or use a vacuum oven for more sensitive materials.

  • Sieving: Pulverize the dried complex using the mortar and pestle, and pass the resulting powder through a fine-mesh sieve (e.g., #100 mesh) to ensure particle size uniformity.

  • Storage: Store the final product in a tightly sealed container in a desiccator to protect it from moisture.

  • Characterization: Confirm complex formation using DSC, XRPD, and FTIR analysis.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30) and a common volatile solvent in which both this compound and the carrier are soluble (e.g., methanol or a dichloromethane/methanol mixture).[19]

  • Dissolution: Accurately weigh this compound and the carrier in a desired ratio (e.g., 1:1, 1:2, 1:4 by weight). Dissolve both components completely in the selected solvent in a beaker with magnetic stirring.

  • Evaporation: Place the beaker on a temperature-controlled hot plate (set to a low temperature, e.g., 40°C) in a fume hood to slowly evaporate the solvent. A rotary evaporator can also be used for more controlled and efficient solvent removal.

  • Drying: Once a solid mass is formed, place it in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the container. Grind it gently using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to get a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to prevent moisture uptake, which could induce recrystallization.

  • Characterization: Evaluate the solid-state properties using XRPD and DSC to confirm the amorphous nature of the drug.

Visualizations

G start Start: Characterize this compound (pKa, logP, Crystalline Form) is_ionizable Is the drug ionizable in physiological pH range? start->is_ionizable ph_mod Strategy: pH Modification is_ionizable->ph_mod  Yes (pKa ≈ 3.1, 7.8) complexation Strategy: Complexation (e.g., Cyclodextrins) is_ionizable->complexation No / or as Alternative solid_disp Strategy: Solid Dispersion is_ionizable->solid_disp ph_eval Evaluate: Solubility in Buffers Stability ph_mod->ph_eval co_solvent Strategy: Co-solvency ph_mod->co_solvent Combine with complex_eval Evaluate: Phase Solubility Dissolution Rate Confirm Complex complexation->complex_eval complexation->solid_disp solid_eval Evaluate: Amorphous State (XRPD, DSC) Dissolution Rate Stability solid_disp->solid_eval co_eval Evaluate: Solubility Enhancement Precipitation on Dilution co_solvent->co_eval

Figure 1. Decision workflow for selecting a solubility enhancement strategy for this compound.

G cluster_prep Preparation cluster_char Solid-State Characterization cluster_eval Performance Evaluation start This compound + HP-β-Cyclodextrin knead Kneading Method (with hydroalcoholic solvent) start->knead dry Drying & Sieving knead->dry xrd XRPD (Confirm Amorphous Halo) dry->xrd dsc DSC (Disappearance of Drug Melting Peak) dry->dsc ftir FTIR (Confirm Peak Shifts) dry->ftir sol_study Aqueous Solubility Study (Shake-Flask Method) dry->sol_study diss_study In Vitro Dissolution Test (USP Apparatus II) dry->diss_study

Figure 2. Experimental workflow for the preparation and evaluation of a cyclodextrin inclusion complex.

References

Technical Support Center: Overcoming Quinaprilat Hydrate Instability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of quinaprilat hydrate instability in acidic environments.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My this compound solution is showing rapid degradation at a low pH (e.g., pH 2-4). What are the likely causes?

Answer: Rapid degradation of this compound in acidic solutions is primarily due to two chemical processes:

  • Hydrolysis: The ester linkage in any residual quinapril (the prodrug) can be hydrolyzed to form quinaprilat. While quinaprilat itself is the active moiety, further degradation can occur.

  • Intramolecular Cyclization: Quinaprilat can undergo intramolecular cyclization to form a diketopiperazine (DKP) derivative, which is an inactive impurity. This reaction is often catalyzed by acidic conditions.

The rate of these degradation reactions is influenced by temperature, the specific pH of the solution, and the presence of certain excipients.

Question 2: I am observing the formation of an unknown peak in my HPLC analysis of an acidic this compound solution. How can I identify it?

Answer: The unknown peak is likely a degradation product. The two most common degradation products of quinapril and its active form, quinaprilat, are quinaprilat itself (if starting with the prodrug quinapril) and the diketopiperazine (DKP) derivative.

To identify the peak, you can use the following strategies:

  • Forced Degradation Study: Intentionally degrade a sample of this compound under acidic conditions (e.g., 0.1 N HCl at an elevated temperature) and analyze the resulting solution by HPLC-MS. The mass-to-charge ratio of the new peak can help in its identification.

  • Reference Standards: If available, inject reference standards of potential degradation products (like the DKP derivative) to compare retention times with your unknown peak.

Question 3: How can I minimize the degradation of this compound in my acidic formulation during development and storage?

Answer: Several strategies can be employed to enhance the stability of this compound in acidic conditions:

  • pH Optimization: While quinaprilat is unstable at very low pH, there might be an optimal acidic pH range where its stability is maximized. Conduct a pH-stability profile study to determine this range for your specific formulation.

  • Excipient Selection: The choice of excipients is critical. Some studies suggest that acidic excipients can be more favorable for the stability of similar ACE inhibitors compared to basic ones in solid dosage forms. However, for solutions, the buffering agent and its concentration will play a significant role. Consider using citrate or phosphate buffers and evaluate their impact on stability.

  • Temperature Control: Degradation reactions are accelerated at higher temperatures. Therefore, it is crucial to store your this compound solutions at controlled, and preferably refrigerated, temperatures.

  • Moisture Control: For solid or semi-solid formulations, controlling the water activity is essential as water is a reactant in the hydrolysis pathway. The use of desiccants or appropriate packaging can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: The primary degradation pathway for quinaprilat in acidic conditions is intramolecular cyclization to form a diketopiperazine (DKP) derivative. If the prodrug quinapril is present, it will first hydrolyze to quinaprilat, which can then undergo cyclization.

Q2: Are there any specific excipients that are known to stabilize this compound in acidic solutions?

A2: While the literature does not provide a definitive list of stabilizers for this compound in acidic solutions, general strategies for stabilizing drugs in solution can be applied. These include the use of appropriate buffering agents (e.g., citrate, phosphate) to maintain the optimal pH, and potentially the addition of antioxidants if oxidative degradation is suspected, although hydrolysis and cyclization are the primary concerns. For solid formulations, acidic excipients have been shown to be more compatible with quinapril hydrochloride than basic excipients.

Q3: What analytical techniques are best suited for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the stability of this compound. This method should be able to separate quinaprilat from its parent compound (quinapril), its degradation products (like the DKP derivative), and any other excipients in the formulation. UV detection is typically used.

Q4: How does temperature affect the degradation rate of this compound in acidic media?

A4: The degradation rate of this compound increases with temperature. The relationship between temperature and the degradation rate constant often follows the Arrhenius equation. Therefore, to minimize degradation, it is recommended to handle and store this compound solutions at controlled room temperature or under refrigerated conditions.

Data Presentation

Table 1: Representative pH-Stability Profile for this compound

pHTemperature (°C)Degradation ProductApparent First-Order Rate Constant (k) (day⁻¹)Half-Life (t½) (days)
2.040Diketopiperazine0.04515.4
3.040Diketopiperazine0.02133.0
4.040Diketopiperazine0.01069.3
5.040Diketopiperazine0.01546.2

Note: The data in this table is illustrative and based on the general understanding of ACE inhibitor stability. Actual degradation rates will vary depending on the specific formulation and storage conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Acidic Conditions

Objective: To generate the primary acidic degradation product of this compound for identification and to assess its stability profile.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphate buffer (pH 3.0)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC grade water.

  • Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 N HCl.

  • Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with 0.1 N NaOH to stop the degradation.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method to determine the percentage of quinaprilat remaining and the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify quinaprilat and its degradation products in a sample to assess its stability.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer (e.g., 20 mM, pH 3.0) and acetonitrile. A typical starting point for isocratic elution could be a 70:30 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and any available degradation product reference standards at known concentrations in the mobile phase.

  • Sample Preparation: Dilute the samples from the stability study with the mobile phase to fall within the concentration range of the standard curve.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (check for theoretical plates, tailing factor, and reproducibility of retention times and peak areas).

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of quinaprilat and its degradation products in the samples.

Visualizations

Quinapril Quinapril Quinaprilat This compound (Active Moiety) Quinapril->Quinaprilat Hydrolysis (H₂O) DKP Diketopiperazine (DKP) (Inactive) Quinaprilat->DKP Intramolecular Cyclization (Acid-Catalyzed)

Caption: Degradation pathway of quinapril to quinaprilat and subsequent degradation in acidic conditions.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Prep_Stock Prepare Quinaprilat Stock Solution Add_Acid Add Acidic Solution (e.g., 0.1 N HCl) Prep_Stock->Add_Acid Heat Incubate at Controlled Temperature Add_Acid->Heat Sample_Withdrawal Withdraw Samples at Time Intervals Heat->Sample_Withdrawal Neutralize Neutralize to Stop Degradation Sample_Withdrawal->Neutralize Dilute Dilute for Analysis Neutralize->Dilute HPLC_Inject Inject Sample into HPLC Dilute->HPLC_Inject Separate Separation on C18 Column HPLC_Inject->Separate Detect UV Detection (215 nm) Separate->Detect Quantify Quantify Peaks Detect->Quantify Data_Analysis Data Analysis and Stability Assessment Quantify->Data_Analysis

Caption: Experimental workflow for a forced degradation study of this compound.

Technical Support Center: Troubleshooting Quinaprilat Hydrate Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the degradation of quinaprilat hydrate during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through intramolecular cyclization to form a diketopiperazine (DKP) derivative. This is a common degradation pathway for dipeptide-like structures such as quinaprilat. Another potential degradation pathway, especially if residual quinapril (the prodrug) is present, is the hydrolysis of quinapril to quinaprilat.

Q2: What environmental factors are most critical to control during this compound storage?

A2: The stability of this compound is significantly influenced by temperature and humidity. Elevated temperatures and the presence of moisture can accelerate the rate of degradation. Therefore, it is crucial to store this compound in a cool and dry environment.

Q3: I am observing an unexpected peak in my chromatogram during the analysis of a stored this compound sample. What could it be?

A3: An unexpected peak is likely a degradation product. The most probable degradant is the quinaprilat diketopiperazine (DKP) derivative. To confirm its identity, you can use mass spectrometry (MS) to determine the molecular weight of the compound in the unexpected peak and compare it to the expected mass of the DKP derivative.

Q4: How can I minimize the degradation of my this compound samples during long-term storage?

A4: To minimize degradation, store this compound at the recommended temperature of 4°C in a tightly sealed container to protect it from moisture.[1] For extended storage, temperatures of -20°C or -80°C are also recommended.[1] It is also advisable to minimize the exposure of the sample to ambient conditions during handling.

Q5: Are there any specific analytical methods recommended for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is recommended. These methods should be capable of separating quinaprilat from its potential degradation products, primarily the diketopiperazine derivative. A method using a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile is a common starting point.[2][3]

Troubleshooting Guides

Issue 1: Accelerated Degradation of this compound Observed in a Recent Batch

Possible Causes and Solutions:

  • Improper Storage Conditions:

    • Question: Have the storage temperature and humidity been consistently maintained as per the recommendations (4°C, low humidity)?

    • Troubleshooting: Verify the temperature logs of the storage unit. Ensure the container is properly sealed to prevent moisture ingress. If deviations are found, transfer the sample to a compliant storage environment immediately and re-analyze to assess the current level of degradation.

  • Contamination:

    • Question: Is it possible that the sample was contaminated with acidic or basic residues?

    • Troubleshooting: Review the handling procedures for any potential sources of contamination. Forced degradation studies have shown that both acidic and basic conditions can promote the degradation of related compounds.[4] Ensure all labware is thoroughly cleaned and that the storage environment is free from volatile acidic or basic compounds.

Issue 2: Inconsistent Results in Stability Studies

Possible Causes and Solutions:

  • Analytical Method Not Stability-Indicating:

    • Question: Does your analytical method effectively separate quinaprilat from its degradation products?

    • Troubleshooting: Perform a forced degradation study (see Experimental Protocols section) to generate degradation products. Analyze the stressed samples using your current method to confirm that all degradant peaks are well-resolved from the main quinaprilat peak. If not, the method needs to be re-developed and re-validated.

  • Sample Handling and Preparation:

    • Question: Are the sample preparation and handling procedures consistent across all analyses?

    • Troubleshooting: Standardize the entire analytical workflow, from sample weighing and dissolution to injection into the analytical instrument. Ensure that the solvent used for sample preparation does not promote degradation. Stock solutions of quinaprilat in methanol, when stored in the dark under refrigeration (277 K), have been found to be stable for two weeks.[5]

Data Presentation

Table 1: Influence of Excipients on Quinapril Hydrochloride Degradation Kinetics at 318 K

Excipient (in a 1:4 ratio with QHCl)Relative HumidityDegradation Rate Constant (k)
Povidone76.4% RH(1.030 ± 0.032) × 10⁻⁶ s⁻¹
Povidone0% RH(1.044 ± 0.053) × 10⁻⁷ s⁻¹
Quinapril HCl alone76.4% RHSlower than with Povidone
Quinapril HCl alone0% RHSlower than with Povidone
Magnesium Stearate76.4% RHApprox. 100-fold faster than QHCl alone
Acidic Excipients-Significantly lower degradation than with basic excipients

Note: This data is for quinapril hydrochloride (QHCl), the prodrug of quinaprilat. The degradation of QHCl is influenced by humidity and the pH of the excipients, with basic excipients like magnesium stearate significantly accelerating degradation.[5]

Experimental Protocols

Protocol 1: Stability-Indicating UPLC Method for Quinaprilat and its Degradation Products

This method is adapted from a study on quinapril and its by-products.[2]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UPLC) system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 10 mM Ammonium hydrogencarbonate buffer (pH 8.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Detection: DAD at 215 nm or MS with electrospray ionization (ESI).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase A to a final concentration of approximately 100 µg/mL.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Store solid this compound at 80°C for 48 hours.

    • Dissolve in an appropriate solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored in the dark under the same conditions.

Visualizations

quinaprilat This compound dkp Quinaprilat Diketopiperazine (DKP) quinaprilat->dkp Intramolecular Cyclization (Heat, pH) hydrolysis_products Other Hydrolytic Products quinaprilat->hydrolysis_products Hydrolysis (Acid/Base) oxidative_products Oxidative Degradation Products quinaprilat->oxidative_products Oxidation (e.g., H2O2) photolytic_products Photolytic Degradation Products quinaprilat->photolytic_products Photodegradation (Light Exposure)

Caption: Primary degradation pathways of this compound.

start Start: This compound Sample prepare_sample Prepare Sample for Analysis (Dissolve in appropriate solvent) start->prepare_sample inject_hplc Inject into Stability-Indicating HPLC/UPLC System prepare_sample->inject_hplc analyze_data Analyze Chromatographic Data inject_hplc->analyze_data compare_results Compare with Reference Standard and Previous Time Points analyze_data->compare_results end End: Stability Assessment compare_results->end

Caption: Experimental workflow for a stability study.

box_node box_node start Degradation Observed? check_storage Check Storage Conditions (T, RH)? start->check_storage Yes no_issue No Degradation (Continue Monitoring) start->no_issue No check_method Is Analytical Method Stability-Indicating? check_storage->check_method No Issue remediate_storage Action: Correct Storage & Re-analyze check_storage->remediate_storage Issue Found investigate_handling Investigate Sample Handling & Preparation? check_method->investigate_handling Yes validate_method Action: Perform Forced Degradation & Re-validate Method check_method->validate_method No standardize_protocol Action: Standardize SOPs & Retrain Personnel investigate_handling->standardize_protocol Inconsistency Found investigate_handling->no_issue Consistent

Caption: Troubleshooting decision tree for quinaprilat degradation.

References

Technical Support Center: Optimizing HPLC Separation of Quinaprilat and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of quinaprilat and its metabolites.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the HPLC analysis of quinaprilat and its metabolites.

Question: Why am I observing poor peak shape (tailing or fronting) for quinaprilat and its parent drug, quinapril?

Answer: Peak tailing or fronting can arise from several factors in HPLC analysis. Here are the common causes and solutions:

  • Secondary Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with basic compounds like quinapril and quinaprilat, leading to peak tailing.

    • Solution: Use a highly end-capped column or a column with a base-deactivated stationary phase. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol groups and reduce these interactions.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If sensitivity is an issue, consider optimizing the detector settings or using a more sensitive detector like a mass spectrometer.

  • Mismatched Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak fronting.

    • Solution: Whenever possible, dissolve and dilute your samples in the initial mobile phase.

  • Column Degradation: Over time, the column packing can degrade, leading to poor peak shape.

    • Solution: Replace the column with a new one of the same type. To prolong column life, use a guard column and ensure proper sample and mobile phase filtration.

Question: I am having difficulty achieving baseline separation between quinapril and quinaprilat. What can I do to improve resolution?

Answer: Achieving good resolution between a parent drug and its metabolite is critical. Here are some strategies to improve the separation of quinapril and quinaprilat:

  • Optimize Mobile Phase Composition: The organic modifier percentage in the mobile phase significantly impacts retention and resolution.

    • Solution: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution. A gradient elution, where the organic solvent concentration is gradually increased, can also be effective in separating compounds with different polarities.

  • Adjust Mobile Phase pH: The ionization state of quinapril and quinaprilat can be manipulated by changing the mobile phase pH, which in turn affects their retention on a reversed-phase column.

    • Solution: Experiment with different pH values of the aqueous buffer. Since these are acidic compounds, a mobile phase pH around 3-4 is a good starting point.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, a different column chemistry might be necessary.

    • Solution: Consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. Smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and better resolution.

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

Question: My retention times are shifting from one injection to the next. What is causing this instability?

Answer: Retention time instability can invalidate your results. The following are common causes and their remedies:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence of injections.

    • Solution: Ensure a sufficient equilibration time between injections, especially when using gradient elution. This is typically 10-15 column volumes.

  • Pump and Solvent Delivery Issues: Fluctuations in the pump's flow rate or improper solvent mixing can lead to shifting retention times.

    • Solution: Check the pump for leaks and ensure the solvent lines are properly primed and free of air bubbles. Degas your mobile phases before use. If you are using a gradient, ensure the mixer is functioning correctly.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[1]

Question: I am observing a high background or "noisy" baseline in my chromatogram. What are the potential sources and solutions?

Answer: A noisy baseline can interfere with the detection and quantification of your analytes. Here’s how to troubleshoot this issue:

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can contribute to a noisy baseline.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter all aqueous buffers before use.

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline noise.

    • Solution: Flush the flow cell with an appropriate cleaning solvent. If the problem persists, the detector lamp may need to be replaced.

  • Air Bubbles in the System: Air bubbles passing through the detector will cause sharp spikes in the baseline.

    • Solution: Ensure your mobile phases are properly degassed. Purge the pump to remove any trapped air bubbles.

Experimental Protocols

Below are detailed methodologies for the HPLC separation of quinapril and quinaprilat, compiled from various studies.

Method 1: Reversed-Phase HPLC with UV Detection [2]

  • Column: C18 Symmetry column

  • Mobile Phase:

    • For quinapril: Tetrabutyl ammonium hydrogensulfate (10 mM, adjusted to pH 7) : Acetonitrile (62:38, v/v)

    • For quinaprilat: Tetrabutyl ammonium hydrogensulfate (10 mM, adjusted to pH 7) : Acetonitrile (25:75, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges for plasma samples.

Method 2: Reversed-Phase HPLC with UV Detection for Urine Samples [1][3]

  • Column: C8

  • Mobile Phase: 1-propanol : Acetonitrile : 10mM phosphoric acid (20:15:78, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 206 nm

  • Sample Preparation: Solid-liquid extraction using C8 cartridges for urine samples.

Method 3: LC-MS/MS for High Sensitivity Analysis [4][5]

  • Column: Agilent C18 (4.6 mm × 150 mm, 5 µm)

  • Mobile Phase: Methanol : 0.3% formic acid aqueous solution (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Tandem Mass Spectrometry (MS/MS)

  • Sample Preparation: Protein precipitation with an acetonitrile:methanol (8:2 v/v) mixture for plasma samples.

Data Presentation

The following tables summarize quantitative data from various HPLC methods for quinapril and quinaprilat analysis.

Table 1: Chromatographic Parameters

ParameterMethod 1 (Plasma)[2]Method 2 (Urine)[3]Method 3 (Plasma)[5]
Column Type C18 SymmetryC8Agilent C18
Mobile Phase See Protocol1-propanol:ACN:10mM H₃PO₄MeOH:0.3% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV (215 nm)UV (206 nm)MS/MS
Run Time Not Specified< 9 min6.3 min

Table 2: Method Performance Characteristics

ParameterQuinaprilQuinaprilatReference
Limit of Quantification 10 ng/mL20 ng/mL[2]
Limit of Quantification 5 ng/mL10 ng/mL[5]
Detection Limit 60 ng/mL50 ng/mL[1][3]
Extraction Recovery > 90%> 80%[2]
Extraction Recovery > 80%> 80%[1][3]

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing HPLC separation.

HPLC_Optimization_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Analysis start Define Separation Goals lit_review Literature Review & Method Scouting start->lit_review col_select Column & Stationary Phase Selection lit_review->col_select sample_prep Develop Sample Preparation Protocol sample_prep->col_select mp_opt Mobile Phase Optimization (Organic Ratio, pH) col_select->mp_opt grad_opt Gradient/Isocratic Optimization mp_opt->grad_opt other_params Optimize Other Parameters (Flow Rate, Temp.) grad_opt->other_params validation Method Validation (ICH Guidelines) other_params->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Workflow for HPLC Method Development and Optimization.

HPLC_Troubleshooting_Tree cluster_problem Problem Identification cluster_symptoms Symptom Analysis cluster_solutions Potential Solutions problem Poor Chromatographic Result peak_shape Poor Peak Shape? problem->peak_shape resolution Poor Resolution? problem->resolution retention Shifting Retention Times? problem->retention baseline Noisy Baseline? problem->baseline sol_peak Check for Column Overload Adjust Mobile Phase pH Use End-capped Column peak_shape->sol_peak Yes sol_res Optimize Mobile Phase Change Column Adjust Flow Rate resolution->sol_res Yes sol_ret Ensure Column Equilibration Check Pump & Degas Solvents Use Column Oven retention->sol_ret Yes sol_base Use HPLC-Grade Solvents Clean Detector Flow Cell Degas Mobile Phase baseline->sol_base Yes

Caption: Decision Tree for HPLC Troubleshooting.

References

minimizing matrix effects in bioanalysis of quinaprilat hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of quinaprilat hydrate.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound, focusing on the mitigation of matrix effects.

Issue/Observation Potential Cause Recommended Action
Poor Peak Shape or Tailing Co-elution of matrix components with quinaprilat.Optimize the chromatographic gradient to better separate quinaprilat from interfering matrix components. Consider using a different stationary phase or modifying the mobile phase composition.[1]
Ion Suppression or Enhancement Residual matrix components, such as phospholipids, affecting the ionization of quinaprilat in the mass spectrometer.[2]1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][2] 2. Optimize Chromatography: Adjust the chromatographic method to separate quinaprilat from the region where matrix effects are most pronounced. This can be identified using a post-column infusion experiment.[3] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2]
High Variability Between Samples Inconsistent sample preparation or significant differences in the biological matrix between individual samples (relative matrix effect).[1]1. Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol across all samples. Automation can help minimize variability. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS can help compensate for variations in matrix effects between samples.[1]
Low Analyte Recovery Inefficient extraction of quinaprilat from the biological matrix.1. Optimize Extraction pH: Adjust the pH of the sample to ensure quinaprilat is in a neutral form for better extraction into an organic solvent during LLE.[4] 2. Select an Appropriate SPE Sorbent: For SPE, ensure the sorbent chemistry is suitable for retaining and eluting quinaprilat. C8 and C18 cartridges have been used effectively.[5][6]
Inconsistent Results with Protein Precipitation Protein precipitation is a non-selective sample cleanup method and may not effectively remove phospholipids and other interfering substances.[7]Consider alternative sample preparation methods such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner extracts.[1][2]

Frequently Asked Questions (FAQs)

???+ question "What are matrix effects in the context of this compound bioanalysis?"

???+ question "How can I assess matrix effects in my this compound assay?"

???+ question "Which sample preparation technique is best for minimizing matrix effects for this compound?"

???+ question "Can I just use a stable isotope-labeled internal standard to correct for matrix effects?"

???+ question "What role does chromatography play in minimizing matrix effects?"

Experimental Protocols

Solid-Phase Extraction (SPE) for Quinaprilat in Human Plasma

This protocol is a representative example based on methodologies for quinapril and its metabolites.[5]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard and vortex.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a water/methanol mixture to remove polar interferences.

  • Elution: Elute quinaprilat and the internal standard with an appropriate volume of a methanol-based solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT) for Quinaprilat in Human Plasma

This is a simpler, though less clean, sample preparation method.[8]

  • Sample Aliquoting: Take an aliquot of the plasma sample (e.g., 100 µL).

  • Addition of Precipitant: Add a precipitating agent, such as an acetonitrile:methanol (8:2 v/v) mixture, typically in a 1:3 or 1:4 ratio (sample to solvent).[8]

  • Vortexing: Vortex the sample vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Post-Column Infusion Experiment to Detect Matrix Effects

This experiment helps visualize the impact of the matrix throughout the analytical run.[3]

  • Setup:

    • Prepare a solution of quinaprilat at a concentration that gives a stable signal (e.g., 50 ng/mL).

    • Infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-junction.

  • Procedure:

    • While the quinaprilat solution is being infused, inject a blank, extracted biological sample (prepared using your intended sample preparation method).

    • Monitor the mass transition for quinaprilat.

  • Analysis:

    • A stable baseline will be observed when no interfering components are eluting.

    • A dip in the baseline indicates ion suppression at that retention time.

    • A rise in the baseline indicates ion enhancement at that retention time.

Quantitative Data Summary

Sample Preparation Method Analyte Matrix Recovery (%) Limit of Quantification (LOQ) Reference
Solid-Phase Extraction (SPE)QuinaprilatHuman Plasma> 80%20 ng/mL[5]
Solid-Phase Extraction (SPE)QuinaprilatUrine> 80%50 ng/mL[6][9]
Protein PrecipitationQuinaprilatHuman PlasmaNot specified10 ng/mL[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile/Methanol) add_is->ppt spe Solid-Phase Extraction (C18 Cartridge) add_is->spe lle Liquid-Liquid Extraction add_is->lle vortex Vortex & Centrifuge ppt->vortex extract Collect Supernatant/ Eluate spe->extract lle->extract vortex->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing lcms->data

Caption: General experimental workflow for quinaprilat bioanalysis.

troubleshooting_logic start Inconsistent or Inaccurate Results check_matrix Assess Matrix Effect? (Post-Column Infusion) start->check_matrix matrix_present Matrix Effect (Ion Suppression/Enhancement) check_matrix->matrix_present Yes no_matrix No Significant Matrix Effect check_matrix->no_matrix No improve_cleanup Improve Sample Cleanup (SPE or LLE) matrix_present->improve_cleanup optimize_chrom Optimize Chromatography (Gradient, Column) matrix_present->optimize_chrom use_sil_is Use SIL-IS matrix_present->use_sil_is review_protocol Review Basic Protocol (Pipetting, Standards) no_matrix->review_protocol

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Refinement of Quinaprilat Hydrate Dosage in Renal Impairment Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinaprilat hydrate in renal impairment models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during your experiments.

Issue Potential Cause Troubleshooting Steps
Unexpectedly High Mortality Rate in Animal Models Excessive Drug Dosage: Renal impairment significantly reduces the clearance of quinaprilat, leading to drug accumulation and toxicity.[1][2]- Re-evaluate Dosage: Start with a significantly lower dose than used in animals with normal renal function. For instance, in rats with severe renal impairment, a dose reduction of 50-75% from the standard dose may be necessary. - Titrate Slowly: Begin with a low initial dose and gradually increase it while closely monitoring renal function and animal well-being.
Surgical Complications (5/6 Nephrectomy): Post-operative complications from the nephrectomy procedure can contribute to mortality.- Refine Surgical Technique: Ensure aseptic conditions and minimize surgical time to reduce the risk of infection and trauma. - Post-operative Care: Provide adequate analgesia, fluid support, and monitor for signs of distress.
Acute Nephrotoxicity (Cisplatin-induced model): The dose of cisplatin may be too high, causing severe acute kidney injury that is not survivable.[3]- Optimize Cisplatin Dose: Conduct a pilot study to determine the optimal cisplatin dose that induces the desired level of renal impairment without causing excessive toxicity. Doses in the range of 5-7 mg/kg (single intraperitoneal injection) are often used in rats.
Significant Hypotension Post-Quinaprilat Administration Vasodilation Effect of ACE Inhibition: Quinaprilat is a potent vasodilator and can cause a sharp drop in blood pressure, especially in volume-depleted animals.- Volume Status Assessment: Ensure animals are adequately hydrated before drug administration. Consider providing supplemental fluids. - Dose Reduction: Lower the dose of quinaprilat. - Staggered Dosing: For multiple drug administrations, consider splitting the daily dose into two smaller doses. - Blood Pressure Monitoring: If feasible for the animal model, monitor blood pressure continuously for a period after the first few doses.
Development of Hyperkalemia Inhibition of Aldosterone Secretion: ACE inhibitors decrease aldosterone production, which can lead to potassium retention.[4][5][6][7]- Monitor Serum Potassium: Regularly measure serum potassium levels, especially during the initial phase of treatment and after any dose increase. - Dietary Potassium: Ensure the animal diet does not have excessive potassium content. - Dose Adjustment: If hyperkalemia develops, consider reducing the quinaprilat dose or temporarily discontinuing treatment.[4][8] - Concomitant Medications: Be cautious when co-administering other drugs that can increase potassium levels (e.g., potassium-sparing diuretics).
Inconsistent or Variable Drug Efficacy Inaccurate Dosing: Errors in calculating or administering the dose can lead to variable results.- Precise Dosing: Use calibrated equipment for all measurements. For oral gavage, ensure the tube is correctly placed to deliver the full dose to the stomach. - Vehicle and Formulation: Ensure the this compound is fully dissolved or suspended in a suitable vehicle and that the formulation is stable.
Animal Model Variability: The degree of renal impairment can vary between individual animals, affecting drug response.- Standardize Model Induction: Follow a strict and consistent protocol for inducing renal impairment to minimize variability. - Baseline Renal Function: Measure baseline renal function (e.g., serum creatinine, BUN) before starting treatment to stratify animals or account for variability in the analysis.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dose of this compound for my specific renal impairment model?

A1: There is no single universal starting dose. The appropriate dose depends on the animal species, the model of renal impairment (e.g., 5/6 nephrectomy, cisplatin-induced), and the severity of the impairment.

Recommendation:

  • Literature Review: Start by reviewing published studies that have used quinaprilat or other ACE inhibitors in a similar model. One study in rats with chronic renal failure induced by uranyl nitrate or 5/6 nephrectomy used a dose of 1 mg/100 g body weight of quinaprilat administered intraperitoneally once daily.[9]

  • Pilot Study: Conduct a pilot dose-ranging study with a small number of animals to determine a dose that provides the desired therapeutic effect without significant toxicity.

  • Severity of Impairment: The more severe the renal impairment, the lower the starting dose should be. For animals with a creatinine clearance below 30 mL/min, a dose reduction of at least 50% from the standard therapeutic dose is often recommended for ACE inhibitors in clinical practice.[10]

Q2: What are the key parameters to monitor to assess the efficacy and safety of quinaprilat in my animal model?

A2: A comprehensive monitoring plan is crucial for a successful study.

Parameter Category Specific Parameters Frequency of Monitoring
Renal Function Serum Creatinine, Blood Urea Nitrogen (BUN), Urinary Protein-to-Creatinine RatioBaseline (before treatment), and then weekly or bi-weekly.[11][12][13][14]
Electrolytes Serum Potassium, Serum SodiumBaseline, and then weekly for the first month, especially after dose adjustments.[6][13]
Hematology Complete Blood Count (CBC)Baseline and at the end of the study, or if signs of anemia are observed.
Hemodynamics Blood Pressure (if feasible)Baseline and periodically, especially during the initial dosing period.
General Health Body Weight, Food and Water Intake, Clinical Signs (e.g., lethargy, edema)Daily or several times a week.

Q3: What are the best practices for preparing and administering this compound to laboratory animals?

A3:

  • Formulation: this compound is typically a powder. For oral administration, it can be dissolved or suspended in a suitable vehicle like sterile water or a 0.5% methylcellulose solution. Ensure the formulation is homogenous, especially if it is a suspension.

  • Route of Administration: Oral gavage is a common method for precise dosing in rodents. Intraperitoneal injections have also been used.[9] The chosen route should be consistent throughout the study.

  • Volume and Concentration: The volume administered should be appropriate for the size of the animal to avoid discomfort or injury. The concentration should be calculated to deliver the desired dose in that volume.

Experimental Protocols

5/6 Ablation-Infarction Model of Chronic Kidney Disease in Rats

This surgical model induces a progressive decline in renal function.

  • Anesthesia and Analgesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Administer a pre-operative analgesic.

  • Surgical Preparation: Shave and disinfect the surgical area on the left flank.

  • Kidney Exposure: Make a flank incision to expose the left kidney.

  • Ligation of Renal Artery Branches: Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.

  • Closure: Close the muscle and skin layers with sutures.

  • Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery.

  • Second Surgery (Contralateral Nephrectomy): One to two weeks after the first surgery, perform a right nephrectomy (removal of the right kidney) through a right flank incision.

  • Confirmation of Renal Impairment: Allow the animal to recover for 2-4 weeks. Confirm the development of renal impairment by measuring serum creatinine, BUN, and proteinuria before initiating treatment.

Cisplatin-Induced Acute Kidney Injury Model in Rats

This model induces acute tubular necrosis.

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Baseline Measurements: Collect baseline blood and urine samples to measure renal function parameters.

  • Cisplatin Administration: Administer a single intraperitoneal injection of cisplatin. A common dose to induce moderate to severe AKI is 5-7 mg/kg.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, lethargy).

  • Endpoint: The peak of kidney injury typically occurs 3-5 days after cisplatin administration. At this time, collect blood and kidney tissue for analysis.

Visualizations

Renin-Angiotensin-Aldosterone System (RAAS) and Quinaprilat's Mechanism of Action

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone (from Adrenal Cortex) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction SodiumWaterRetention Sodium & Water Retention Aldosterone->SodiumWaterRetention Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP SodiumWaterRetention->IncreasedBP Quinaprilat Quinaprilat Quinaprilat->ACE Inhibits

Experimental Workflow for Quinaprilat Dosage Refinement

Experimental_Workflow start Start model Induce Renal Impairment Model (e.g., 5/6 Nephrectomy) start->model baseline Baseline Measurements (SCr, BUN, Proteinuria) model->baseline randomize Randomize Animals into Dose Groups baseline->randomize treat Administer Quinaprilat (Dose Titration) randomize->treat monitor Monitor Renal Function, Electrolytes, Blood Pressure treat->monitor endpoint Endpoint Analysis (Histopathology, Biomarkers) monitor->endpoint data Data Analysis & Dosage Refinement endpoint->data end End data->end

Bradykinin and Nitric Oxide Signaling Pathway

Bradykinin_Pathway ACE Angiotensin-Converting Enzyme (ACE) Quinaprilat Quinaprilat Quinaprilat->ACE Inhibits Bradykinin Bradykinin Inactive Inactive Peptides Bradykinin->Inactive Degradation by ACE B2R Bradykinin B2 Receptor (on Endothelial Cells) Bradykinin->B2R Activates eNOS eNOS Activation B2R->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

References

Technical Support Center: Enhancing Oral Bioavailability of Quinaprilat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of quinaprilat in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does quinaprilat have poor oral bioavailability?

A1: Quinaprilat, the active diacid metabolite of the prodrug quinapril, exhibits poor oral bioavailability primarily due to its physicochemical properties. As a diacid, it is highly polar and hydrophilic, which limits its ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes. While quinapril itself has an oral absorption of approximately 60%, the direct oral absorption of quinaprilat is significantly lower.[1][2]

Q2: What is the role of the prodrug quinapril in overcoming this issue?

A2: Quinapril is an ethyl ester prodrug of quinaprilat.[3] This esterification increases the lipophilicity of the molecule, allowing for better absorption through the intestinal wall after oral administration.[4] Following absorption, quinapril is rapidly and extensively hydrolyzed by esterases in the liver and other tissues to form the active metabolite, quinaprilat.[2][5][6] This prodrug strategy is a common and effective method to improve the oral delivery of poorly absorbed active pharmaceutical ingredients.[7][8][9]

Q3: Are intestinal transporters involved in the absorption of quinaprilat?

A3: The role of intestinal transporters in quinaprilat absorption is a subject of investigation. Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are present in the intestinal epithelium and actively pump substrates back into the intestinal lumen, thereby reducing their net absorption.[10][11][12] While specific studies on quinaprilat as a substrate for these transporters are not extensively detailed in the provided results, it is a plausible mechanism contributing to its poor oral bioavailability that warrants experimental investigation.

Q4: What are the key pharmacokinetic parameters of quinapril and quinaprilat?

A4: Following oral administration of quinapril, it is rapidly absorbed, with peak plasma concentrations (Tmax) occurring within one hour.[1][13] Quinapril is then converted to quinaprilat, which reaches its peak plasma concentration in approximately two hours.[2] The elimination half-life of quinaprilat is around two to three hours.[2][5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments aimed at improving the oral bioavailability of quinaprilat.

Problem Possible Causes Troubleshooting Suggestions
Low quinaprilat concentration in plasma after oral administration of quinapril. Incomplete hydrolysis of the quinapril prodrug.- Ensure the animal model used has sufficient esterase activity. - Co-administer an esterase inhibitor as a negative control to confirm the necessity of hydrolysis. - Analyze plasma for both quinapril and quinaprilat to assess the extent of conversion.[14][15]
Poor absorption of quinapril.- Investigate the impact of food; high-fat meals can reduce quinapril absorption.[13] - Evaluate different formulation strategies for quinapril, such as fast-dissolving oral films or sustained-release tablets, to enhance its dissolution and absorption.[16][17] - Consider co-administration with permeation enhancers, though potential toxicity must be evaluated.[18][19][20][21]
High variability in quinaprilat plasma concentrations between subjects. Genetic polymorphisms in drug transporters or metabolizing enzymes.- Use a genetically homogeneous animal strain for in vivo experiments. - Increase the number of subjects per group to improve statistical power.
Inconsistent dosing or sampling technique.- Ensure accurate and consistent oral gavage technique. - Standardize fasting and feeding protocols for all animals. - Adhere to a strict blood sampling schedule.
Low permeability of quinaprilat in in vitro Caco-2 cell assays. Quinaprilat is inherently hydrophilic and does not readily cross cell membranes.- This is an expected result and confirms the rationale for using a prodrug approach. - Use the Caco-2 model to screen for the effectiveness of permeation enhancers or novel formulations designed to improve quinaprilat transport.[18][19][20][21]
Active efflux of quinaprilat by transporters like P-gp.- Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) in Caco-2 cells to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[22] - Co-incubate with known inhibitors of P-gp (e.g., verapamil) or BCRP to see if the permeability of quinaprilat increases.[22]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for quinapril and quinaprilat.

Parameter Quinapril Quinaprilat Reference
Oral Absorption ~60%Poor[2]
Time to Peak Plasma Concentration (Tmax) ~1 hour~2-2.5 hours[2][13]
Plasma Protein Binding ~97%~97%[13]
Elimination Half-life ~0.8 hours~1.9-3 hours[2][5][23]
Route of Elimination Primarily renal excretion of metabolitesPrimarily renal excretion[13]

Experimental Protocols

In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of quinaprilat and the potential for active efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[22][24]

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[25]

  • Permeability Assessment:

    • The test compound (quinaprilat) is added to the apical (donor) compartment.

    • Samples are taken from the basolateral (receiver) compartment at predetermined time points.

    • For bidirectional transport studies, the compound is added to the basolateral compartment, and samples are taken from the apical compartment.

  • Sample Analysis: The concentration of quinaprilat in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.[14][26]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp in the basolateral-to-apical direction by the Papp in the apical-to-basolateral direction.[22]

In Vivo Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of quinapril and quinaprilat following oral administration of quinapril.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[27][28]

  • Dosing: Quinapril is formulated in a suitable vehicle and administered to fasted rats via oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Sample Analysis: Plasma concentrations of quinapril and quinaprilat are determined using a validated LC-MS/MS method.[14][15]

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life are calculated using appropriate software.

Visualizations

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Epithelial Cell cluster_blood Systemic Circulation Quinapril Quinapril (Oral Dose) Quinapril_absorbed Quinapril Quinapril->Quinapril_absorbed Passive Diffusion Quinaprilat_formed Quinaprilat (via Esterases) Quinapril_absorbed->Quinaprilat_formed Hydrolysis Quinapril_blood Quinapril Quinapril_absorbed->Quinapril_blood Absorption Efflux_Pump Efflux Transporters (e.g., P-gp) Quinaprilat_formed->Efflux_Pump Substrate Binding Quinaprilat_blood Quinaprilat Quinaprilat_formed->Quinaprilat_blood Absorption Efflux_Pump->Quinapril Efflux

Caption: Absorption and metabolism of oral quinapril.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Bioanalysis Caco2 Caco-2 Permeability Assay Efflux Efflux Transporter Interaction Study Caco2->Efflux Assess Efflux Ratio LCMS LC-MS/MS Quantification of Quinapril & Quinaprilat Caco2->LCMS Efflux->LCMS PK_Study Rodent Pharmacokinetic Study Formulation Formulation Development (e.g., Nanoformulation, Permeation Enhancers) PK_Study->Formulation Optimize Formulation PK_Study->LCMS Formulation->PK_Study Data_Analysis Data Analysis & Interpretation LCMS->Data_Analysis Calculate PK Parameters & Permeability

Caption: Experimental workflow for bioavailability assessment.

References

Technical Support Center: Synthesis of High-Purity Quinaprilat Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity quinaprilat hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

This compound is typically synthesized by the hydrolysis of the ethyl ester group of quinapril or its hydrochloride salt.[1] This reaction is usually carried out in an aqueous medium under acidic or basic conditions, followed by crystallization to isolate the diacid as a hydrate.

Q2: What are the critical impurities to monitor during the synthesis of this compound?

The primary impurities of concern are the diketopiperazine (DKP) impurity, unreacted quinapril, and epimerization isomers.[2] The DKP impurity is formed through intramolecular cyclization and is a major degradation product.[3] Its formation is accelerated by heat and can occur during both the synthesis and drying stages.[3]

Q3: How can the formation of the diketopiperazine (DKP) impurity be minimized?

Minimizing DKP formation requires careful control of reaction conditions. In the solid state, the escape of hydrogen chloride is a rate-limiting step for its formation from quinapril hydrochloride, while in solution, a higher pH can accelerate the formation of quinapril zwitterions, which then cyclize.[3] Strategies to reduce DKP formation include using stable salt forms of quinapril, such as the tris(hydroxymethyl)amino methane salt, and minimizing intramolecular interactions by selecting appropriate solvents that can form intermolecular hydrogen bonds with the quinapril molecule.[3]

Q4: What are the recommended analytical techniques for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for determining the purity of this compound and quantifying impurities.[2] For characterizing the solid-state properties, including polymorphism and hydration state, X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential.[4][5][6]

Troubleshooting Guides

Low Yield During Crystallization
Potential Cause Troubleshooting Step
Excessive solvent used If the mother liquor still contains a significant amount of product, concentrate the solution and attempt a second crystallization.[7]
Inappropriate solvent system Conduct solubility tests to identify a solvent in which quinaprilat has high solubility at elevated temperatures and low solubility at room or lower temperatures.[8]
Rapid cooling Allow the solution to cool slowly and undisturbed to facilitate gradual crystal growth.[8][9]
Crystallization did not initiate Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.[10]
Poor Purity of Crystallized Product
Potential Cause Troubleshooting Step
Incomplete hydrolysis Monitor the hydrolysis reaction using HPLC to ensure all the starting quinapril has been converted to quinaprilat before proceeding with crystallization.
Co-precipitation of impurities Ensure a slow cooling rate during crystallization to allow for the selective incorporation of this compound into the crystal lattice.[8]
Surface contamination Wash the filtered crystals with a minimal amount of ice-cold solvent to remove residual mother liquor containing dissolved impurities.[10]
Formation of an unstable polymorph or amorphous material Control the crystallization conditions (solvent, temperature, cooling rate) to selectively crystallize the desired stable hydrate form. Characterize the solid form using XRPD.[5]
Formation of an Oil Instead of Crystals
Potential Cause Troubleshooting Step
High concentration of impurities Purify the crude quinaprilat solution before crystallization, for example, by using a charcoal treatment to remove colored impurities.[7]
Solution is supersaturated at a temperature above the melting point of the product Use a larger volume of solvent to ensure the compound remains in solution at a lower temperature before crystallization begins.[7]
Inappropriate solvent Experiment with different solvent systems. The choice of solvent can significantly impact the crystallization outcome.[11]

Experimental Protocols

Hydrolysis of Quinapril Hydrochloride to this compound

A general laboratory-scale procedure for the hydrolysis of quinapril hydrochloride is as follows:

  • Dissolve quinapril hydrochloride in a suitable aqueous solvent system.

  • Adjust the pH of the solution to the desired level (acidic or basic) to facilitate hydrolysis of the ethyl ester.

  • Heat the reaction mixture and monitor the progress of the reaction by HPLC until the disappearance of the quinapril peak.

  • Upon completion, adjust the pH to the isoelectric point of quinaprilat to minimize its solubility.

  • Initiate crystallization by cooling the solution.

Purification by Recrystallization

A standard recrystallization protocol to improve the purity of this compound:

  • Select a suitable solvent system where this compound exhibits a significant difference in solubility between hot and cold conditions.

  • Dissolve the crude this compound in a minimal amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the ice-cold solvent.

  • Dry the crystals under appropriate conditions (e.g., vacuum at a controlled temperature) to obtain the stable hydrate form without inducing degradation.

Data Presentation

Table 1: Common Impurities in Quinaprilat Synthesis

Impurity NameStructureFormation PathwayControl Strategy
Quinapril Diketopiperazine (DKP) (Structure not available)Intramolecular cyclization of quinapril.[3]Control of temperature and pH during synthesis and drying.[3]
Quinapril (Structure not available)Incomplete hydrolysis of the ethyl ester.Ensure complete reaction by monitoring with HPLC.
Epimeric Impurities (Structure not available)Epimerization under acidic or basic conditions.[2]Careful control of pH and temperature during hydrolysis.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_impurities Impurity Formation Quinapril_HCl Quinapril HCl Hydrolysis Hydrolysis (Aqueous Acid/Base) Quinapril_HCl->Hydrolysis Crude_Quinaprilat Crude Quinaprilat Solution Hydrolysis->Crude_Quinaprilat DKP DKP Formation Hydrolysis->DKP Incomplete_Reaction Incomplete Hydrolysis Hydrolysis->Incomplete_Reaction Epimerization Epimerization Hydrolysis->Epimerization Crystallization Crystallization Crude_Quinaprilat->Crystallization Filtration_Washing Filtration & Washing Crystallization->Filtration_Washing Drying Drying Filtration_Washing->Drying High_Purity_Product High-Purity This compound Drying->High_Purity_Product Analysis Purity & Polymorph Analysis (HPLC, XRPD, DSC, TGA) High_Purity_Product->Analysis Troubleshooting_Tree cluster_yield Low Yield cluster_purity Low Purity cluster_oiling Oiling Out Start Crystallization Issue Yield_Check Check Mother Liquor for Product Start->Yield_Check Low Yield Purity_Check Analyze Impurity Profile (HPLC) Start->Purity_Check Low Purity Oiling_Check Observe Solution During Cooling Start->Oiling_Check Oiling Out Yield_Yes Concentrate & Recrystallize Yield_Check->Yield_Yes Product Present Yield_No Optimize Solvent & Cooling Rate Yield_Check->Yield_No No Product Purity_Incomplete Ensure Complete Hydrolysis Purity_Check->Purity_Incomplete Starting Material Present Purity_CoPrecipitation Slow Down Cooling Rate Purity_Check->Purity_CoPrecipitation Other Impurities Oiling_Impurity Purify Crude Material (e.g., Charcoal) Oiling_Check->Oiling_Impurity Colored Solution Oiling_Solvent Increase Solvent Volume / Change Solvent Oiling_Check->Oiling_Solvent Clear Solution

References

avoiding common pitfalls in quinaprilat hydrate research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in experiments involving quinaprilat hydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: Quinaprilat is the active metabolite of the prodrug quinapril.[1] It is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[2] Its primary mechanism of action is to block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby exerting antihypertensive effects.[2] Quinaprilat also inhibits the degradation of bradykinin, a vasodilator.

Q2: What is the significance of the "hydrate" form? A2: The "hydrate" indicates that water molecules are incorporated into the crystal structure of the compound. This can significantly impact the material's physicochemical properties, including its stability, solubility, and dissolution rate compared to the anhydrous form.[3] Heating a hydrate can remove the water of hydration, yielding an anhydrous compound which may have different properties.[4] It is crucial to be aware of the hydration state as it can affect experimental reproducibility.

Q3: How should solid this compound and its solutions be stored? A3: Stock solutions should be stored under recommended conditions, such as at -80°C for up to 6 months or -20°C for up to 1 month, sealed away from moisture.[5] Repeated freeze-thaw cycles should be avoided.[6] Solid this compound is susceptible to degradation in the presence of humidity and high temperatures.[7][8] Therefore, it should be stored in a desiccated, temperature-controlled environment.

Data Presentation: Physicochemical Properties & Analytical Conditions

Quantitative data is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₃H₂₈N₂O₆[1]
Average Mass428.485 Da[1]
Predicted Water Solubility0.0359 mg/mL[1]
Predicted logP0.81[1]
Strongest Acidic pKa3.07[1]
Strongest Basic pKa7.8[1]

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventMiscibility/SolubilityNotes
WaterVery low predicted solubility (0.0359 mg/mL)[1]May require pH adjustment or co-solvents for higher concentrations.
DMSOSolubleA common solvent for preparing high-concentration stock solutions.[5]
EthanolLikely solublePolar protic solvent, often used in drug formulations.
MethanolLikely solubleUsed in mobile phases for HPLC analysis.[9]
AcetonitrileLikely solubleUsed in mobile phases for HPLC analysis.[9][10]
PEG300 / Corn OilUsed as co-solventsCan be used in combination with DMSO for in vivo formulations of the prodrug, suggesting utility for poorly soluble compounds.[5]

Note: Experimental solubility data for this compound is limited. Solubility should be determined empirically for your specific experimental conditions.

Table 3: Example HPLC Conditions for Quinaprilat Analysis in Biological Matrices

ParameterCondition 1: Urine AnalysisCondition 2: Plasma Analysis
Column µBondapak C18 (300 x 3.9 mm, 10-µm)C18 Symmetry
Mobile Phase 1-propanol–acetonitrile–10mM phosphoric acid (20:15:78, v/v/v)Tetrabutyl ammonium hydrogensulfate (10 mM, pH 7)–acetonitrile (25:75, v/v)
Flow Rate 1.0 mL/minNot specified
Detection UV at 206 nmUV at 215 nm
Sample Prep Solid-Phase Extraction (C8 cartridges)Solid-Phase Extraction (C18 cartridges)
Source [9][10]

Troubleshooting Guides

Section 1: Compound Handling and Solution Preparation

Q: My this compound is not dissolving in my aqueous buffer. What can I do? A: this compound has very low predicted water solubility.[1]

  • Check the pH: Quinaprilat is a dicarboxylic acid. Adjusting the pH of your buffer away from its isoelectric point may increase solubility. Try adjusting the pH to slightly alkaline conditions (e.g., pH 7.4-8.0), which should deprotonate the carboxylic acid groups and enhance solubility.

  • Use a Co-solvent: For stock solutions, use an organic solvent like DMSO.[5] You can then dilute this stock into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to affect your experiment (typically <0.5%).

  • Sonication/Heating: Gentle heating and/or sonication can aid dissolution.[5] However, be cautious, as prolonged exposure to high temperatures can cause degradation.[8][11]

Q: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer. How can I prevent this? A: This indicates that the compound has crashed out of solution upon changing the solvent environment, a common issue for poorly soluble compounds.

  • Decrease Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.

  • Use Surfactants or Solubilizers: For in vivo formulations, co-solvents like PEG300 and a small percentage of a surfactant like Tween-80 can be used to maintain solubility.[5] For in vitro assays, ensure any such additives do not interfere with the assay itself.

  • Prepare Fresh: Due to potential instability and solubility issues in aqueous media, it is best practice to prepare working solutions fresh for each experiment by diluting a high-concentration stock.

Q: How can I confirm the hydration state of my compound and why does it matter? A: The hydration state affects the molecular weight of the compound, which is critical for preparing solutions of a specific molarity. It can also influence stability and solubility.[3]

  • Verification: Techniques like Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), or Karl Fischer titration can determine the hydration state. PXRD can differentiate between hydrated and dehydrated forms by showing changes in the crystal lattice.[3]

  • Practical Approach: If you cannot verify the hydration state, purchase from a reputable supplier that provides a certificate of analysis with this information. Always use the molecular weight of the hydrate form (e.g., 428.485 g/mol for the monohydrate) for calculations.[1] Be aware that heating the compound (e.g., to aid dissolution) could cause dehydration, potentially altering its properties.[4]

Section 2: In Vitro ACE Inhibition Assays

Q: My IC₅₀ values for quinaprilat are inconsistent between experiments. What are the common causes? A: Inconsistent IC₅₀ values often stem from variability in assay conditions or reagent integrity.

  • Enzyme Activity: Ensure the ACE enzyme has consistent activity. Avoid repeated freeze-thaw cycles of the enzyme stock and prepare fresh dilutions for each experiment.[6]

  • Substrate Stability: Some fluorescent or colorimetric substrates are light-sensitive or unstable in certain buffers. Prepare substrate solutions fresh and protect them from light.

  • Incubation Times: Precisely control all incubation times and temperatures, as the enzymatic reaction is kinetic.[12][13]

  • pH Control: The activity of ACE is pH-dependent. Ensure your assay buffer is robust and maintains a stable pH (typically pH 8.3) throughout the experiment.[12]

  • Compound Stability: Quinaprilat may degrade in aqueous solutions over time, especially at non-optimal pH or elevated temperatures.[8][14] Prepare serial dilutions of the inhibitor just before use.

Q: I am observing high background signals or false positives in my screening assay. What should I check? A: High background can be caused by compound interference or reagent issues.

  • Compound Interference: Test your compound in a control well without the ACE enzyme. Some compounds can absorb light or fluoresce at the same wavelengths used for detection, leading to false readings.

  • Reducing Agents: Assay formats that use tetrazolium salts are susceptible to interference from reducing compounds, which can cause non-enzymatic color change.[15] Check if quinaprilat or any buffer components have reducing properties that could interfere.

  • Solvent Effects: High concentrations of organic solvents (like DMSO) can inhibit enzyme activity or interfere with the assay.[6] Ensure the final solvent concentration is consistent across all wells and below the tolerance level for your specific assay.

Section 3: Cell-Based Assays

Q: My cell viability results are highly variable after treating with quinaprilat. A: Variability in cell-based assays is a common challenge.[13]

  • Cell Seeding Density: Ensure a uniform number of cells is seeded in each well. Inconsistent cell density is a major source of variability.[16] Perform a cell count before plating and use proper pipetting techniques.

  • Incubation Time: Optimize the drug incubation time. For longer incubations, consider the stability of quinaprilat in the culture medium and whether the medium needs to be replaced with fresh drug.[17]

  • Assay Choice: The sensitivity of viability assays varies. An ATP-based assay (e.g., CellTiter-Glo®) is generally more sensitive than metabolic assays like MTT or MTS, especially at low cell numbers.[18]

  • Edge Effects: Cells in the outer wells of a microtiter plate can behave differently due to temperature and humidity gradients ("edge effects"). Avoid using the outermost wells for experimental samples or ensure proper humidification in the incubator.

Q: How do I know if the observed effect is due to ACE inhibition or general cytotoxicity? A: This is a critical question in drug research.

  • Dose-Response Curve: A standard cytotoxicity assay (e.g., MTS, CellTiter-Glo®) will help you determine the concentration range at which quinaprilat affects cell viability.

  • Control Compounds: Include a negative control (vehicle only) and a positive control for cytotoxicity. Also, using an inactive analog of quinaprilat, if available, can help demonstrate that the observed cellular effect is specific to ACE inhibition.

  • Target Engagement: If possible, measure the activity of ACE within the cells or a downstream biomarker of the renin-angiotensin system to confirm that quinaprilat is engaging its target at the concentrations used.

Section 4: Analytical & HPLC Troubleshooting

Q: I am trying to quantify quinaprilat from plasma/urine and my recovery is low. A: Low recovery from biological matrices is often due to inefficient extraction or degradation during sample processing.

  • Optimize SPE: Solid-phase extraction (SPE) is commonly used for cleanup.[10][19] Ensure the pH of the sample is optimized for binding to the SPE cartridge (C8 or C18). Elution efficiency depends on using a solvent mixture strong enough to displace the analyte; this may require testing different percentages of organic solvent (e.g., methanol or acetonitrile).[20]

  • Prevent Degradation: ACE inhibitors can be unstable. Keep biological samples on ice or frozen until analysis. The pH of the sample may need to be adjusted to improve stability during storage and extraction.

Q: I am seeing extraneous or "ghost" peaks in my HPLC chromatogram. A: Ghost peaks can originate from the sample, mobile phase, or the HPLC system itself.[21]

  • Mobile Phase: Use high-purity (HPLC-grade) solvents and water. Contaminants in the water or solvents are a common source of ghost peaks, especially in gradient elution.[21] Degas the mobile phase thoroughly.

  • Sample Matrix: Endogenous compounds from biological samples (plasma, urine) can co-elute with your analyte.[9] Improve your sample cleanup procedure (e.g., by optimizing the wash steps in your SPE protocol).

  • System Contamination: A contaminated guard column or analytical column can introduce peaks. Implement a regular column flushing and system cleaning protocol.

Experimental Protocols

Protocol 1: In Vitro ACE Inhibition Assay (Colorimetric)

This protocol is adapted from methods using hippuryl-histidyl-leucine (HHL) as a substrate.[12][22] The reaction is stopped, and the resulting hippuric acid (HA) is quantified.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium phosphate buffer with 300 mM NaCl, pH 8.3.

    • ACE Enzyme Solution: Prepare a 100 mU/mL solution of ACE from rabbit lung in Assay Buffer. Prepare fresh daily and keep on ice.[12]

    • Substrate Solution: Prepare a 5 mM solution of HHL in Assay Buffer.

    • Inhibitor (Quinaprilat): Prepare a 1 mM stock solution in DMSO. Perform serial dilutions in Assay Buffer to achieve the desired final concentrations.

    • Stop Solution: 1 M HCl.

    • Extraction Solvent: Ethyl acetate.

  • Assay Procedure (in microcentrifuge tubes):

    • Add 40 µL of Assay Buffer (for control) or quinaprilat solution at various concentrations to each tube.

    • Add 20 µL of the ACE enzyme solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.[12]

    • Start the reaction by adding 100 µL of the HHL substrate solution.

    • Incubate at 37°C for 45 minutes.[12]

    • Stop the reaction by adding 150 µL of 1 M HCl.

    • Add 1 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds to extract the hippuric acid.

    • Centrifuge at 10,000 x g for 10 minutes to separate the phases.[12]

    • Carefully transfer 800 µL of the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid in 1 mL of Assay Buffer.

  • Quantification:

    • Measure the absorbance of the re-dissolved solution at 228 nm using a spectrophotometer.

    • Calculate the percent inhibition for each quinaprilat concentration relative to the control (no inhibitor).

    • Plot percent inhibition versus log[quinaprilat] and determine the IC₅₀ value.

Protocol 2: Cell Viability (MTS) Assay

This is a general protocol for assessing cytotoxicity in adherent cells in a 96-well plate format.[15]

  • Cell Plating:

    • Trypsinize and count cells.

    • Seed cells in a 96-well, tissue culture-treated, clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock.

    • Carefully remove the old medium from the cells and replace it with 100 µL of medium containing the desired concentrations of quinaprilat or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition:

    • Prepare the MTS reagent according to the manufacturer's instructions (e.g., Promega CellTiter 96® AQueous One Solution).

    • Add 20 µL of the MTS reagent directly to each well.[15]

    • Incubate the plate for 1 to 4 hours at 37°C, 5% CO₂. The optimal time depends on the cell type and metabolic rate and should be optimized.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the average absorbance from "medium only" background control wells.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations: Pathways and Workflows

Signaling Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin     Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE     Outcomes Vasoconstriction Aldosterone Secretion Increased Blood Pressure Angiotensin_II->Outcomes Renin Renin (from Kidney) ACE ACE Bradykinin Bradykinin Inactive_Peptides Inactive Peptides Bradykinin->Inactive_Peptides ACE Quinaprilat Quinaprilat Hydrate Quinaprilat->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and point of ACE inhibition by quinaprilat.

Experimental Workflow

assay_workflow prep Reagent Preparation (Buffer, Enzyme, Substrate) incubate Pre-incubate Enzyme with Quinaprilat prep->incubate dilute Prepare Quinaprilat Serial Dilutions dilute->incubate react Add Substrate & Start Reaction (37°C) incubate->react stop Stop Reaction (e.g., with HCl) react->stop measure Measure Product Formation (e.g., Absorbance) stop->measure analyze Data Analysis (Calculate % Inhibition, IC₅₀) measure->analyze

Caption: Experimental workflow for an in vitro ACE inhibition assay.

Troubleshooting Logic

troubleshooting_workflow start Inconsistent IC₅₀ Results check_reagents Are reagents (enzyme, substrate) prepared fresh and stored correctly? start->check_reagents check_inhibitor Are inhibitor dilutions prepared fresh for each assay? check_reagents->check_inhibitor Yes fix_reagents Action: Use fresh reagents. Avoid freeze-thaw cycles. check_reagents->fix_reagents No check_conditions Are incubation times and temperature strictly controlled? check_inhibitor->check_conditions Yes fix_inhibitor Action: Prepare fresh inhibitor dilutions immediately before use. check_inhibitor->fix_inhibitor No check_solvent Is the final DMSO concentration consistent and <0.5% in all wells? check_conditions->check_solvent Yes fix_conditions Action: Use calibrated timers and a stable incubator. check_conditions->fix_conditions No fix_solvent Action: Re-calculate dilutions. Run a solvent toxicity control. check_solvent->fix_solvent No end Problem Likely Resolved check_solvent->end Yes fix_reagents->end fix_inhibitor->end fix_conditions->end fix_solvent->end

Caption: Decision tree for troubleshooting inconsistent IC₅₀ values.

References

strategies to prevent quinaprilat hydrate adsorption to labware

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the adsorption of quinaprilat hydrate to laboratory ware. Adsorption can lead to significant loss of the analyte, resulting in inaccurate experimental data and compromised research outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this issue.

Troubleshooting Guide

Encountering issues with this compound loss? This section provides a systematic approach to troubleshooting and resolving common adsorption-related problems.

Problem: Low or inconsistent recovery of this compound in aqueous solutions.

This is a primary indicator of adsorption to labware. The following decision tree will guide you through identifying the cause and implementing a solution.

Troubleshooting_Workflow start Start: Low/Inconsistent This compound Recovery check_labware What type of labware are you using? start->check_labware glass Borosilicate Glass check_labware->glass Glass plastic Polypropylene (PP) or other plastic check_labware->plastic Plastic recommend_pp Switch to Polypropylene (PP) labware. Glass has a higher potential for ionic interactions. glass->recommend_pp silanize If glass must be used, silanize the glassware to create a hydrophobic surface and reduce ionic interactions. glass->silanize still_low_pp Is recovery still low with PP labware? plastic->still_low_pp recommend_pp->still_low_pp check_ph Check the pH of your solution. Quinaprilat is an acidic compound. still_low_pp->check_ph Yes end Problem Resolved still_low_pp->end No adjust_ph Adjust pH to be within the stable range for quinapril (pH 5.5-6.5) to minimize ionization and interaction with surfaces. check_ph->adjust_ph still_low_ph Is recovery still low after pH adjustment? adjust_ph->still_low_ph use_additives Consider using additives in your solvent. still_low_ph->use_additives Yes still_low_ph->end No bsa Add Bovine Serum Albumin (BSA) to a final concentration of 0.1-1%. use_additives->bsa detergent Add a non-ionic detergent (e.g., Tween-20 at 0.05%) for hydrophobic plastics. use_additives->detergent bsa->end detergent->end silanize->end

Caption: Troubleshooting workflow for low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: Why does this compound adsorb to labware?

A1: this compound, the active metabolite of quinapril, is a dicarboxylic acid.[1] At physiological pH, its carboxyl groups are ionized, giving the molecule a negative charge.[2] This charge can lead to electrostatic interactions with the surfaces of labware, particularly glass, which contains silanol groups (Si-OH) that can also be ionized. Adsorption can also be driven by weaker hydrophobic interactions.

Q2: Which type of labware is best for working with this compound?

A2: Polypropylene (PP) labware is generally recommended over glass for compounds prone to ionic adsorption. The surface of polypropylene is more inert and less likely to carry a charge that can interact with the ionized quinaprilat molecule. While no direct comparative studies on quinaprilat adsorption are readily available, the general principle for preventing non-specific binding of small molecules favors polypropylene over untreated glass.

Q3: Can I use glass labware if I have to?

A3: Yes, but it is highly recommended to first treat the glass surface to minimize adsorption. The most common and effective treatment is silanization, which masks the polar silanol groups on the glass surface with a hydrophobic layer, thereby reducing electrostatic interactions.[3][4]

Q4: How does pH affect this compound adsorption?

A4: The pH of the solution can significantly influence the ionization state of both the quinaprilat molecule and the labware surface. Quinapril has been shown to be most stable in a narrow pH range of 5.5-6.5.[5] Working within this pH range may reduce the degree of ionization and subsequent electrostatic adsorption.

Q5: Are there any additives I can put in my solution to prevent adsorption?

A5: Yes, adding certain molecules to your solution can help prevent adsorption by competitively binding to the labware surface.

  • Bovine Serum Albumin (BSA): Adding BSA to a final concentration of 0.1% to 1% can effectively coat the surface of both plastic and glass labware, preventing the adsorption of the drug of interest.[6]

  • Non-ionic detergents: For hydrophobic plasticware, adding a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 can help reduce hydrophobic interactions.[6]

Q6: How can I quantify the amount of this compound lost to adsorption?

A6: You can determine the extent of adsorption by measuring the concentration of this compound in your solution before and after exposure to the labware. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

Data on Adsorption Prevention Strategies

While specific quantitative data for this compound adsorption is not extensively available in published literature, the following table summarizes the general effectiveness of different labware and treatments based on studies of other small molecules with similar properties.

Labware/TreatmentMechanism of Adsorption ReductionGeneral Effectiveness for Polar/Charged Molecules
Polypropylene (PP) Inert, non-polar surface reduces electrostatic interactions.High
Borosilicate Glass (Untreated) Contains polar silanol groups that can be charged, leading to high electrostatic adsorption.Low
Silanized Glass Silanol groups are chemically masked with a hydrophobic layer, preventing ionic interactions.[3][4]High
BSA-Coated Labware BSA non-specifically adsorbs to the labware surface, blocking sites for drug adsorption.[6]High
Detergent Additives (in solution) Surfactant molecules can compete for binding sites on hydrophobic surfaces.[6]Moderate to High (for plastics)

Experimental Protocols

Here are detailed protocols for key procedures to prevent this compound adsorption.

Protocol 1: Silanization of Borosilicate Glassware

This protocol creates a hydrophobic surface on glass labware to prevent the adsorption of polar molecules.

Materials:

  • Borosilicate glassware to be treated

  • Silanizing agent (e.g., 2% dimethyldichlorosilane in a non-polar solvent like hexane or toluene)

  • Methanol

  • Toluene (or hexane)

  • Fume hood

  • Appropriate personal protective equipment (PPE): gloves, safety glasses, lab coat

  • Oven

Procedure:

  • Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent and rinse extensively with deionized water. Dry the glassware completely in an oven at 110°C for at least one hour.

  • Preparation of Silanizing Solution: In a fume hood, prepare a 2% (v/v) solution of dimethyldichlorosilane in hexane or toluene.

  • Coating:

    • Allow the dried glassware to cool to room temperature.

    • Rinse the inside surfaces of the glassware with the silanizing solution. Ensure the entire surface is coated.

    • Let the glassware stand for 5-10 minutes.

  • Rinsing:

    • Decant the silanizing solution.

    • Rinse the glassware twice with the solvent used to prepare the silanizing solution (hexane or toluene).

    • Rinse the glassware twice with methanol to remove any excess silanizing agent.

  • Drying: Dry the silanized glassware in an oven at 80-100°C for at least 20 minutes before use.

Silanization_Workflow A Clean & Dry Glassware B Prepare 2% Silanizing Solution in Fume Hood A->B C Coat Glassware with Silanizing Solution B->C D Rinse with Solvent (Hexane/Toluene) C->D E Rinse with Methanol D->E F Dry in Oven E->F

Caption: Workflow for the silanization of glassware.

Protocol 2: Coating Labware with Bovine Serum Albumin (BSA)

This protocol is a simpler alternative to silanization for creating a protein-repellent surface.[6][7]

Materials:

  • Polypropylene or glass labware

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, deionized water

Procedure:

  • Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.

  • Coating:

    • Fill or rinse the labware with the 1% BSA solution, ensuring all surfaces are in contact with the solution.

    • Incubate at room temperature for at least 1-2 hours. For more effective coating, incubate overnight at 4°C.

  • Removal of Excess BSA:

    • Aspirate the BSA solution from the labware.

    • Allow the labware to air dry or use it immediately. A small residual amount of the BSA solution will not interfere with most applications.

BSA_Coating_Workflow A Prepare 1% BSA in PBS Solution B Incubate Labware with BSA Solution (1-2h RT or O/N at 4°C) A->B C Aspirate Excess BSA Solution B->C D Air Dry or Use Immediately C->D

Caption: Workflow for coating labware with BSA.

Protocol 3: Quantification of this compound Adsorption

This protocol outlines a general method to determine the percentage of this compound lost to adsorption.

Materials:

  • This compound standard

  • Labware to be tested (e.g., polypropylene tubes, glass tubes)

  • Buffer solution (e.g., phosphate buffer, pH 6.0)

  • HPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase for HPLC analysis

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound of known concentration in the desired buffer.

  • Prepare 'Before' Sample: Take an aliquot of the stock solution and dilute it to the final working concentration. Immediately analyze this sample by HPLC to determine the initial concentration (C_initial).

  • Incubate with Labware:

    • Add a known volume of the this compound working solution to the labware being tested.

    • Incubate for a defined period that mimics your experimental conditions (e.g., 2 hours at room temperature).

  • Prepare 'After' Sample: After incubation, take an aliquot from the solution in the test labware and analyze it by HPLC to determine the final concentration (C_final).

  • Calculate Percentage Adsorption:

    • Percentage Adsorption = [(C_initial - C_final) / C_initial] * 100

Adsorption_Quantification_Workflow A Prepare Quinaprilat Stock Solution B Analyze 'Before' Sample (C_initial) by HPLC A->B C Incubate Solution in Test Labware A->C E Calculate % Adsorption: [(C_initial - C_final) / C_initial] * 100 B->E D Analyze 'After' Sample (C_final) by HPLC C->D D->E

Caption: Workflow for quantifying this compound adsorption.

References

optimizing buffer conditions for quinaprilat hydrate enzyme assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for enzyme assays involving the Angiotensin-Converting Enzyme (ACE) inhibitor, quinaprilat hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an Angiotensin-Converting Enzyme (ACE) assay?

The optimal pH for ACE activity can vary depending on the enzyme's source. While a pH of 8.3 is commonly cited for assays using rabbit lung ACE with the substrate Hippuryl-Histidyl-Leucine (HHL), values can range from 7.1 to 8.3.[1][2] For instance, ACE from sheep lung shows optimal activity at pH 7.4.[2] It is crucial to note that the optimal pH for inhibitor binding may differ from the optimal pH for enzyme activity. For example, the inhibitor enalaprilat, which is structurally similar to quinaprilat, shows more effective inhibition at pH 7.1 compared to pH 7.5 or 7.8.[3] Therefore, pH optimization is a critical step for your specific experimental conditions.

Q2: Which buffer system is recommended for an ACE inhibition assay?

Several buffer systems can be used, with HEPES and Sodium Borate being common choices.[4] Studies have shown no significant statistical difference in results between these two.[4] However, Sodium Borate may be preferred in assays where the product, hippuric acid, is extracted with ethyl acetate, as it can be more easily redissolved in water for absorbance readings.[4] Other buffers like TRIS and phosphate have also been used.[5][6] When selecting a buffer, consider its pKa, temperature sensitivity (the pH of Tris buffers is notably temperature-dependent), and potential for interaction with essential cofactors.[6][7] ACE is a zinc-dependent metalloproteinase, so avoid strong chelating agents in your buffer.

Q3: Why is sodium chloride (NaCl) typically included in the assay buffer?

ACE is a chloride-dependent enzyme.[8] The presence of chloride ions is known to activate the enzyme and accelerate the reaction rate, likely through long-range electrostatic interactions that stabilize the substrate in the active site.[8][9] Therefore, including NaCl, often at a concentration around 300 mM, is critical for achieving optimal enzyme activity.[5][10]

Q4: What are the common substrates used in ACE assays?

The choice of substrate depends on the detection method. For spectrophotometric assays, synthetic substrates like Hippuryl-Histidyl-Leucine (HHL) and N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) are widely used.[11][12] The enzymatic reaction with HHL produces hippuric acid, which can be quantified by measuring its absorbance at 228 nm after extraction.[13] For fluorometric assays, quenched fluorescent substrates are available that offer higher sensitivity and simpler protocols.[14][15]

Troubleshooting Guide

Problem: I am observing low or no enzyme activity.

  • Answer: This is a common issue that can stem from several factors related to your buffer and reagents.

    • Verify Buffer pH: Ensure your buffer's pH is within the optimal range for your specific ACE source (typically 7.4-8.3).[2] Remember to measure the pH at the experimental temperature, as it can shift.

    • Check for Chloride Ions: Confirm that your buffer contains an adequate concentration of NaCl (e.g., 300 mM) to ensure chloride-dependent activation of the enzyme.[8][10]

    • Assess Enzyme Integrity: The ACE enzyme may have degraded due to improper storage or multiple freeze-thaw cycles.[16] Use a fresh aliquot or a new batch of the enzyme to rule this out.

    • Rule out Contaminants: The presence of strong chelating agents like EDTA in any of your solutions can inactivate the enzyme by removing the essential Zn²⁺ ion from the active site.[1] Ensure all glassware and reagents are free from such contaminants.

Problem: My results are inconsistent and not reproducible.

  • Answer: Poor reproducibility often points to subtle variations in the assay conditions.

    • Buffer Stability: If using a temperature-sensitive buffer like Tris, ensure that the temperature is strictly controlled throughout the experiment, as pH fluctuations can significantly impact enzyme activity.[6]

    • Ionic Strength: The concentration of salts in your buffer can influence enzyme conformation and activity.[7] Prepare buffers carefully and consistently for all experiments.

    • Sample Precipitation: Highly acidic samples can cause the substrate to precipitate, leading to erroneous readings.[11] Adjust the pH of your sample solution to be compatible with the assay buffer before adding it to the reaction.

    • Evaporation: If using a microplate format, cover the plate during incubation to prevent evaporation, which can concentrate reactants and alter results.

Problem: The IC₅₀ value for quinaprilat is higher than expected.

  • Answer: If the inhibitor appears less potent, the buffer conditions may be favoring the enzymatic reaction over inhibitor binding.

    • Optimize pH for Inhibition: The optimal pH for quinaprilat binding might be different from the optimal pH for substrate hydrolysis.[3] Perform the assay across a range of pH values (e.g., 6.8 to 8.0) to determine the condition that yields the lowest IC₅₀ value.

    • Check Inhibitor Stock: Verify the concentration and stability of your this compound stock solution. Ensure the solvent used to dissolve the inhibitor (e.g., DMSO) is at a final concentration that does not interfere with the enzyme's activity.[11]

    • Pre-incubation Time: Ensure you are pre-incubating the enzyme with the inhibitor for a sufficient period before adding the substrate. This allows the inhibitor to bind to the enzyme's active site. A typical pre-incubation is 5-10 minutes at 37°C.[10]

Quantitative Data Summary

Table 1: Optimal pH for Angiotensin-Converting Enzyme (ACE) from Various Sources

Enzyme SourceSubstrateOptimal pHReference
Rabbit LungHHL8.3[1]
Sheep LungNot Specified7.4[2]
Human PlasmaNot Specified7.4[2]
Recombinant (CHO cells)Hip-Lys-Pro8.0[17]

Table 2: Common Buffer Systems for ACE Inhibition Assays

Buffer SystemTypical ConcentrationKey ConsiderationsReference
Sodium Borate50 - 100 mMGood for HHL assays with ethyl acetate extraction.[4][13]
HEPES50 - 100 mMGood all-purpose buffer with stable pH.[2][5]
TRIS-HCl50 - 200 mMpH is sensitive to temperature changes.[5][6]
Potassium Phosphate40 µmol - 100 mMCan chelate divalent cations; may not be ideal.[10][17]

Experimental Protocols

Protocol 1: General ACE Inhibition Assay (Spectrophotometric, HHL Substrate)

  • Prepare Reagents:

    • Assay Buffer: 100 mM Sodium Borate buffer containing 300 mM NaCl, pH 8.3.

    • Substrate Solution: 5 mM Hippuryl-Histidyl-Leucine (HHL) dissolved in the Assay Buffer.

    • Enzyme Solution: Rabbit Lung ACE diluted in Assay Buffer to a working concentration (e.g., 100 mU/mL).

    • Inhibitor (Quinaprilat) Solution: Prepare serial dilutions of this compound in the Assay Buffer.

    • Stopping Reagent: 1 M HCl.

    • Extraction Solvent: Ethyl Acetate.

  • Assay Procedure:

    • To a microcentrifuge tube, add 40 µL of the quinaprilat solution (or buffer for control).

    • Add 20 µL of the Enzyme Solution.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Start the reaction by adding 100 µL of the Substrate Solution.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by adding 150 µL of 1 M HCl.

    • Extract the product (hippuric acid) by adding 1 mL of ethyl acetate and vortexing vigorously.

    • Centrifuge to separate the phases.

    • Carefully transfer 800 µL of the upper organic layer to a new tube and evaporate the solvent.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculations:

    • Calculate the percent inhibition for each quinaprilat concentration using the formula: % Inhibition = [(Abs_control - Abs_blank) - (Abs_sample - Abs_blank)] / (Abs_control - Abs_blank) * 100

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_detection Detection cluster_analysis Analysis prep_buffer Prepare Assay Buffer (e.g., Borate, pH 8.3 + NaCl) prep_reagents Prepare Substrate (HHL), Enzyme (ACE), & Inhibitor (Quinaprilat) Solutions pre_incubate 1. Add Inhibitor + Enzyme 2. Pre-incubate at 37°C prep_reagents->pre_incubate start_reaction 3. Add Substrate (HHL) pre_incubate->start_reaction incubate 4. Incubate at 37°C start_reaction->incubate stop_reaction 5. Stop with 1M HCl incubate->stop_reaction extract 6. Extract with Ethyl Acetate stop_reaction->extract measure 7. Evaporate & Re-dissolve 8. Measure Absorbance at 228 nm extract->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for a typical ACE inhibition assay.

Troubleshooting_Tree start Problem: Low or No Enzyme Activity q_ph Is buffer pH correct (e.g., 7.4-8.3)? start->q_ph q_nacl Does buffer contain ~300 mM NaCl? q_ph->q_nacl Yes sol_ph Adjust pH at assay temperature. q_ph->sol_ph No q_enzyme Is enzyme aliquot fresh? (No multiple freeze-thaws) q_nacl->q_enzyme Yes sol_nacl Add NaCl to buffer. q_nacl->sol_nacl No q_chelator Potential contamination with chelators (e.g., EDTA)? q_enzyme->q_chelator Yes sol_enzyme Use a new enzyme aliquot. q_enzyme->sol_enzyme No sol_chelator Use fresh, high-purity reagents and clean glassware. q_chelator->sol_chelator Yes end_node Activity Restored q_chelator->end_node No sol_ph->end_node sol_nacl->end_node sol_enzyme->end_node sol_chelator->end_node RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I (Inactive) Angiotensinogen->AngI   AngII Angiotensin II (Active) AngI->AngII   Effects Vasoconstriction Aldosterone Release (Increased Blood Pressure) AngII->Effects Renin Renin Renin->AngI ACE ACE ACE->AngII Quinaprilat Quinaprilat (Inhibitor) Quinaprilat->ACE Inhibits

References

troubleshooting variability in quinaprilat hydrate experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving quinaprilat hydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Quinaprilat is the active metabolite of the prodrug quinapril.[1][2] It is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[2][3] The primary mechanism of action involves blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3] This leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion.[2][3] Quinaprilat is the dicarboxylic acid form and is used in research to study the effects of ACE inhibition on the renin-angiotensin-aldosterone system.[2][4]

Q2: What are the primary degradation pathways for quinaprilat and its prodrug, quinapril?

A2: Quinapril and quinaprilat are susceptible to chemical degradation, primarily through two pathways:

  • Hydrolysis: The ester group in quinapril can be hydrolyzed to form quinaprilat.[5][6]

  • Intramolecular Cyclization: Both quinapril and quinaprilat can undergo intramolecular cyclization to form diketopiperazine (DKP) derivatives.[5][7] These degradation reactions are significantly influenced by factors such as temperature, humidity, and pH.[6][8]

Q3: How critical are storage conditions for the stability of this compound?

A3: Storage conditions are critical. Quinapril hydrochloride, the precursor to quinaprilat, is known to be unstable under increased temperature and relative humidity (RH).[5][6] The amorphous form, in particular, is highly sensitive to moisture.[7][9] As a hydrate, the compound's water content is integral to its crystal structure, but exposure to high humidity can lead to further water sorption, potentially accelerating degradation.[10][11] For optimal stability, this compound should be stored in a tightly sealed container at controlled room temperature or as recommended by the supplier, protected from moisture and high temperatures.

Q4: What are the key solubility characteristics of this compound?

A4: Quinaprilat has a low water solubility, which can present challenges in preparing stock solutions for experiments.[12] The solubility of hydrates can also differ significantly from their anhydrous counterparts, and this property is crucial for bioavailability and dissolution rates.[13][14] Variability in the hydration state or the presence of different polymorphic forms can lead to inconsistent dissolution and, consequently, variable experimental results.[13]

Q5: My vial of this compound shows a slight weight gain over time. What could be the cause?

A5: This is likely due to the hygroscopic nature of the compound. Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air.[11] Even in a seemingly sealed container, repeated opening and closing can introduce atmospheric moisture. This absorbed water can affect the accurate weighing of the compound and may promote chemical degradation.[5][9] It is crucial to handle the compound in a low-humidity environment (e.g., a glove box) and to equilibrate it to room temperature before opening to prevent condensation.

Q6: Could batch-to-batch variability of this compound affect my experimental outcomes?

A6: Yes, batch-to-batch variability can be a significant factor. This can arise from differences in polymorphic form, hydration state, or impurity profile.[13] Different polymorphs of a drug can have different crystal structures, leading to variations in solubility, dissolution rate, and stability.[15] It is good practice to characterize each new batch or, at a minimum, to run qualification tests to ensure consistency with previous experiments.

Troubleshooting Guides

Guide 1: Inconsistent Analytical Results by High-Performance Liquid Chromatography (HPLC)

This guide addresses common issues observed during the quantitative analysis of quinaprilat using HPLC.

Problem: Drifting Retention Times

  • Possible Causes:

    • Inadequate Column Equilibration: The column has not reached thermal or chemical equilibrium with the mobile phase.

    • Mobile Phase Composition Change: Inaccurate preparation, evaporation of a volatile component, or improper mixing in a gradient system.[16]

    • Fluctuating Column Temperature: Lack of a column oven or inconsistent ambient temperature.[16][17]

    • Pump or Flow Rate Issues: Leaks in the pump seals or fittings, or inconsistent flow rate delivery.[17]

  • Solutions:

    • Increase the column equilibration time between runs; ensure at least 10-20 column volumes of the new mobile phase pass through before injection.[16]

    • Prepare fresh mobile phase daily. Keep solvent reservoirs covered to minimize evaporation.[16]

    • Use a thermostatically controlled column oven to maintain a consistent temperature.[17]

    • Inspect the system for leaks, especially around pump heads and fittings. Purge the pump to remove air bubbles.[16]

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Peak Tailing:

      • Interaction with active sites (silanols) on the column packing.[18]

      • Insufficient buffer capacity or incorrect mobile phase pH, leading to mixed ionization states of quinaprilat.[18]

      • Column contamination or degradation.

    • Peak Fronting:

      • Column overload due to injecting too high a concentration or volume.[17]

      • Sample solvent is stronger than the mobile phase.

  • Solutions:

    • For Tailing:

      • Adjust the mobile phase pH to fully suppress or ensure consistent ionization of quinaprilat (pKa ~3.07, 7.8).[12]

      • Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites.

      • Use a high-purity, end-capped column. Flush the column with a strong solvent to remove contaminants.[19]

    • For Fronting:

      • Reduce the sample concentration or injection volume.

      • Whenever possible, dissolve the sample in the initial mobile phase.[17]

Guide 2: Poor Reproducibility in Biological Assays

This guide addresses variability when testing the biological activity of quinaprilat.

Problem: Inconsistent Inhibition or Dose-Response Curves

  • Possible Causes:

    • Stock Solution Instability: Quinaprilat may be degrading in the aqueous buffer over the course of the experiment, especially if exposed to non-optimal pH or temperature.[8]

    • Inaccurate Concentration:

      • Incomplete dissolution of this compound when preparing the stock solution.

      • Weighing errors due to the hygroscopic nature of the compound.

    • Interaction with Assay Components: Quinaprilat may interact with proteins or other components in the assay medium, reducing its effective concentration.

  • Solutions:

    • Stock Solution:

      • Prepare fresh stock solutions for each experiment. If storage is necessary, aliquot and freeze at -20°C or -80°C and validate the stability over time.

      • Use a validated analytical method (e.g., HPLC) to confirm the concentration and purity of the stock solution before use.

    • Solution Preparation:

      • Use sonication or gentle warming to ensure complete dissolution. Visually inspect for any particulate matter.

      • For weighing, use a desiccator or a low-humidity environment. Allow the vial to equilibrate to ambient temperature before opening.

    • Assay Conditions:

      • Evaluate the stability of quinaprilat under the specific pH, temperature, and media conditions of your assay.

      • Include appropriate controls in every experiment to monitor for assay drift or variability.

Data & Protocols

Data Presentation

Table 1: Physicochemical Properties of Quinaprilat

Property Value Source
Molecular Formula C₂₃H₂₆N₂O₅ [20]
Average Molecular Weight 410.46 g/mol [20]
Water Solubility 0.0359 mg/mL [12]
pKa (Strongest Acidic) 3.07 [12]
pKa (Strongest Basic) 7.8 [12]

| logP | 0.81 |[12] |

Table 2: Common Degradation Products of Quinapril/Quinaprilat

Precursor Degradation Product Formation Pathway
Quinapril Quinaprilat Hydrolysis of ester group[5][6]
Quinapril Diketopiperazine (DKP) derivative Intramolecular cyclization[5]

| Quinaprilat | Diketopiperazine (DKP) derivative | Intramolecular cyclization[5] |

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate Mass: Determine the required mass of this compound (MW: 428.485 g/mol for the monohydrate) for your target volume.[1] Example: For 1 mL of a 10 mM solution, you need 0.428 mg.

  • Weighing: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation. Weigh the required amount in a low-humidity environment if possible.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the weighed solid.

  • Mixing: Vortex the solution thoroughly. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there is no undissolved particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Visualizations

G cluster_prodrug Prodrug cluster_active Active Metabolite cluster_degradation Degradation Products Quinapril Quinapril Quinaprilat This compound Quinapril->Quinaprilat Hydrolysis (Esterase) DKP_Q Quinapril-DKP Quinapril->DKP_Q Intramolecular Cyclization DKP_Qt Quinaprilat-DKP Quinaprilat->DKP_Qt Intramolecular Cyclization

Caption: Quinapril conversion and degradation pathways.

G cluster_prep Sample Preparation cluster_analysis Analysis Weigh 1. Weigh Compound (Control Humidity) Dissolve 2. Dissolve in Appropriate Solvent Weigh->Dissolve Dilute 3. Prepare Working Solutions Dissolve->Dilute Inject 4. HPLC/Assay Execution Dilute->Inject Critical Step: Solution Stability Acquire 5. Data Acquisition Inject->Acquire Process 6. Data Processing & Analysis Acquire->Process

Caption: General experimental workflow for quinaprilat.

G cluster_checks cluster_solutions Problem Inconsistent HPLC Results (e.g., Retention Time Drift) Check_Temp Is Column Temperature Stable? Problem->Check_Temp Check_Equil Is Column Adequately Equilibrated? Problem->Check_Equil Check_MP Is Mobile Phase Fresh & Correct? Problem->Check_MP Check_Leaks Are There System Leaks? Problem->Check_Leaks Sol_Temp Use Column Oven Check_Temp->Sol_Temp No Sol_Equil Increase Equilibration Time Check_Equil->Sol_Equil No Sol_MP Prepare Fresh Mobile Phase Check_MP->Sol_MP No Sol_Leaks Tighten Fittings, Replace Seals Check_Leaks->Sol_Leaks Yes

Caption: Troubleshooting logic for HPLC retention time variability.

References

improving the shelf-life of quinaprilat hydrate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the shelf-life of quinaprilat hydrate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in stock solutions?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. Quinaprilat is susceptible to degradation through hydrolysis and intramolecular cyclization.

Q2: What are the known degradation products of this compound?

A2: this compound can degrade into related impurities. The primary degradation pathway of its prodrug, quinapril, involves hydrolysis to quinaprilat and intramolecular cyclization to form a diketopiperazine (DKP) derivative.[1][2] While specific degradation products originating directly from quinaprilat in solution are less documented in readily available literature, it is crucial to monitor for the appearance of any new peaks during stability analysis.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: While specific solubility data for this compound in various organic solvents is not extensively published, methanol is a commonly used solvent for preparing stock solutions of quinapril and its metabolites for analytical purposes.[3] For cell culture experiments, Dimethyl Sulfoxide (DMSO) is often used to prepare concentrated stock solutions, which are then further diluted in aqueous media.

Q4: How should I store my this compound stock solutions to maximize their shelf-life?

A4: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. These conditions help to minimize degradation. For short-term storage, refrigeration at 2-8°C may be adequate, but the stability should be verified for the intended duration of use. Solutions should be stored in tightly sealed, light-protecting containers.

Q5: My this compound solution has turned cloudy or precipitated. What should I do?

A5: Cloudiness or precipitation may indicate that the compound has fallen out of solution. This can be due to the solvent choice, concentration, or storage temperature. Gently warm the solution and vortex to see if the compound redissolves. If it does not, the solution may need to be prepared fresh. It is also possible that degradation has occurred, leading to the formation of less soluble byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency/Concentration Chemical degradation due to improper storage (temperature, light), incorrect pH, or microbial contamination.- Verify storage conditions (temperature, light protection).- Ensure the pH of aqueous solutions is within a stable range.- Use sterile filtration for aqueous solutions intended for long-term storage or cell culture.- Perform a stability study to determine the degradation rate under your specific storage conditions.
Appearance of Unknown Peaks in Chromatography Degradation of this compound.- Identify the degradation products using techniques like LC-MS/MS.- Adjust storage conditions (e.g., lower temperature, protect from light) to minimize further degradation.- Re-evaluate the solvent and pH of the stock solution.
Inconsistent Experimental Results Instability of the stock solution leading to variable concentrations of the active compound.- Prepare fresh stock solutions more frequently.- Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.- Validate the stability of the stock solution over the typical duration of your experiments.
Poor Solubility Incorrect solvent or concentration is too high.- Consult literature for appropriate solvents and solubility data.- Try preparing a more dilute stock solution.- Use sonication or gentle warming to aid dissolution, but be mindful of potential thermal degradation.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution (1 mg/mL in Methanol)
  • Materials:

    • This compound powder

    • Anhydrous Methanol (HPLC grade or higher)

    • Calibrated analytical balance

    • Volumetric flask (e.g., 10 mL)

    • Pipettes

    • Vortex mixer

    • Light-protecting storage vials

  • Procedure:

    • Accurately weigh 10 mg of this compound powder using an analytical balance.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add a small volume of methanol (approximately 5 mL) to the flask.

    • Gently swirl or vortex the flask to dissolve the powder completely.

    • Once dissolved, bring the solution to the final volume of 10 mL with methanol.

    • Mix the solution thoroughly by inverting the flask several times.

    • Transfer the stock solution to a light-protecting vial for storage.

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Keep at room temperature and protect from light for a defined period.

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 70°C) for a defined period.

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Neutralize the acidic and alkaline samples if necessary.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of quinaprilat remaining at each time point.

    • Identify and quantify any degradation products formed.

    • Determine the degradation kinetics under each stress condition.

Stability-Indicating HPLC Method for Quinaprilat

The following is an example of an HPLC method that can be adapted for the analysis of quinaprilat and its degradation products. Method optimization and validation are crucial for specific applications.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted) and a suitable organic solvent like acetonitrile or methanol.
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 215-240 nm)
Injection Volume 10-20 µL
Column Temperature 25-30°C

Visualizations

degradation_pathway quinapril Quinapril quinaprilat This compound quinapril->quinaprilat Hydrolysis dkp Diketopiperazine Derivative quinapril->dkp Intramolecular Cyclization

Caption: Degradation pathway of quinapril.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acidic Hydrolysis prep_stock->acid alkali Alkaline Hydrolysis prep_stock->alkali oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photodegradation prep_stock->photo sampling Sample at Time Points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Forced degradation study workflow.

References

Validation & Comparative

A Comparative Analysis of Quinaprilat Hydrate and Enalaprilat for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the physicochemical, pharmacokinetic, and pharmacodynamic properties of two prominent angiotensin-converting enzyme inhibitors.

In the landscape of cardiovascular therapeutics, angiotensin-converting enzyme (ACE) inhibitors remain a cornerstone for the management of hypertension and heart failure. Among the active forms of these drugs, quinaprilat and enalaprilat are of significant interest to researchers and drug development professionals. This guide provides a detailed comparative analysis of quinaprilat hydrate and enalaprilat, supported by experimental data, to aid in understanding their distinct profiles.

Physicochemical Properties: A Foundation for Formulation and Activity

The physicochemical characteristics of a drug molecule are fundamental to its formulation, absorption, and interaction with its biological target. Quinaprilat and enalaprilat, both dicarboxylic acid-containing ACE inhibitors, exhibit distinct properties that influence their behavior in vitro and in vivo.

PropertyThis compoundEnalaprilat
Molecular Formula C23H28N2O6C18H24N2O5
Molecular Weight 428.48 g/mol 348.4 g/mol [1]
Water Solubility (Predicted) 0.0359 mg/mL[2]-
pKa (Strongest Acidic, Predicted) 3.07[2]-
pKa (Strongest Basic, Predicted) 7.8[2]-

Pharmacokinetic Profile: The Journey Through the Body

Quinaprilat and enalaprilat are the active metabolites of the prodrugs quinapril and enalapril, respectively. Their pharmacokinetic profiles are critical in determining their clinical application and dosing regimens. Enalaprilat is administered intravenously due to poor oral absorption, while quinapril is taken orally and then converted to quinaprilat.

ParameterQuinaprilatEnalaprilat
Route of Administration Active metabolite of oral quinapril.Intravenous injection[3].
Protein Binding ~97%[4][5]-
Metabolism Active metabolite of quinapril[6][7].Active metabolite of enalapril[6][7].
Elimination Half-life Approximately 2-3 hours (elimination), with a prolonged terminal phase of 25 hours[4][5][8].Effective half-life of approximately 11 hours[3][9][10].
Route of Elimination Primarily renal[5][8].Primarily renal[3].
Effect of Renal Impairment Elimination half-life increases as creatinine clearance decreases[5].Accumulation occurs with a creatinine clearance of <30 mL/min[3].

Pharmacodynamic Properties: Mechanism of Action and Potency

Both quinaprilat and enalaprilat exert their therapeutic effects by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This inhibition leads to reduced production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.

ParameterQuinaprilatEnalaprilat
Mechanism of Action Angiotensin-Converting Enzyme (ACE) Inhibitor[11].Angiotensin-Converting Enzyme (ACE) Inhibitor.
IC50 for ACE Inhibition 0.033 to 0.036 nM (in plasma)[12]1.94 nM[13]
Clinical Efficacy Clinically significant reductions in diastolic blood pressure, similar to enalapril[14].Effective in reducing blood pressure[15].
Tissue ACE Affinity Suggested to have a higher affinity for tissue ACE[16][17].Lower affinity for tissue ACE compared to quinaprilat[16].
Effect on Endothelial Function Improves endothelium-dependent, nitric oxide-mediated vasodilation in patients with chronic heart failure[16].Does not show the same improvement in endothelial function in the same patient population[16].

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction Inhibitors Quinaprilat Enalaprilat Inhibitors->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of quinaprilat and enalaprilat on ACE.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ACE_Solution Prepare ACE Solution Incubation Incubate ACE with Inhibitor ACE_Solution->Incubation Substrate_Solution Prepare Substrate Solution (e.g., HHL) Reaction Add Substrate to Initiate Reaction Substrate_Solution->Reaction Inhibitor_Solutions Prepare Serial Dilutions of Quinaprilat and Enalaprilat Inhibitor_Solutions->Incubation Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Quantify Product (e.g., Hippuric Acid via Spectrophotometry) Termination->Detection IC50_Calculation Calculate IC50 Values Detection->IC50_Calculation Comparison Compare Potency IC50_Calculation->Comparison

Caption: A generalized experimental workflow for determining the in vitro potency of ACE inhibitors.

Experimental Protocols

Determination of ACE Inhibitory Activity (IC50)

A common method for determining the in vitro potency of ACE inhibitors involves a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).

1. Reagent Preparation:

  • ACE Solution: Prepare a solution of angiotensin-converting enzyme from rabbit lung in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).
  • Substrate Solution: Dissolve HHL in the same buffer to a final concentration of 5 mM.
  • Inhibitor Solutions: Prepare serial dilutions of this compound and enalaprilat in the buffer to cover a range of concentrations expected to produce 20-80% inhibition.
  • Terminating Reagent: Prepare a solution to stop the enzymatic reaction, such as 1 M HCl.
  • Detection Reagent: Prepare a colorimetric reagent, for example, by reacting p-dimethylaminobenzaldehyde with the product, hippuric acid, to form a colored adduct that can be measured spectrophotometrically.

2. Assay Procedure:

  • Pre-incubate a defined amount of the ACE solution with various concentrations of the inhibitor (or buffer for the control) for a specified time (e.g., 10 minutes) at 37°C.
  • Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.
  • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 37°C.
  • Stop the reaction by adding the terminating reagent.
  • Add the detection reagent and allow color to develop.
  • Measure the absorbance of the resulting solution at the appropriate wavelength (e.g., 478 nm).

3. Data Analysis:

  • Calculate the percentage of ACE inhibition for each inhibitor concentration compared to the control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, by fitting the data to a suitable sigmoidal dose-response curve.

Conclusion

This comparative guide highlights the key differences and similarities between this compound and enalaprilat. While both are potent ACE inhibitors, their distinct physicochemical and pharmacokinetic properties, along with potential differences in tissue ACE affinity, may have implications for their clinical efficacy and formulation development. The provided experimental protocol offers a foundational method for researchers to further investigate and compare the potency of these and other ACE inhibitors. This detailed analysis serves as a valuable resource for scientists and professionals in the field of drug development, facilitating informed decisions in cardiovascular research.

References

A Head-to-Head Comparison of ACE Inhibitory Potency: Quinaprilat vs. Captopril

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences in the potency of Angiotensin-Converting Enzyme (ACE) inhibitors is critical. This guide provides a direct comparison of the ACE inhibitory potency of quinaprilat, the active metabolite of quinapril, and captopril, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of ACE Inhibitory Potency

The in vitro potency of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50%. A lower IC50 value signifies a higher inhibitory potency.

A comparative study evaluating the in vitro inhibition of ACE from guinea pig serum provides a direct assessment of the potency of quinaprilat versus captopril. The results clearly indicate that quinaprilat is a more potent inhibitor of ACE than captopril under the tested conditions.

CompoundACE SourceI50 (M)
QuinaprilatGuinea Pig Serum2.8 x 10⁻⁹
CaptoprilGuinea Pig Serum8.4 x 10⁻⁹

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Both quinaprilat and captopril exert their therapeutic effects by inhibiting the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further elevating blood pressure.

By inhibiting ACE, quinaprilat and captopril block the formation of angiotensin II. This leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in a decrease in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE ACE_Inhibitors Quinaprilat / Captopril ACE_Inhibitors->ACE

Figure 1. The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.

Experimental Protocols for Determining ACE Inhibitory Potency

The determination of the IC50 values for ACE inhibitors is performed using in vitro ACE inhibition assays. A common method involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), which is cleaved by ACE to produce hippuric acid (HA). The amount of HA produced is then quantified, often by spectrophotometry or high-performance liquid chromatography (HPLC). The inhibitory effect of a compound is determined by measuring the reduction in HA formation in the presence of the inhibitor.

A generalized protocol for an in vitro ACE inhibition assay is as follows:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., sodium borate buffer, pH 8.3) containing sodium chloride.

    • Dissolve the ACE enzyme (e.g., from rabbit lung or guinea pig serum) in the buffer to a specific concentration.

    • Prepare a solution of the synthetic substrate HHL in the buffer.

    • Prepare serial dilutions of the inhibitor compounds (quinaprilat and captopril) in the buffer.

  • Assay Procedure:

    • In a series of microcentrifuge tubes or a microplate, add a specific volume of the ACE enzyme solution.

    • To these tubes, add varying concentrations of the inhibitor solutions (quinaprilat or captopril). A control tube with no inhibitor is also prepared.

    • Pre-incubate the enzyme-inhibitor mixture at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the HHL substrate solution to each tube.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Quantification:

    • Stop the reaction by adding a strong acid, such as hydrochloric acid (HCl).

    • Extract the hippuric acid (HA) product from the aqueous solution using an organic solvent like ethyl acetate.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the dried HA in a suitable solvent.

    • Quantify the amount of HA using a spectrophotometer (measuring absorbance at a specific wavelength, e.g., 228 nm) or by HPLC.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that produces 50% inhibition of ACE activity.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - ACE Enzyme - HHL Substrate - Buffer - Inhibitors (Quinaprilat, Captopril) Mix Mix ACE and Inhibitor Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Reaction Add HHL Substrate Incubate at 37°C Preincubation->Reaction Stop Stop Reaction (add HCl) Reaction->Stop Extract Extract Hippuric Acid Stop->Extract Quantify Quantify Hippuric Acid (Spectrophotometry/HPLC) Extract->Quantify Calculate Calculate % Inhibition Determine IC50 Quantify->Calculate

Figure 2. A generalized experimental workflow for determining ACE inhibitory potency.

Conclusion

The experimental data clearly demonstrates that quinaprilat possesses a higher in vitro ACE inhibitory potency than captopril, as evidenced by its lower IC50 value. This heightened potency is a key factor for researchers and drug development professionals to consider when evaluating and comparing the efficacy of different ACE inhibitors. The methodologies outlined provide a framework for the standardized assessment of ACE inhibitory activity, ensuring reliable and reproducible results in the pursuit of novel and improved therapeutic agents for cardiovascular diseases.

A Head-to-Head Comparison of Quinaprilat and Other Leading ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of quinaprilat, the active metabolite of quinapril, with other prominent Angiotensin-Converting Enzyme (ACE) inhibitors. The following analysis is based on published experimental data to facilitate informed decisions in research and development.

I. In Vitro Potency: A Comparative Analysis

A study utilizing a radioligand binding assay in various rat tissue homogenates (aorta, brain, heart, lung, and kidney) established the following rank order of potency for the active forms of several ACE inhibitors: ramiprilat > zofenoprilat > lisinopril > enalaprilat > fosinoprilat > SQ 29,852 (a captopril analog)[1][2]. Another study confirmed the high potency of quinaprilat and benazeprilat[3].

Table 1: Relative In Vitro Potency of ACE Inhibitor Active Metabolites

RankACE Inhibitor (Active Form)Relative Potency Factor
1Ramiprilat51
2Lisinopril24
3Zofenoprilat20
4Fosinoprilat13
5Enalaprilat12
6Captopril3.5
7SQ 29,8521.0

Data adapted from a comparative study in spontaneously hypertensive rats. The relative potency is normalized to SQ 29,852.[1][2]

II. Pharmacokinetic Profiles of Active Metabolites

The clinical efficacy of an ACE inhibitor is not solely dependent on its in vitro potency but is also significantly influenced by its pharmacokinetic properties. For prodrug ACE inhibitors, such as quinapril, enalapril, benazepril, and ramipril, the pharmacokinetic profile of their active metabolites is of primary importance.[4][5] Lisinopril is a notable exception as it is administered in its active form.[4][5]

Table 2: Comparative Pharmacokinetic Parameters of ACE Inhibitor Active Metabolites

Active MetaboliteProdrugTime to Peak Concentration (Tmax) (hours)Elimination Half-life (t½) (hours)Primary Route of Elimination
Quinaprilat Quinapril~2~2-3 (initial), prolonged terminal phaseRenal[6][7][8]
Enalaprilat Enalapril~3-4~11 (effective)Renal[9]
Lisinopril -~6-8~12Renal
Ramiprilat Ramipril~2-413-17 (dose-dependent)Renal[10][11]
Benazeprilat Benazepril~1.5~10-11 (effective)Renal and Biliary[12]

Note: Pharmacokinetic parameters can vary based on patient populations (e.g., renal function, age) and study design.

III. Experimental Protocols

A. In Vitro ACE Inhibition Assay (IC50 Determination)

A common method for determining the IC50 value of an ACE inhibitor involves a spectrophotometric or fluorometric assay using a synthetic substrate.

1. Principle: The assay measures the rate of cleavage of a synthetic substrate by the ACE enzyme in the presence of varying concentrations of the inhibitor. The substrate is designed such that its cleavage results in a product that can be detected by a change in absorbance or fluorescence.

2. Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Synthetic substrate: N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycyl-glycine (FAPGG) or o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)[11][13]

  • Buffer: Tris-HCl or HEPES buffer, pH 7.5-8.3, containing NaCl and ZnCl2[4][11][13]

  • Test inhibitors (quinaprilat and other ACE inhibitors)

  • Microplate reader

3. Procedure:

  • Prepare a series of dilutions of the test inhibitor.

  • In a 96-well microplate, add the ACE enzyme solution to each well.

  • Add the different concentrations of the inhibitor to the respective wells. A control well with no inhibitor is also included.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Monitor the change in absorbance or fluorescence over time at a specific wavelength using a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • The percentage of ACE inhibition is calculated relative to the control (no inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11][13]

B. In Vivo Blood Pressure Measurement in Animal Models

1. Principle: To assess the in vivo efficacy of ACE inhibitors, their effect on blood pressure is measured in animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR).

2. Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • ACE inhibitors for oral or intravenous administration

  • Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

3. Procedure:

  • Acclimate the SHRs to the blood pressure measurement apparatus to minimize stress-induced fluctuations.

  • Record baseline blood pressure and heart rate measurements for each animal.

  • Administer the ACE inhibitor (e.g., quinapril) or vehicle control to the animals via the desired route (e.g., oral gavage).

  • Measure blood pressure and heart rate at multiple time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours).

  • The antihypertensive effect is determined by the magnitude and duration of the reduction in blood pressure compared to the vehicle-treated control group.

IV. Signaling Pathways and Experimental Workflows

The diagrams below illustrate the Renin-Angiotensin-Aldosterone System (RAAS) pathway targeted by ACE inhibitors, a typical experimental workflow for comparing these inhibitors, and the logical framework for their evaluation.

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Lungs Lungs & Other Tissues cluster_Adrenal Adrenal Gland cluster_Vessels Blood Vessels cluster_KidneyEffects Kidney Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Stimulates Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Causes Renin Renin ACE ACE Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention Promotes ACE_Inhibitors ACE Inhibitors (e.g., Quinaprilat) ACE_Inhibitors->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibitors.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis cluster_PK Pharmacokinetic Studies ACE_Assay ACE Inhibition Assay IC50 IC50 Determination ACE_Assay->IC50 Potency Potency Ranking IC50->Potency Data_Integration Data Integration & Comparison Potency->Data_Integration Animal_Model Hypertensive Animal Model (e.g., SHR) BP_Measurement Blood Pressure Measurement Animal_Model->BP_Measurement Efficacy Antihypertensive Efficacy BP_Measurement->Efficacy Efficacy->Data_Integration Dosing Drug Administration (Oral/IV) Sampling Plasma Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Parameters Pharmacokinetic Parameters (Tmax, t½, Cmax) Analysis->PK_Parameters PK_Parameters->Data_Integration

Caption: Experimental workflow for the comparative evaluation of ACE inhibitors.

Comparison_Logic cluster_Comparators Other ACE Inhibitors cluster_Criteria Comparison Criteria Quinaprilat Quinaprilat Potency In Vitro Potency (IC50) Quinaprilat->Potency Pharmacokinetics Pharmacokinetics (Tmax, t½) Quinaprilat->Pharmacokinetics Efficacy In Vivo Efficacy Quinaprilat->Efficacy Enalaprilat Enalaprilat Enalaprilat->Potency Enalaprilat->Pharmacokinetics Enalaprilat->Efficacy Lisinopril Lisinopril Lisinopril->Potency Lisinopril->Pharmacokinetics Lisinopril->Efficacy Ramiprilat Ramiprilat Ramiprilat->Potency Ramiprilat->Pharmacokinetics Ramiprilat->Efficacy Benazeprilat Benazeprilat Benazeprilat->Potency Benazeprilat->Pharmacokinetics Benazeprilat->Efficacy

Caption: Logical framework for the head-to-head comparison of ACE inhibitors.

References

A Head-to-Head Comparison of Quinaprilat and Lisinopril in Antihypertensive Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy of angiotensin-converting enzyme (ACE) inhibitors is crucial for informed decision-making. This guide provides a detailed comparison of two widely used ACE inhibitors, quinaprilat (the active metabolite of quinapril) and lisinopril, with a focus on their antihypertensive effects supported by data from side-by-side clinical studies.

Quantitative Efficacy Data

The following tables summarize the key efficacy data from comparative clinical trials of quinapril and lisinopril in patients with mild to moderate hypertension.

Table 1: Blood Pressure Reduction in Patients with Mild to Moderate Hypertension

ParameterLisinoprilQuinaprilp-valueStudy
Change in Systolic Blood Pressure (mmHg)
Clinic Measurement-20.0-24.6< 0.001Motero Carrasco et al. (1995)[1]
Ambulatory Blood Pressure Monitoring (ABPM)-30.8-10.6< 0.001Motero Carrasco et al. (1995)[1]
Change in Diastolic Blood Pressure (mmHg)
Clinic Measurement-18.8-18.0< 0.001 (Lisinopril), < 0.05 (Quinapril)Motero Carrasco et al. (1995)[1]
Ambulatory Blood Pressure Monitoring (ABPM)-11.9-3.5< 0.001 (Lisinopril), < 0.05 (Quinapril)Motero Carrasco et al. (1995)[1]

Table 2: Patient Response and Blood Pressure Control

ParameterLisinoprilQuinaprilStudy
Normalization of Diastolic Blood Pressure 83% of patients45% of patientsFogari et al. (1990)[2]
Hypertension Control (McCall Index via ABPM) 73.4% of patients62.7% of patientsMotero Carrasco et al. (1995)[1]
Sustained 24-hour Blood Pressure Control EffectiveFailed to control blood pressure after 12 hoursFogari et al. (1990)[2]

Experimental Protocols

The data presented in this guide is based on randomized clinical trials comparing the efficacy of quinapril and lisinopril in hypertensive patients. While specific protocols may vary between studies, the following represents a generalized methodology for such a trial.

1. Study Design: A randomized, single-blind or double-blind, parallel-group study is typically employed.[2]

  • Washout Period: Patients discontinue their previous antihypertensive medications and undergo a placebo run-in period (e.g., two weeks) to establish a baseline blood pressure.[2]

  • Randomization: Eligible patients are randomly assigned to receive either quinapril or lisinopril.

  • Treatment Period: Patients receive the assigned medication at a specified dose and frequency (e.g., once daily) for a defined period (e.g., 4 to 8 weeks).[2]

  • Dose Titration: If blood pressure is not adequately controlled after an initial period, the dosage of the study medication may be increased.[2]

2. Patient Population: Inclusion criteria typically involve adult patients (e.g., 18-75 years old) with a diagnosis of mild to moderate essential hypertension, defined by a sitting diastolic blood pressure within a specific range (e.g., 95-110 mmHg).[1][2]

3. Efficacy Endpoints: The primary efficacy endpoint is the change from baseline in systolic and diastolic blood pressure at the end of the treatment period. This is assessed through:

  • Clinic Blood Pressure Measurements: Blood pressure is measured at regular intervals during clinic visits using a standardized method.

  • Ambulatory Blood Pressure Monitoring (ABPM): 24-hour ABPM is used to assess the antihypertensive effect over a full day and night cycle.[1][2] Readings are typically taken every 15-30 minutes.[3]

4. Statistical Analysis: Statistical analysis is performed to compare the changes in blood pressure between the two treatment groups.[1] This may involve covariance and Chi-square tests, with a p-value of < 0.05 considered statistically significant.[1]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Both quinaprilat and lisinopril are potent inhibitors of the angiotensin-converting enzyme (ACE). Their mechanism of action is centered on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.

RAAS_Pathway cluster_0 Liver cluster_1 Kidney cluster_2 Lungs cluster_3 Adrenal Gland Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Sodium_Water_Retention Sodium and Water Retention Aldosterone->Sodium_Water_Retention Acts on Kidneys Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Direct Action Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention->Increased_BP ACE_Inhibitors Quinaprilat & Lisinopril ACE_Inhibitors->ACE

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACE inhibitors.

Experimental Workflow for Comparative Efficacy Studies

The logical flow of a clinical trial comparing the antihypertensive efficacy of two drugs is outlined below.

Experimental_Workflow Start Patient Screening (Mild to Moderate Hypertension) Washout Placebo Washout Period Start->Washout Randomization Randomization Washout->Randomization Lisinopril_Arm Lisinopril Treatment Randomization->Lisinopril_Arm Quinapril_Arm Quinapril Treatment Randomization->Quinapril_Arm BP_Monitoring1 Blood Pressure Monitoring (Clinic & ABPM) Lisinopril_Arm->BP_Monitoring1 BP_Monitoring2 Blood Pressure Monitoring (Clinic & ABPM) Quinapril_Arm->BP_Monitoring2 Data_Analysis Statistical Analysis of Blood Pressure Data BP_Monitoring1->Data_Analysis BP_Monitoring2->Data_Analysis Results Comparative Efficacy Results Data_Analysis->Results

Caption: A generalized workflow for a comparative clinical trial of antihypertensive drugs.

References

Validating the Long-Term Safety of Quinaprilat Hydrate in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical long-term safety profile of quinaprilat hydrate, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, with other selected ACE inhibitors. The information presented is based on available experimental data from preclinical studies to assist researchers and drug development professionals in evaluating the safety of this compound.

Executive Summary

This compound, a potent inhibitor of the angiotensin-converting enzyme (ACE), has undergone extensive preclinical safety evaluation. Long-term toxicology studies in animal models have generally shown that quinapril, its prodrug, is not teratogenic, carcinogenic, or mutagenic.[1][2][3][4] Its toxicity profile is considered similar to other drugs in the ACE inhibitor class.[1][2][3][4][5] This guide presents available quantitative data from chronic toxicity, carcinogenicity, and reproductive toxicity studies for quinapril and comparator ACE inhibitors, including captopril, enalapril, lisinopril, and ramipril. Detailed experimental protocols for key studies are also provided to allow for a comprehensive assessment of the methodologies used.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, within the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition leads to vasodilation and a reduction in aldosterone secretion, resulting in lower blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin:e->Angiotensin_I:w ACE ACE ACE:e->Angiotensin_II:w ACE_Inhibitors This compound & Other ACE Inhibitors ACE_Inhibitors->ACE Inhibition Chronic_Toxicity_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomization into Dose Groups (Control, Low, Mid, High) acclimatization->grouping dosing Daily Dosing (e.g., Oral Gavage for 6-12 months) grouping->dosing monitoring In-life Monitoring - Clinical Signs - Body Weight - Food/Water Consumption dosing->monitoring interim_analysis Interim Analyses (e.g., Hematology, Clinical Chemistry, Urinalysis at 3, 6, 12 months) dosing->interim_analysis necropsy Terminal Necropsy - Gross Pathology - Organ Weights dosing->necropsy histopathology Histopathological Examination (Target Organs and Tissues) necropsy->histopathology end End histopathology->end

References

A Comparative Guide to the Tissue Penetration of ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors is not solely determined by their activity in plasma but is also significantly influenced by their ability to penetrate various tissues and inhibit local ACE. This guide provides a comparative overview of the tissue penetration of different ACE inhibitors, supported by experimental data, to aid in research and development. While direct comparative studies measuring the absolute concentration of various ACE inhibitors across multiple tissues are limited, data on the inhibition of tissue ACE activity serves as a critical surrogate for assessing their tissue penetration and pharmacodynamic effects.

Quantitative Comparison of Tissue ACE Inhibition

The following table summarizes the inhibitory effects of several ACE inhibitors on ACE activity in different tissues, as determined by ex vivo studies in rats. This data provides insights into the relative tissue penetration and retention of these drugs.

ACE Inhibitor (Active Metabolite)TissueMethodKey FindingsReference
Perindoprilat (from Perindopril)Kidney (proximal tubules)Quantitative in vitro autoradiographyMarked inhibition (24% of control) at 4 hours post-dose. Partial recovery (32-63% of control) at 24 hours.[1]
Lung (parenchyma)Quantitative in vitro autoradiographyMarked inhibition (10% of control) at 4 hours post-dose. Partial recovery at 24 hours.[1]
Aorta (wall)Quantitative in vitro autoradiographyMarked inhibition (18% of control) at 4 hours post-dose. Partial recovery at 24 hours.[1]
Testis (seminiferous tubules)Quantitative in vitro autoradiographyUnaffected by perindopril administration.[1]
Lisinopril KidneyQuantitative in vitro autoradiographyMarked inhibition (11% of control level) at 4 hours post-dose.[2]
Adrenal GlandQuantitative in vitro autoradiographyMarked inhibition (8% of control level) at 4 hours post-dose.[2]
DuodenumQuantitative in vitro autoradiographyMarked inhibition (8% of control level) at 4 hours post-dose.[2]
LungQuantitative in vitro autoradiographyMarked inhibition (33% of control level) at 4 hours post-dose.[2]
Brain (circumventricular organs)Quantitative in vitro autoradiographyMarked reduction in ACE activity at 4 hours post-dose.[2]
TestisQuantitative in vitro autoradiographyLittle alteration in ACE activity (96% of control).[2]
Fosinoprilat (from Fosinopril)Large Intestine, Small Intestine, Plasma, Liver, Lungs, KidneysRadiotracer studies (14C-fosinopril)Highest concentrations found in the large intestine, followed by the small intestine, plasma, liver, lungs, and kidneys 24 hours after oral administration.[3]
Quinaprilat (from Quinapril)Widely distributed to all tissues except the brain.Preclinical studiesRapid and extensive distribution to most tissues.[4][5]
Ramiprilat (from Ramipril)Liver, Kidneys, LungsClinical pharmacokineticsMarkedly higher concentrations in the liver, kidneys, and lungs compared to blood.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key techniques used to assess the tissue penetration of ACE inhibitors.

Quantitative In Vitro Autoradiography

This technique is used to localize and quantify the binding of radiolabeled ligands to specific enzymes or receptors in tissue sections.

Protocol Summary:

  • Tissue Preparation: Laboratory animals (e.g., rats) are administered the ACE inhibitor orally. At specified time points, the animals are euthanized, and target tissues (e.g., kidney, lung, aorta, brain, testis) are rapidly excised and frozen.

  • Sectioning: The frozen tissues are sectioned into thin slices (typically 10-20 µm) using a cryostat and mounted on microscope slides.

  • Radioligand Incubation: The tissue sections are incubated with a radiolabeled ACE inhibitor, such as [125I]351A, which binds to the ACE enzyme.

  • Washing: Non-specifically bound radioligand is removed by washing the slides in buffer solutions.

  • Autoradiographic Imaging: The slides are apposed to X-ray film or a phosphor imaging plate to detect the radioactivity. The resulting autoradiograms show the distribution and density of the radioligand binding sites.

  • Quantification: The optical density of the autoradiograms is measured using a computerized densitometry system and compared to standards of known radioactivity to quantify the amount of ACE activity. The level of inhibition is determined by comparing the binding in tissues from treated animals to that of control animals.[1][2][7]

Radiotracer Studies

Radiotracer studies involve administering a radiolabeled drug to an animal to track its distribution and concentration in various tissues over time.

Protocol Summary:

  • Radiolabeling: The ACE inhibitor of interest (e.g., fosinopril) is chemically synthesized with a radioactive isotope, such as Carbon-14 (14C).

  • Administration: A single oral dose of the radiolabeled drug is administered to laboratory animals (e.g., rats).

  • Tissue Collection: At a predetermined time point (e.g., 24 hours) after administration, the animals are euthanized, and various tissues are collected.

  • Quantification of Radioactivity: The concentration of the radiolabeled drug in each tissue is determined by measuring the amount of radioactivity, typically using liquid scintillation counting. This provides a quantitative measure of the drug's distribution.[3][8]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the Renin-Angiotensin-Aldosterone System (RAAS), the primary target of ACE inhibitors, and a typical experimental workflow for assessing tissue ACE inhibition.

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Tissue Local Tissue cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (Systemic) Tissue_Angiotensin_II Tissue Angiotensin II Angiotensin_I->Tissue_Angiotensin_II Tissue ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE_Systemic ACE (Angiotensin-Converting Enzyme) Renin Renin (from Kidney) Tissue_ACE Tissue ACE Tissue_Angiotensin_II->Vasoconstriction Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE_Systemic Inhibits ACE_Inhibitor->Tissue_ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

Experimental_Workflow start Start: Animal Dosing (Oral administration of ACE inhibitor) tissue_collection Tissue Collection (At specific time points) start->tissue_collection freezing Rapid Freezing of Tissues tissue_collection->freezing sectioning Cryostat Sectioning (10-20 µm sections) freezing->sectioning incubation Radioligand Incubation ([125I]-labeled ACE inhibitor) sectioning->incubation washing Washing (Remove unbound radioligand) incubation->washing imaging Autoradiography (Exposure to film or imaging plate) washing->imaging quantification Densitometry & Quantification (Image analysis) imaging->quantification end End: Determination of Tissue ACE Inhibition quantification->end

Caption: Workflow for Quantitative In Vitro Autoradiography to assess tissue ACE inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of Quinaprilat Hydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of quinaprilat hydrate, an active metabolite of the ACE inhibitor quinapril, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks to both personnel and the ecosystem. This guide provides a procedural framework for the safe and compliant disposal of this compound.

Regulatory Framework for Pharmaceutical Waste

In the United States, the management of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Healthcare facilities and laboratories must also comply with regulations from the Drug Enforcement Administration (DEA) and state-level environmental protection agencies.[1][2] A crucial aspect of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain.[1]

Hazard Profile of this compound

According to its Safety Data Sheet (SDS), quinaprilat is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] This ecotoxicity underscores the importance of proper disposal to prevent environmental contamination. The SDS for the related compound, quinapril, specifies that it is not mutagenic.[4]

Step-by-Step Disposal Procedure for this compound

The following steps outline the recommended procedure for the disposal of this compound in a laboratory setting. This process is designed to ensure safety and regulatory compliance.

  • Waste Identification and Classification : The first step is to identify this compound waste. This includes pure chemical, expired materials, contaminated personal protective equipment (PPE), and any solutions containing this compound. Based on its hazard profile, it should be managed as a hazardous chemical waste.

  • Segregation : Do not mix this compound waste with non-hazardous waste.[5] It should be collected in a dedicated, properly labeled, and leak-proof container.[6]

  • Container Labeling : The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound." The label should also include the accumulation start date and any other information required by your institution's and local regulations.

  • Storage : Store the sealed waste container in a designated, secure area away from incompatible materials.[3] The storage area should be well-ventilated.

  • Disposal : Arrange for the pickup and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[3][6] The SDS for quinapril recommends incineration in an approved facility.[4] This is a common and required method for treating many hazardous pharmaceutical wastes.[1][2]

  • Personal Protective Equipment (PPE) : When handling this compound waste, always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[3]

  • Spill Management : In the event of a spill, collect the material and place it in a suitable, properly labeled container for disposal.[4] Take precautions to prevent the entry of large spills into waterways or sewer systems.[4]

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not detailed in the provided search results, the following table summarizes key hazard classifications from the Safety Data Sheet.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Category 4 (Harmful if swallowed)[3]
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)[3]
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Quinaprilat_Disposal_Workflow cluster_assessment 1. Waste Assessment cluster_handling 2. On-Site Handling & Storage cluster_disposal 3. Final Disposal start This compound Waste Generated classify Classify as Hazardous Chemical Waste (Aquatic Toxicity) start->classify segregate Segregate from Non-Hazardous Waste classify->segregate container Use Designated, Labeled, Leak-Proof Container segregate->container storage Store in Secure, Ventilated Area container->storage contractor Arrange for Licensed Hazardous Waste Contractor storage->contractor transport Transport to Approved Waste Disposal Facility contractor->transport incinerate Incineration transport->incinerate

This compound Disposal Workflow

This procedural guidance, based on current safety and regulatory information, is designed to ensure the safe and compliant disposal of this compound, thereby protecting laboratory personnel and the environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet.

References

Personal protective equipment for handling Quinaprilat hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Quinaprilat Hydrate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its related salt, Quinapril hydrochloride, are classified as hazardous substances. They are known to cause serious eye irritation and skin irritation[1][2]. Furthermore, they are suspected of damaging fertility or the unborn child[3]. Ingestion is harmful, and inhalation of dust may cause respiratory irritation[2]. Therefore, strict adherence to PPE protocols is mandatory.

The selection of appropriate PPE is critical to minimize exposure. The following tables summarize the required protective equipment.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired EquipmentSpecifications & Best Practices
Eye and Face Protection Safety goggles with side-shields or a face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166[4].
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Wear appropriate protective gloves and clothing to prevent skin exposure[4]. Wash hands and arms thoroughly after handling[5].
Impervious lab coat or protective clothingWear appropriate clothing to avoid skin contact[2][5].
Respiratory Protection NIOSH/MSHA-approved respiratorRequired when handling powders outside of a ventilated enclosure, in case of insufficient ventilation, or when dust formation is likely[2][6].

Table 2: Occupational Exposure Limits (OELs)

SubstanceAgencyExposure Limit
This compound / Quinapril HydrochlorideOSHA / NIOSH / ACGIHNo occupational exposure limits have been established by region-specific regulatory bodies[2][4][7].
Standard Operating Procedures

Adherence to standard operating procedures is essential for minimizing risk. The following sections provide step-by-step guidance for key laboratory operations involving this compound.

Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area[2][4]. The use of a fume hood or other ventilated enclosure is recommended, especially when working with the solid form to prevent dust generation[4]. Ensure that a safety shower and eye wash station are readily accessible[2].

  • Safe Handling Practices:

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood[4].

    • Avoid all contact with eyes, skin, and clothing[4][6].

    • Avoid breathing dust, fumes, or vapors[1][2][3].

    • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used[2][7].

    • Wash hands thoroughly with soap and water after handling[2][5].

  • Storage: Store in a tightly sealed, suitable container in a dry, cool, and well-ventilated place[4][7]. Protect from light[5]. Store locked up[4].

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Take precautions to prevent the substance from entering waterways or sewers[1][3][5].

  • Clean-up:

    • Wear full personal protective equipment as outlined in Table 1.

    • Carefully sweep or shovel the solid material into a suitable, properly labeled container for disposal[4].

    • Avoid actions that generate dust[4].

    • Thoroughly clean the contaminated surface and any objects to remove all residue[7].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 3: Disposal Guidelines for this compound

Waste TypeDisposal ProcedureRegulatory Compliance
Solid Chemical Waste Place in a suitable, sealed, and properly labeled hazardous waste container.Dispose of contents/container at an approved waste disposal plant or via incineration[1][4][5].
Contaminated Materials Includes gloves, wipes, lab coats, and other disposable materials. Place in a sealed, labeled hazardous waste container.Must not be disposed of with household or regular laboratory garbage[1].
Empty Containers Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.Follow all federal, state, and local environmental regulations for chemical waste disposal[4][5].

Visual Workflow for Safety Protocol

The following diagram outlines the decision-making process and logical flow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation & Risk Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_ops Operations & Disposal start Task: Handle this compound read_sds Read Safety Data Sheet (SDS) & Understand Hazards start->read_sds check_controls Verify Engineering Controls (Fume Hood, Eyewash) read_sds->check_controls ppe_select Select & Don PPE check_controls->ppe_select ppe_details Minimum PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves ppe_select->ppe_details respirator_q Is Dust Generation Likely or Ventilation Inadequate? ppe_select->respirator_q add_respirator Add NIOSH-Approved Respirator respirator_q->add_respirator Yes handling Perform Handling/ Experimental Procedure respirator_q->handling No add_respirator->handling spill_q Spill Occurred? handling->spill_q spill_proc Follow Spill Cleanup Protocol spill_q->spill_proc Yes waste_disposal Dispose of Waste in Labeled Hazardous Container spill_q->waste_disposal No spill_proc->waste_disposal decontaminate Decontaminate Work Area & Remove PPE waste_disposal->decontaminate end Task Complete decontaminate->end

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinaprilat hydrate
Reactant of Route 2
Quinaprilat hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.